molecular formula C26H43NO2 B8210887 N-(3-Methoxybenzyl)oleamide

N-(3-Methoxybenzyl)oleamide

Número de catálogo: B8210887
Peso molecular: 401.6 g/mol
Clave InChI: ZMKZIKHBSPDWEF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-Methoxybenzyl)oleamide is a useful research compound. Its molecular formula is C26H43NO2 and its molecular weight is 401.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-[(3-methoxyphenyl)methyl]octadec-9-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(28)27-23-24-19-18-20-25(22-24)29-2/h10-11,18-20,22H,3-9,12-17,21,23H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKZIKHBSPDWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(3-Methoxybenzyl)oleamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Methoxybenzyl)oleamide is a synthetic macamide analog that has garnered significant interest within the scientific community for its potential therapeutic applications. Structurally similar to the endogenous cannabinoid anandamide (B1667382), this compound has been identified as a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, suggesting potential for neuroprotective and anticonvulsant effects. This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological activity of this compound, intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for amide bond formation. Two primary and effective routes are detailed below.

Method 1: Amidation of Methyl Oleate (B1233923)

This method involves a two-step process starting from the readily available oleic acid. First, oleic acid is esterified to methyl oleate, which is then subsequently amidated with 3-methoxybenzylamine (B130926).

Experimental Protocol:

  • Step 1: Esterification of Oleic Acid. In a round-bottom flask, dissolve oleic acid in anhydrous methanol (B129727). Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid. Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). Upon completion, remove the methanol under reduced pressure. Dissolve the residue in an organic solvent like diethyl ether and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl oleate.

  • Step 2: Amidation of Methyl Oleate. In a separate reaction vessel, dissolve methyl oleate and 3-methoxybenzylamine in anhydrous methanol. Add a catalytic amount of sodium methoxide. Reflux the mixture for several hours, again monitoring by TLC. After the reaction is complete, cool the mixture to room temperature and acidify with a dilute solution of hydrochloric acid. Remove the methanol under reduced pressure. Extract the product with an organic solvent such as dichloromethane. Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After filtration and solvent evaporation, the crude this compound can be purified by column chromatography on silica (B1680970) gel.

Method 2: Direct Amide Coupling of Oleic Acid

This method provides a more direct route to the target compound by coupling oleic acid with 3-methoxybenzylamine using a carbodiimide (B86325) coupling agent, often in the presence of a catalyst.

Experimental Protocol:

  • To a stirred solution of oleic acid in an anhydrous solvent such as dichloromethane, add 3-methoxybenzylamine. To this mixture, add N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). Allow the reaction to stir at room temperature for several hours to overnight. Monitor the reaction by TLC. Upon completion, the by-product, dicyclohexylurea (DCU), will precipitate and can be removed by filtration. The filtrate is then washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.[1]

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are conducted using various spectroscopic and analytical techniques. While specific experimental data is not widely published, the expected characterization data based on its chemical structure and data from analogous compounds are summarized below. A certificate of analysis for a commercial sample confirms that the ¹H NMR and LCMS data are consistent with the proposed structure.[2]

Physicochemical Properties
PropertyValueReference
Molecular Formula C₂₆H₄₃NO₂[3][4][5]
Molecular Weight 401.63 g/mol [3][4][5]
Appearance Colorless to light yellow liquid[2][3]
Purity (by LCMS) >99% (typical for commercial standards)[2]
Spectroscopic Data (Predicted)
TechniqueData
¹H NMR Predicted chemical shifts (δ, ppm) in CDCl₃: ~7.25 (t, 1H, Ar-H), ~6.80-6.90 (m, 3H, Ar-H), ~5.35 (m, 2H, -CH=CH-), ~5.80 (br s, 1H, NH), ~4.40 (d, 2H, -NH-CH₂-Ar), ~3.80 (s, 3H, -OCH₃), ~2.20 (t, 2H, -CO-CH₂-), ~2.00 (m, 4H, allylic CH₂), ~1.60 (m, 2H, β-CH₂ to CO), ~1.30 (br s, 20H, aliphatic CH₂), ~0.90 (t, 3H, terminal CH₃).
¹³C NMR Predicted chemical shifts (δ, ppm) in CDCl₃: ~173.0 (C=O), ~160.0 (Ar-C-OCH₃), ~140.0 (Ar-C), ~130.0 (-CH=CH-), ~129.5 (Ar-CH), ~120.0 (Ar-CH), ~113.0 (Ar-CH), ~55.2 (-OCH₃), ~43.0 (-NH-CH₂-), ~36.0 (-CO-CH₂-), ~32.0-22.0 (aliphatic CH₂), ~14.1 (terminal CH₃).
FT-IR Predicted characteristic absorption bands (ν, cm⁻¹): ~3300 (N-H stretch), ~3005 (C-H stretch, aromatic and vinylic), ~2925, ~2855 (C-H stretch, aliphatic), ~1640 (C=O stretch, amide I), ~1550 (N-H bend, amide II), ~1260 (C-O stretch, aryl ether).[6]
Mass Spectrometry Predicted m/z fragments: 401.3 (M⁺), 282.3 (M - C₈H₉O)⁺, 121.1 (C₈H₉O)⁺, 107.1 (C₇H₇O)⁺. The fragmentation would likely involve cleavage of the amide bond.[7]

Biological Activity and Signaling Pathway

This compound is recognized for its inhibitory action on fatty acid amide hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound effectively increases the synaptic levels of AEA. This enhancement of endocannabinoid signaling is associated with a range of physiological effects, including neuroprotection and anticonvulsant activity.

FAAH Inhibition Signaling Pathway

The mechanism of action involves the non-competitive inhibition of FAAH, which prevents the hydrolysis of anandamide. The elevated levels of anandamide are then available to activate cannabinoid receptors (CB1 and CB2), leading to downstream signaling cascades that can modulate neurotransmission and cellular processes.

FAAH_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Anandamide_pre Anandamide (AEA) Anandamide_post Anandamide (AEA) Anandamide_pre->Anandamide_post Retrograde Signaling CB1_Receptor CB1 Receptor Signaling Downstream Signaling (Neuroprotection, etc.) CB1_Receptor->Signaling FAAH FAAH Hydrolysis Hydrolysis FAAH->Hydrolysis N3MO This compound N3MO->FAAH Inhibits Inactive_Metabolites Inactive Metabolites Hydrolysis->Inactive_Metabolites Anandamide_post->CB1_Receptor Activates Anandamide_post->FAAH Substrate

FAAH Inhibition by this compound
Experimental Workflow for Synthesis and Characterization

The overall process for the synthesis and characterization of this compound is outlined in the following workflow diagram.

Synthesis_Workflow Start Starting Materials (Oleic Acid & 3-Methoxybenzylamine) Synthesis Amide Synthesis (e.g., DCC/DMAP coupling) Start->Synthesis Workup Reaction Workup (Filtration, Extraction, Washing) Synthesis->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Structural Characterization Purification->Characterization NMR NMR Spectroscopy (¹H and ¹³C) Characterization->NMR MS Mass Spectrometry Characterization->MS IR FT-IR Spectroscopy Characterization->IR Purity Purity Analysis (LCMS) Characterization->Purity Final Pure this compound Purity->Final

Synthesis and Characterization Workflow

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics targeting the endocannabinoid system. The synthetic routes outlined in this guide are robust and adaptable for laboratory-scale production. While detailed, publicly available characterization data is limited, the predicted spectroscopic profiles provide a solid foundation for the identification and confirmation of the synthesized compound. Further research into the pharmacological properties and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

physicochemical properties of N-(3-Methoxybenzyl)oleamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of N-(3-Methoxybenzyl)oleamide

Abstract

This compound, also known as MAC 18:1, is a member of the macamide family of compounds, which are naturally occurring lipid mediators found in the Peruvian plant Lepidium meyenii (maca).[1][2] Structurally similar to the endogenous cannabinoid anandamide, this compound has garnered significant interest within the scientific community for its potential neuroprotective and anticonvulsant properties.[3][4] This technical guide provides a comprehensive overview of the , detailed experimental protocols for its synthesis and characterization, and an examination of its biological activity, focusing on its role as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a lipophilic molecule characterized by a long-chain fatty acid (oleic acid) linked to a methoxy-substituted benzyl (B1604629) group via an amide bond.[3] Its physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₂₆H₄₃NO₂[2][5][6][7][8][9]
Molecular Weight 401.63 g/mol [2][5][6][7][8]
CAS Number 883715-21-7[5][7]
Appearance Colorless to light yellow liquid/oil[5][8]
Purity Typically ≥97-99% (by HPLC/LCMS)[2][5][6][8]
IUPAC Name (9Z)-N-[(3-methoxyphenyl)methyl]octadec-9-enamide[5][7]
InChI Key ZMKZIKHBSPDWEF-KHPPLWFESA-N
Solubility Soluble in organic solvents such as DMSO and PEG300.[1] Out-of-range values of logP, logD, and logS suggest greater solubility in non-polar environments.[3]
Storage Conditions Store at 2-8°C, protected from light.[6] For long-term storage in solvent, -80°C for 6 months or -20°C for 1 month is recommended.[1][5]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the amidation of oleic acid or its derivatives with 3-methoxybenzylamine (B130926). The following protocol is adapted from a similar synthesis of N-[2-(4-methoxyphenyl)ethyl]oleamide.[10]

Materials:

Procedure:

  • Dissolve oleoyl chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve 3-methoxybenzylamine and triethylamine in anhydrous dichloromethane.

  • Slowly add the oleoyl chloride solution to the amine solution at 0°C with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to yield pure this compound.

Characterization

The identity and purity of the synthesized this compound are confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Purity is assessed by HPLC, often showing a purity of 99% or higher.[6][8]

  • Liquid Chromatography-Mass Spectrometry (LCMS): Confirms the molecular weight of the compound.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to confirm the chemical structure, ensuring consistency with the expected arrangement of protons and carbons.[5][8]

Biological Activity and Signaling Pathway

This compound is recognized for its activity within the endocannabinoid system.[3][4] Its primary mechanism of action is the inhibition of Fatty Acid Amide Hydrolase (FAAH), the enzyme responsible for the degradation of the endogenous cannabinoid anandamide.[3][4][11]

By inhibiting FAAH, this compound increases the synaptic levels of anandamide, which can then exert its neuroprotective, analgesic, and anti-inflammatory effects through activation of cannabinoid receptors (CB1 and CB2).[3][11] This mechanism is believed to underlie the observed anticonvulsant effects of this macamide in preclinical studies.[3][4]

FAAH_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Anandamide_p Anandamide FAAH FAAH Enzyme Anandamide_p->FAAH Degraded by CB1 CB1 Receptor Anandamide_p->CB1 Activates Degradation Degradation Products FAAH->Degradation Produces Neurotransmission Modulation of Neurotransmission CB1->Neurotransmission Leads to MBO This compound MBO->FAAH Inhibits

The workflow for the synthesis, purification, and analysis of this compound is a systematic process to ensure the desired compound is produced with high purity and its biological activity is confirmed.

Experimental_Workflow Synthesis Synthesis (Amidation Reaction) Workup Aqueous Workup (Extraction & Washing) Synthesis->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification Characterization Structural Characterization (NMR, LCMS) Purification->Characterization Purity Purity Analysis (HPLC) Characterization->Purity Bioassay Biological Assay (e.g., FAAH Inhibition Assay) Purity->Bioassay

Conclusion

This compound is a promising bioactive lipid with well-defined physicochemical properties. Its ability to inhibit the FAAH enzyme highlights its therapeutic potential, particularly in the context of neurological disorders such as epilepsy.[3][4] The experimental protocols outlined in this guide provide a framework for the synthesis and characterization of this compound, facilitating further research into its pharmacological effects and potential applications in drug development. The continued investigation of this compound and other macamides is crucial for unlocking their full therapeutic value.

References

N-(3-Methoxybenzyl)oleamide mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of N-(3-Methoxybenzyl)oleamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a synthetic macamide, has emerged as a promising therapeutic agent with demonstrated neuroprotective, anticonvulsant, and potential anti-inflammatory and analgesic properties. Its primary mechanism of action is the inhibition of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the degradation of endocannabinoids. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available preclinical data. It is intended to serve as a technical resource for researchers and professionals involved in drug discovery and development.

Core Mechanism of Action: FAAH Inhibition

The principal molecular target of this compound is Fatty Acid Amide Hydrolase (FAAH).[1][2][3] FAAH is a serine hydrolase responsible for the breakdown of endogenous fatty acid amides, most notably the endocannabinoid anandamide (B1667382) (AEA). By inhibiting FAAH, this compound leads to an accumulation of anandamide and other fatty acid amides, thereby potentiating their signaling.[2][4]

The inhibition of FAAH by this compound is characterized as time-dependent, suggesting a mechanism that is likely irreversible or slowly reversible.[1] In silico molecular modeling studies support this, proposing a "plugging" effect on the membrane access channel to the active site of the FAAH enzyme.[2] This mode of inhibition is selective, as the compound has been shown to not significantly inhibit monoacylglycerol lipase (B570770) (MAGL), another important enzyme in the endocannabinoid system.[1]

Signaling Pathway of FAAH Inhibition

The primary signaling cascade initiated by this compound is the enhancement of endocannabinoid signaling, particularly through the potentiation of anandamide's effects on cannabinoid receptor 1 (CB1). The increased levels of anandamide in the synaptic cleft lead to greater activation of presynaptic CB1 receptors, which in turn modulates neurotransmitter release, producing a range of physiological effects.

FAAH_Inhibition_Pathway cluster_synapse Synaptic Cleft This compound This compound FAAH FAAH (Fatty Acid Amide Hydrolase) This compound->FAAH Inhibits Degradation Degradation Products FAAH->Degradation Produces Anandamide Anandamide (AEA) Anandamide->FAAH Metabolized by CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activates Neurotransmission Modulation of Neurotransmission CB1_Receptor->Neurotransmission Therapeutic_Effects Therapeutic Effects (Anticonvulsant, Neuroprotective) Neurotransmission->Therapeutic_Effects

FAAH Inhibition Signaling Pathway

Potential Secondary Mechanisms of Action

While FAAH inhibition is the most well-documented mechanism, the structural similarity of this compound to other bioactive lipids, particularly oleamide (B13806), suggests the possibility of additional targets.

Cannabinoid Receptors (CB1 and CB2)

The oleamide backbone of the molecule is known to interact directly with cannabinoid receptors. Oleamide has been shown to be a full agonist of the CB1 receptor, though with lower affinity than anandamide.[1][5][6] However, it is important to note that some studies have reported conflicting data on oleamide's direct CB1 activity. Furthermore, replacing the arachidonyl tail of anandamide with an oleyl group has been associated with low affinity for both CB1 and CB2 receptors.[7] To date, there is no direct evidence of this compound binding to and activating cannabinoid receptors independently of its FAAH-inhibiting activity.

Transient Receptor Potential Vanilloid 1 (TRPV1)

The presence of a methoxybenzyl group, a common moiety in vanilloid compounds, raises the possibility of interaction with the TRPV1 receptor.[8][9][10] The oleamide structure itself has been implicated in modulating TRPV1. However, direct experimental evidence for the interaction of this compound with TRPV1 channels is currently lacking.

Quantitative Data

The following table summarizes the available quantitative data for this compound and its parent compound, oleamide.

CompoundAssayTargetValueSpeciesReference
This compound Anticonvulsant ActivityIn vivoED50: 9.1 - 12.0 mg/kgRat[2]
OleamideRadioligand BindingCB1 ReceptorKi: 1.14 µMRat[1][5]
OleamideRadioligand BindingCB1 ReceptorKi: 8.13 µMHuman[1][5]
Oleamide[35S]GTPγS BindingCB1 ReceptorEC50: 1.64 µMRat[5]

Note: Data for oleamide is provided for context due to structural similarity; these values may not be representative of this compound's activity.

Experimental Protocols

In Vivo Anticonvulsant Activity Assessment

This protocol outlines the methodology used to evaluate the anticonvulsant effects of this compound in a rat model of epilepsy.[2][11][12]

Anticonvulsant_Workflow Animal_Model Animal Model: Male Sprague-Dawley Rats Grouping Grouping: - Vehicle Control - this compound (Test Groups) - Diazepam/Carbamazepine (Positive Controls) Animal_Model->Grouping Administration Drug Administration: Intraperitoneal (i.p.) injection of test compounds or vehicle Grouping->Administration Seizure_Induction Seizure Induction: Pilocarpine (350 mg/kg, i.p.) Administration->Seizure_Induction Observation Behavioral Observation: Monitoring for seizure activity Seizure_Induction->Observation Scoring Seizure Scoring: Racine Scale Observation->Scoring Data_Analysis Data Analysis: - Seizure severity scores - Latency to seizure onset - Survival rate Scoring->Data_Analysis

In Vivo Anticonvulsant Experimental Workflow

Procedure:

  • Animal Model: Male Sprague-Dawley rats are used for the study.

  • Acclimatization: Animals are allowed to acclimatize to the laboratory conditions before the experiment.

  • Grouping: Rats are randomly assigned to different groups: vehicle control, this compound treated groups (at various doses), and positive control groups (e.g., diazepam, carbamazepine).

  • Drug Administration: this compound or control substances are administered via intraperitoneal (i.p.) injection.

  • Seizure Induction: After a specified pretreatment time, seizures are induced by an i.p. injection of pilocarpine.

  • Behavioral Monitoring: Animals are observed for a set period for the onset and severity of seizures.

  • Scoring: Seizure severity is quantified using the Racine scale.

  • Data Analysis: The anticonvulsant effect is determined by comparing seizure scores, latency to the first seizure, and survival rates between the treated and control groups.

FAAH Inhibition Assay (General Protocol)

While a specific protocol for this compound is not detailed in the reviewed literature, a general fluorescence-based assay for screening FAAH inhibitors is described.[13]

Principle:

The assay measures the hydrolysis of a fluorogenic substrate, such as AMC-arachidonoyl amide, by FAAH. The cleavage of the substrate releases a fluorescent product, 7-amino-4-methylcoumarin (B1665955) (AMC), which can be quantified to determine enzyme activity.

Materials:

  • FAAH enzyme preparation (e.g., rat brain microsomes)

  • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

  • Assay buffer

  • Test compound (this compound) and controls

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound.

  • Enzyme and Substrate Preparation: Prepare working solutions of the FAAH enzyme and the fluorogenic substrate in the assay buffer.

  • Assay Reaction: In a microplate, combine the FAAH enzyme preparation with either the test compound, a known inhibitor (positive control), or vehicle (negative control).

  • Incubation: Incubate the mixture for a specified time to allow for inhibitor-enzyme interaction.

  • Initiation of Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Fluorescence Measurement: Measure the increase in fluorescence over time using a plate reader with excitation and emission wavelengths appropriate for AMC (e.g., Ex: 340-360 nm, Em: 450-465 nm).

  • Data Analysis: Calculate the rate of reaction for each condition. The percentage of inhibition is determined by comparing the reaction rates in the presence of the test compound to the vehicle control. IC50 values can be calculated from the dose-response curve.

Summary and Future Directions

This compound is a promising neuromodulatory agent with a primary mechanism of action centered on the inhibition of FAAH. This leads to an enhancement of endocannabinoid signaling, which is believed to underlie its observed anticonvulsant and neuroprotective effects. While the potential for off-target effects on CB1 and TRPV1 receptors exists due to its structural characteristics, further research is required to substantiate these interactions.

For drug development professionals, the key areas for future investigation should include:

  • Quantitative Pharmacokinetics and Pharmacodynamics: Detailed studies to determine the IC50 and Ki values for FAAH inhibition, as well as the in vivo pharmacokinetic profile of the compound.

  • Target Specificity: Comprehensive screening against a panel of receptors and enzymes to confirm its selectivity for FAAH.

  • In Vivo Efficacy: Expansion of in vivo studies to models of inflammatory and neuropathic pain to explore its analgesic potential.

  • Mechanism of Sustained Action: Elucidation of the precise molecular interactions that lead to its time-dependent and potentially irreversible inhibition of FAAH.

A deeper understanding of these aspects will be crucial for the successful translation of this compound from a promising preclinical candidate to a potential therapeutic agent.

References

N-(3-Methoxybenzyl)oleamide: A Technical Overview of its Function as a Fatty Acid Amide Hydrolase (FAAH) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Methoxybenzyl)oleamide is a synthetic macamide, a class of compounds originally isolated from the Maca plant (Lepidium meyenii). It has garnered significant interest within the scientific community for its potential as a modulator of the endocannabinoid system, primarily through the inhibition of Fatty Acid Amide Hydrolase (FAAH). This enzyme is responsible for the degradation of endogenous cannabinoids like anandamide (B1667382). By inhibiting FAAH, this compound elevates the levels of these neuroactive lipids, suggesting therapeutic potential in a range of neurological disorders. This technical guide provides a comprehensive overview of this compound, summarizing its inhibitory activity, pharmacokinetic profile, and the experimental methodologies used in its characterization.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a plethora of physiological processes, including pain, mood, appetite, and memory. Fatty Acid Amide Hydrolase (FAAH) is a key enzyme within the ECS, responsible for the hydrolytic degradation of N-acylethanolamines (NAEs), most notably the endocannabinoid anandamide (AEA). Inhibition of FAAH presents an attractive therapeutic strategy, as it enhances the endogenous tone of anandamide, thereby potentiating its beneficial effects without the adverse effects associated with direct cannabinoid receptor agonists.

This compound has emerged as a noteworthy FAAH inhibitor. Structurally similar to anandamide, it is being investigated for its neuroprotective and anticonvulsant properties. This document consolidates the available technical data on this compound, offering a detailed resource for researchers and drug development professionals.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds.

Table 1: In Vitro FAAH Inhibitory Activity

CompoundTargetIC50 (µM)Ki (µM)NotesReference(s)
This compound Human FAAH10-17 (range for most potent macamides)Not ReportedA specific IC50 value for this compound is not available in the reviewed literature. It is classified among the most potent macamides.[1]
N-Benzyl-oleamideHuman FAAH7.9Not ReportedA structurally related macamide lacking the methoxy (B1213986) group.[2][3]
N-(3-Methoxybenzyl)linoleamideHuman FAAHPotent InhibitorNot ReportedA closely related macamide with a linoleoyl instead of an oleoyl (B10858665) chain. Showed time-dependent inhibition.[4]

Table 2: In Vivo Anticonvulsant Activity of this compound in a Rat Pilocarpine-Induced Seizure Model

ParameterValue (mg/kg)Administration RouteAnimal ModelReference(s)
ED50 (0.5 h)12.0IntraperitonealMale Sprague Dawley Rat[5]
ED50 (1.0 h)10.5IntraperitonealMale Sprague Dawley Rat[5]
ED50 (2.0 h)9.1IntraperitonealMale Sprague Dawley Rat[5]
Effective Doses20.0, 25.0, 30.0IntraperitonealMale Sprague Dawley RatDoses that significantly relieved the number and severity of seizures.

Table 3: Predicted ADMET Properties of this compound

ParameterPredictionMethodReference(s)
Caco-2 PermeabilityHighIn silico (ADMETlab 3.0)[3]
MDCK PermeabilityHighIn silico (ADMETlab 3.0)[3]
Human Intestinal Absorption (HIA)HighIn silico (ADMETlab 3.0)[3]
P-glycoprotein (P-gp) SubstrateNoIn silico (ADMETlab 3.0)[3]
P-glycoprotein (P-gp) InhibitorPartially InhibitoryIn silico (ADMETlab 3.0)[3]
Blood-Brain Barrier (BBB) PenetrationOptimalIn silico (ADMETlab 3.0)[3]
CYP1A2 SubstrateNoIn silico (ADMETlab 3.0)[3]
CYP2C19 SubstrateNoIn silico (ADMETlab 3.0)[3]
CYP3A4 SubstrateNoIn silico (ADMETlab 3.0)[3]
Human HepatotoxicityNoIn silico (ADMETlab 3.0)[3]
CarcinogenicityNoIn silico (ADMETlab 3.0)[3]
Acute Oral Toxicity (Rat)NoIn silico (ADMETlab 3.0)[3]

Signaling Pathways and Experimental Workflows

Endocannabinoid Signaling Pathway and FAAH Inhibition

FAAH inhibition by this compound leads to an accumulation of anandamide (AEA) in the synaptic cleft. This enhances the activation of cannabinoid receptors (CB1 and CB2), leading to downstream signaling cascades that can modulate neurotransmitter release and neuronal excitability.

FAAH Inhibition and Endocannabinoid Signaling.
Experimental Workflow for In Vivo Anticonvulsant Studies

The anticonvulsant effects of this compound were evaluated using a pilocarpine-induced status epilepticus model in rats. The workflow involves animal preparation, induction of seizures, treatment, and behavioral observation.

Anticonvulsant_Study_Workflow cluster_prep Animal Preparation cluster_induction Seizure Induction cluster_treatment Treatment cluster_observation Observation & Analysis A1 Male Sprague Dawley Rats B1 Administer Pilocarpine (B147212) (350 mg/kg, i.p.) A1->B1 B2 Onset of Status Epilepticus B1->B2 C1 Administer this compound (5-30 mg/kg, i.p.) B2->C1 C2 Control Groups: Vehicle, Diazepam, Carbamazepine B2->C2 D1 Monitor Seizure Severity (Racine Scale) C1->D1 C2->D1 D2 Record Survival Rate D1->D2 D3 Data Analysis (ED50 Calculation) D2->D3

Workflow for In Vivo Anticonvulsant Efficacy Testing.

Experimental Protocols

Fluorometric FAAH Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against FAAH.

Materials:

  • Human recombinant FAAH enzyme

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0)

  • FAAH Substrate: N-arachidonoyl-7-amino-4-methylcoumarin (AMC-AA)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in FAAH Assay Buffer. Prepare a solution of FAAH enzyme and FAAH substrate in the same buffer.

  • Assay Setup: To the wells of the 96-well plate, add the following:

    • Test Wells: FAAH Assay Buffer, test compound solution, and FAAH enzyme solution.

    • Control Wells (100% activity): FAAH Assay Buffer, solvent control, and FAAH enzyme solution.

    • Blank Wells (no enzyme): FAAH Assay Buffer and test compound solution.

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode at 37°C for a defined period (e.g., 30 minutes).

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the control wells. Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Pilocarpine-Induced Status Epilepticus in Rats

This protocol outlines the in vivo model used to assess the anticonvulsant properties of this compound.[5]

Animals:

  • Male Sprague Dawley rats (250-300 g)

Materials:

  • Pilocarpine hydrochloride

  • This compound

  • Vehicle control (e.g., saline with a co-solvent)

  • Positive controls (e.g., diazepam, carbamazepine)

  • Scopolamine (B1681570) methyl nitrate (B79036) (to reduce peripheral cholinergic effects)

Procedure:

  • Pre-treatment: Administer scopolamine methyl nitrate (1 mg/kg, i.p.) 30 minutes prior to pilocarpine administration.

  • Induction of Status Epilepticus (SE): Administer pilocarpine hydrochloride (350 mg/kg, i.p.).

  • Behavioral Observation: Continuously monitor the animals for seizure activity and score the severity using the Racine scale (Stage 1: Mouth and facial movements; Stage 5: Rearing and falling with tonic-clonic seizures). SE is considered to be established when an animal exhibits continuous seizures at Stage 4 or 5 for at least 30 minutes.

  • Treatment: Once SE is established, administer this compound at various doses (e.g., 5, 10, 15, 20, 25, 30 mg/kg, i.p.), vehicle, or positive controls.

  • Post-treatment Monitoring: Continue to observe and score seizure severity at regular intervals (e.g., 0.25, 0.5, 1.0, and 2.0 hours post-treatment).

  • Data Analysis: Calculate the percentage of seizure inhibition for each treatment group compared to the vehicle control. Determine the median effective dose (ED50) at different time points. Monitor and record the survival rate for each group.

Conclusion

This compound is a promising FAAH inhibitor with demonstrated in vivo anticonvulsant activity. Its favorable predicted ADMET profile suggests good drug-like properties. While specific in vitro IC50 data for FAAH inhibition remains to be fully elucidated, the available information on structurally similar compounds and its in vivo efficacy strongly support its mechanism of action through the enhancement of endocannabinoid signaling. Further research is warranted to fully characterize its pharmacokinetic and pharmacodynamic properties and to explore its therapeutic potential for epilepsy and other neurological disorders. This technical guide provides a foundational resource for scientists and researchers to inform future studies and drug development efforts centered on this intriguing molecule.

References

A Technical Guide to the Structural and Functional Relationship of N-(3-Methoxybenzyl)oleamide and Anandamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structural similarity between the endogenous cannabinoid anandamide (B1667382) (AEA) and the synthetic macamide, N-(3-Methoxybenzyl)oleamide. It explores the known biological activities of both compounds, with a particular focus on their interaction with the endocannabinoid system. While anandamide is a well-characterized agonist of cannabinoid receptors and a substrate for fatty acid amide hydrolase (FAAH), this compound is primarily recognized for its potential as a FAAH inhibitor. This guide compiles available quantitative data, details relevant experimental protocols, and presents key signaling pathways to facilitate further research and drug development in this area. A notable gap in the current literature is the lack of direct comparative studies and specific binding and inhibitory values for this compound, highlighting a critical area for future investigation.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes.[1] Its discovery was spurred by the identification of the psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (THC), and the subsequent characterization of its endogenous ligands, the endocannabinoids.[2] The most well-studied of these is N-arachidonoylethanolamine, or anandamide, a name derived from the Sanskrit word for "bliss."[2]

Anandamide's biological effects are primarily mediated through its interaction with cannabinoid receptors CB1 and CB2 and its subsequent degradation by the enzyme fatty acid amide hydrolase (FAAH).[2][3] The structural features of anandamide, particularly its long-chain fatty acid tail and its ethanolamine (B43304) head group, are critical for its biological activity.

Recently, synthetic compounds structurally related to anandamide have garnered significant interest for their potential to modulate the ECS. One such compound is this compound, a member of the macamide family.[4] Its structural resemblance to anandamide, specifically the oleoyl (B10858665) fatty acid chain, has led to investigations into its potential as a therapeutic agent, primarily through the inhibition of FAAH.[4][5] This guide aims to provide a detailed comparison of these two molecules, focusing on their structural similarities, known biological activities, and the methodologies used to assess them.

Structural Comparison

The structural similarity between anandamide and this compound is rooted in their shared fatty acid amide core. Both molecules possess a long, lipophilic acyl chain attached to a polar head group via an amide linkage.

  • Anandamide (N-arachidonoylethanolamine): Features a 20-carbon arachidonoyl chain with four cis double bonds and an ethanolamine head group.

  • This compound: Contains an 18-carbon oleoyl chain with one cis double bond and a more complex N-(3-methoxybenzyl) head group.

The key difference lies in the head group, where anandamide's simple ethanolamine is replaced by a substituted benzyl (B1604629) group in this compound. This modification significantly alters the molecule's polarity and steric bulk, which in turn is expected to influence its interaction with biological targets.

Quantitative Biological Data

A comprehensive review of the literature reveals a significant amount of quantitative data for anandamide's interaction with the endocannabinoid system. However, there is a notable lack of specific quantitative data for this compound regarding its receptor binding affinities and, to a lesser extent, its FAAH inhibitory potency.

Table 1: Receptor Binding Affinities and FAAH Inhibition of Anandamide

CompoundTargetSpecies/Assay SystemBinding Affinity (Kᵢ) / Potency (IC₅₀)Reference(s)
AnandamideCB1 ReceptorRat Brain Membranes428 nM (Kᵢ)[6]
AnandamideCB1 ReceptorHuman CB1 transfected HEK-293T cells115 nM - 543 nM (Kᵢ)[6]
AnandamideCB2 ReceptorNot specifiedWeak partial agonist[3]
AnandamideFAAHHuman~5 nM (IC₅₀ for URB597, a potent FAAH inhibitor)[7]

Note: Specific IC₅₀ or Kᵢ values for the direct inhibition of FAAH by anandamide are less commonly reported as it is a substrate that is rapidly hydrolyzed. The potency of FAAH inhibitors is often used as an indirect measure of their effect on anandamide levels.[7]

Data for this compound:

Signaling Pathways

Anandamide Retrograde Signaling

Anandamide functions as a retrograde messenger in the central nervous system, modulating synaptic transmission.

anandamide_signaling NT_Vesicle Neurotransmitter Vesicles NT_Release NT_Vesicle->NT_Release Exocytosis Ca_Channel_Pre Voltage-gated Ca²⁺ Channel Ca_Channel_Pre->NT_Vesicle Inhibits Exocytosis CB1R CB1 Receptor CB1R->Ca_Channel_Pre NMDAR NMDA Receptor Ca_Influx_Post Ca²⁺ Influx NMDAR->Ca_Influx_Post NAPE_PLD NAPE-PLD Ca_Influx_Post->NAPE_PLD Activation Anandamide_Synth Anandamide Synthesis NAPE_PLD->Anandamide_Synth Anandamide_Post Anandamide Anandamide_Synth->Anandamide_Post FAAH FAAH Anandamide_Post->FAAH Hydrolysis Anandamide_Cleft Anandamide_Post->Anandamide_Cleft Degradation Degradation FAAH->Degradation Synaptic_Cleft Synaptic Cleft NT_Release->NMDAR Neurotransmitter Binding Anandamide_Cleft->CB1R

Caption: Anandamide retrograde signaling pathway.

Proposed Mechanism of this compound

This compound is hypothesized to exert its effects primarily by inhibiting FAAH in the postsynaptic neuron. This would lead to an increase in the local concentration of anandamide, thereby potentiating its retrograde signaling effects at the CB1 receptor.

macamide_action cluster_post Postsynaptic Neuron Anandamide Anandamide FAAH FAAH Anandamide->FAAH Hydrolysis Increased_Anandamide Increased Anandamide Levels Macamide This compound Macamide->FAAH Inhibition

Caption: Proposed FAAH inhibition by this compound.

Experimental Protocols

Cannabinoid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the CB1 receptor.

binding_assay_workflow prep Prepare CB1 Receptor Membranes (e.g., from rat brain or transfected cells) incubation Incubate Receptor Membranes, Radioligand, and Test Compound prep->incubation radioligand Prepare Radioligand Solution (e.g., [³H]CP55,940) radioligand->incubation competitor Prepare Test Compound Dilutions (e.g., this compound) competitor->incubation filtration Separate Bound and Free Radioligand (e.g., rapid filtration) incubation->filtration scintillation Quantify Bound Radioactivity (Scintillation Counting) filtration->scintillation analysis Data Analysis (Calculate IC₅₀ and Kᵢ) scintillation->analysis

Caption: Cannabinoid receptor binding assay workflow.

Methodology:

  • Membrane Preparation: CB1 receptor-containing membranes are prepared from rat brain tissue or from cells stably expressing the human CB1 receptor.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA) is used.

  • Incubation: Membranes are incubated with a fixed concentration of a radiolabeled cannabinoid agonist (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

FAAH Inhibitor Screening Assay

This protocol outlines a fluorescence-based assay to screen for inhibitors of FAAH activity.

faah_assay_workflow enzyme_prep Prepare Recombinant Human FAAH Solution preincubation Pre-incubate FAAH with Test Compound enzyme_prep->preincubation inhibitor_prep Prepare Test Compound Dilutions (e.g., this compound) inhibitor_prep->preincubation substrate_add Add Fluorogenic FAAH Substrate (e.g., AMC-arachidonoyl amide) preincubation->substrate_add incubation Incubate at 37°C substrate_add->incubation measurement Measure Fluorescence (Excitation: 340-360 nm, Emission: 450-465 nm) incubation->measurement analysis Data Analysis (Calculate % Inhibition and IC₅₀) measurement->analysis

Caption: FAAH inhibitor screening assay workflow.

Methodology:

  • Enzyme and Substrate: Recombinant human FAAH and a fluorogenic substrate, such as AMC-arachidonoyl amide, are used.

  • Assay Buffer: A suitable buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA) is prepared.

  • Pre-incubation: The test compound is pre-incubated with FAAH to allow for potential time-dependent inhibition.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

  • Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the substrate by FAAH to release a fluorescent product (7-amino-4-methylcoumarin), is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of the enzymatic reaction is determined, and the percentage of inhibition by the test compound is calculated. The IC₅₀ value is then determined from a dose-response curve.

Discussion and Future Directions

The structural analogy between this compound and anandamide provides a strong rationale for investigating the former as a modulator of the endocannabinoid system. The available evidence, primarily from in silico and qualitative in vitro studies, points towards FAAH inhibition as a likely mechanism of action for this compound.[4][9] By inhibiting FAAH, this macamide has the potential to elevate endogenous anandamide levels, thereby indirectly activating cannabinoid receptors and producing a range of physiological effects.

However, the current body of research presents a significant knowledge gap. There is a pressing need for direct, quantitative comparisons of this compound and anandamide. Specifically, future research should focus on:

  • Determining the IC₅₀ and Kᵢ values of this compound for FAAH inhibition using standardized enzymatic assays.

  • Assessing the binding affinity (Kᵢ) of this compound for CB1 and CB2 receptors to determine if it has any direct receptor activity.

  • Conducting in vivo studies to correlate the in vitro findings with physiological effects and to evaluate the therapeutic potential of this compound.

Addressing these research questions will provide a clearer understanding of the pharmacological profile of this compound and its potential as a novel therapeutic agent targeting the endocannabinoid system.

Conclusion

This compound holds promise as a modulator of the endocannabinoid system due to its structural similarity to anandamide and its demonstrated potential as a FAAH inhibitor. This technical guide has provided a comprehensive overview of the current state of knowledge, including a comparison of their structures, a summary of available quantitative data for anandamide, detailed experimental protocols for key assays, and a visualization of the relevant signaling pathways. The conspicuous absence of quantitative data for this compound underscores the need for further research to fully elucidate its pharmacological properties and therapeutic potential. The methodologies and information presented herein are intended to serve as a valuable resource for researchers and drug development professionals working to advance our understanding of this and similar compounds.

References

An In-depth Technical Guide to N-Benzyl Oleamide: Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl oleamide (B13806), a naturally occurring fatty acid amide, has garnered significant attention in the scientific community for its diverse biological activities. As a member of the macamide family of compounds, it is primarily found in the Peruvian plant Lepidium meyenii (Maca). This technical guide provides a comprehensive overview of the discovery, origin, and synthesis of N-benzyl oleamide. It further delves into its roles as an inhibitor of Fatty Acid Amide Hydrolase (FAAH) and soluble Epoxide Hydrolase (sEH), and as a modulator of the NF-κB and Nrf2 signaling pathways. This document includes detailed experimental protocols for its synthesis and biological evaluation, alongside quantitative data and visual representations of its mechanisms of action to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Origin

N-benzyl oleamide is a prominent member of a class of secondary metabolites known as macamides, which are uniquely found in the hypocotyls of the Maca plant (Lepidium meyenii), a crop cultivated in the high Andes of Peru.[1] While the traditional use of Maca for nutritional and medicinal purposes spans centuries, the scientific characterization of its chemical constituents is a more recent endeavor.

The discovery of N-benzyl oleamide is intrinsically linked to the broader investigation of macamides. While it is challenging to pinpoint the exact first isolation of N-benzyl oleamide, early comprehensive studies on the chemical composition of Maca in the late 20th and early 21st centuries led to the identification and characterization of several macamides, including N-benzyl oleamide. These compounds are N-benzylamides of long-chain fatty acids.[1] Research has shown that the concentration of N-benzyl oleamide and other macamides can vary significantly in commercial Maca products, with total macamide concentrations ranging from less than 0.1 mg/g to over 3 mg/g of the dried root.[1][2]

Physicochemical Properties

N-benzyl oleamide is a lipid-soluble molecule with the following properties:

PropertyValueReference
Molecular Formula C25H41NO[3]
Molecular Weight 371.6 g/mol [3]
IUPAC Name (9Z)-N-benzyloctadec-9-enamide[3]
CAS Number 101762-87-2[4]
Appearance Waxy solid (predicted)
Solubility Soluble in organic solvents such as DMSO, ethanol, and chloroform. Insoluble in water.

Synthesis

N-benzyl oleamide can be synthesized through the amidation of oleic acid with benzylamine (B48309). A common laboratory-scale synthesis involves the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Experimental Protocol: Synthesis of N-benzyl oleamide

Materials:

Procedure:

  • To a solution of oleic acid (1.0 eq) and benzylamine (1.1 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with a small amount of DCM.

  • Combine the filtrates and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield pure N-benzyl oleamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.[5]

Biological Activity and Mechanisms of Action

N-benzyl oleamide exhibits a range of biological activities, primarily through its interaction with key enzymatic and signaling pathways involved in inflammation and pain.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

FAAH is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide. By inhibiting FAAH, N-benzyl oleamide increases the endogenous levels of these signaling lipids, leading to analgesic and anti-inflammatory effects.[6]

Inhibition of Soluble Epoxide Hydrolase (sEH)

sEH metabolizes anti-inflammatory and analgesic epoxy fatty acids (EpFAs) into their less active diol counterparts. Inhibition of sEH by N-benzyl oleamide increases the bioavailability of EpFAs, thereby potentiating their beneficial effects.[1][2]

Modulation of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes. N-benzyl oleamide has been shown to inhibit the activation of the NF-κB pathway, leading to a reduction in the production of inflammatory mediators.[7]

Activation of Nrf2 Signaling

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. N-benzyl oleamide can activate the Nrf2 pathway, leading to an enhanced cellular antioxidant response.[7]

Quantitative Data

The following table summarizes the reported in vitro biological activities of N-benzyl oleamide.

TargetAssay TypeCell Line/Enzyme SourceActivity MetricValueReference
Human FAAH Inhibition AssayRecombinant Human FAAHIC507.9 µM
Human sEH Inhibition AssayRecombinant Human sEHIC50~20-300 nM[2][8]
Mouse sEH Inhibition AssayRecombinant Mouse sEHIC50~20-300 nM[2][8]
Rat sEH Inhibition AssayRecombinant Rat sEHIC50~20-300 nM[2][8]
NF-κB Inhibition AssayCCD-1109Sk, MRC-5, RWPE-1IC506.50-8.37 µM[7]
Nrf2 Transactivation AssayBrain cell lines (C8-D1 A, Neuro-2a, EOC 13.31)EC50Not specifically reported for N-benzyl oleamide, but analogues show high potency[7]

Experimental Protocols for Biological Assays

FAAH Inhibition Assay (Fluorometric)

This protocol is based on the hydrolysis of a fluorogenic substrate by FAAH.

Materials:

  • Human recombinant FAAH enzyme

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0)

  • FAAH Substrate (e.g., AMC-arachidonoyl amide)

  • N-benzyl oleamide (test compound)

  • Positive control (e.g., JZL195)

  • 96-well microplate (black, for fluorescence)

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Dissolve N-benzyl oleamide and the positive control in DMSO to prepare stock solutions. Perform serial dilutions to obtain a range of concentrations for IC50 determination.[9]

  • Enzyme Preparation: Dilute the human recombinant FAAH enzyme to the desired concentration using the FAAH Assay Buffer.

  • Assay:

    • Add FAAH Assay Buffer to the wells of the 96-well plate.

    • Add the diluted test compound or control solutions to the respective wells.

    • Add the diluted FAAH enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding the FAAH substrate to all wells.

  • Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm over a period of 30-60 minutes.[6]

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.

sEH Inhibition Assay (Fluorometric)

This assay measures the hydrolysis of a non-fluorescent substrate to a fluorescent product by sEH.

Materials:

  • Human recombinant sEH enzyme

  • sEH Assay Buffer

  • sEH Substrate (e.g., PHOME)

  • N-benzyl oleamide (test compound)

  • Positive control (e.g., AUDA)

  • 96-well microplate (black, for fluorescence)

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of N-benzyl oleamide and a positive control in a suitable solvent (e.g., DMSO).[10]

  • Assay:

    • Add sEH Assay Buffer to the wells of the 96-well plate.

    • Add the test compound or control solutions.

    • Add the diluted sEH enzyme solution.

    • Pre-incubate the plate at room temperature for 5-10 minutes.

    • Initiate the reaction by adding the sEH substrate.

  • Measurement: Measure the fluorescence intensity at an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm over time.[10][11]

  • Data Analysis: Calculate the reaction rates and determine the IC50 value as described for the FAAH assay.

NF-κB Luciferase Reporter Assay

This cell-based assay quantifies the activity of the NF-κB signaling pathway.

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HEK293T)

  • Cell culture medium and supplements

  • N-benzyl oleamide (test compound)

  • Inducing agent (e.g., TNF-α or LPS)

  • Luciferase assay reagent

  • 96-well cell culture plate (white, opaque)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of N-benzyl oleamide for a specified time (e.g., 1-2 hours).

  • Induction: Stimulate the cells with the inducing agent (e.g., TNF-α) to activate the NF-κB pathway.

  • Incubation: Incubate the cells for a period sufficient for luciferase expression (e.g., 6-8 hours).

  • Lysis and Measurement: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions. Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., cell viability) and calculate the percent inhibition of NF-κB activation. Determine the IC50 value.

Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)

This assay measures the activation of the Nrf2 pathway through a luciferase reporter driven by an Antioxidant Response Element (ARE).

Materials:

  • Cells stably or transiently transfected with an ARE-luciferase reporter construct (e.g., HepG2)

  • Cell culture medium and supplements

  • N-benzyl oleamide (test compound)

  • Positive control (e.g., sulforaphane)

  • Luciferase assay reagent

  • 96-well cell culture plate (white, opaque)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate.

  • Treatment: Treat the cells with various concentrations of N-benzyl oleamide and a positive control.

  • Incubation: Incubate the cells for a period sufficient for Nrf2 activation and luciferase expression (e.g., 12-24 hours).

  • Lysis and Measurement: Lyse the cells and measure the luciferase activity as described for the NF-κB assay.

  • Data Analysis: Calculate the fold activation of Nrf2 compared to the vehicle control and determine the EC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by N-benzyl oleamide and a general experimental workflow for its characterization.

FAAH_Inhibition_Pathway Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH Degradation CB1R CB1 Receptor Anandamide->CB1R Activation ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid Metabolism NBO N-Benzyl Oleamide NBO->FAAH Inhibition Downstream Downstream Signaling (e.g., ↓ Neurotransmission) CB1R->Downstream Analgesia Analgesia & Anti-inflammation Downstream->Analgesia

Caption: FAAH Inhibition by N-Benzyl Oleamide.

sEH_Inhibition_Pathway EpFAs Epoxy Fatty Acids (EpFAs) sEH sEH EpFAs->sEH Hydrolysis AntiInflammation Anti-inflammatory & Analgesic Effects EpFAs->AntiInflammation Promotes Diols Diols (Less Active) sEH->Diols NBO N-Benzyl Oleamide NBO->sEH Inhibition

Caption: sEH Inhibition by N-Benzyl Oleamide.

NFkB_Nrf2_Modulation cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB Translocation ProInflammatory Pro-inflammatory Gene Expression Nucleus_NFkB->ProInflammatory Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibits Nucleus_Nrf2 Nrf2 (in Nucleus) Nrf2->Nucleus_Nrf2 Translocation ARE ARE Nucleus_Nrf2->ARE Binds Antioxidant Antioxidant & Cytoprotective Genes ARE->Antioxidant NBO N-Benzyl Oleamide NBO->IKK Inhibits NBO->Keap1 Inhibits

Caption: Modulation of NF-κB and Nrf2 Pathways.

Experimental_Workflow Start Start Isolation Isolation from Lepidium meyenii or Chemical Synthesis Start->Isolation Purification Purification (Column Chromatography) Isolation->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization InVitro In Vitro Biological Assays Characterization->InVitro FAAH FAAH Inhibition InVitro->FAAH sEH sEH Inhibition InVitro->sEH NFkB NF-κB Inhibition InVitro->NFkB Nrf2 Nrf2 Activation InVitro->Nrf2 Data Data Analysis (IC50/EC50 Determination) FAAH->Data sEH->Data NFkB->Data Nrf2->Data End End Data->End

Caption: Experimental Workflow for N-Benzyl Oleamide.

Conclusion

N-benzyl oleamide stands out as a natural product with significant therapeutic potential, primarily owing to its inhibitory effects on FAAH and sEH, and its modulatory actions on the NF-κB and Nrf2 pathways. This in-depth technical guide provides a foundational resource for researchers, offering insights into its origins, methods for its synthesis, and detailed protocols for evaluating its biological activity. The presented quantitative data and pathway diagrams further elucidate its mechanisms of action, paving the way for future research and development of N-benzyl oleamide and its analogues as novel therapeutic agents for inflammatory and pain-related disorders.

References

An In-Depth Technical Guide to the Neuroprotective Effects of N-(3-Methoxybenzyl)oleamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Methoxybenzyl)oleamide, a synthetic macamide, has emerged as a promising candidate for neuroprotection, primarily through its activity within the endocannabinoid system. Structurally analogous to the endogenous cannabinoid anandamide (B1667382), its primary mechanism of action is believed to be the inhibition of fatty acid amide hydrolase (FAAH), the enzyme responsible for anandamide degradation. This inhibition leads to an increase in endogenous anandamide levels, which in turn is thought to confer neuroprotective effects. This technical guide provides a comprehensive overview of the current understanding of this compound's neuroprotective properties, including available quantitative data, proposed mechanisms of action, and detailed experimental protocols for its investigation. While in vivo studies have demonstrated its anticonvulsant effects, a proxy for neuroprotection, direct in vitro evidence of its neuroprotective capacity against insults like oxidative stress or excitotoxicity is still emerging. This document aims to consolidate existing knowledge and provide a framework for future research in this area.

Introduction

Macamides, a class of N-benzyl fatty acid amides found in the Maca plant (Lepidium meyenii), have garnered significant interest for their therapeutic potential in a range of neurological disorders.[1] this compound (also referred to as 3-MBO or MAC 18:1) is a synthetic derivative that has been investigated for its neuroprotective and anticonvulsant activities.[1][2] Its structural similarity to anandamide suggests a mode of action centered on the modulation of the endocannabinoid system, a key regulator of neuronal function and homeostasis.[2] This guide will delve into the technical details of its neuroprotective effects, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data

The primary quantitative data available for this compound pertains to its in vivo anticonvulsant effects in a pilocarpine-induced status epilepticus model in rats. This is a recognized model for assessing neuroprotection against seizure-induced neuronal damage.

Parameter Compound Dose Effect Time Point Reference
Seizure Inhibition (%)This compound (3-MBO)5.0 mg/kgNo significant mitigation of status epilepticus signs0.25, 0.5, 1.0, 2.0 h[2]
Seizure Inhibition (%)This compound (3-MBO)10.0 mg/kgNo significant mitigation of status epilepticus signs0.25, 0.5, 1.0, 2.0 h[2]
Seizure Inhibition (%)This compound (3-MBO)15.0 mg/kg~50-60% inhibition0.25, 0.5, 1.0, 2.0 h[2]
Seizure Inhibition (%)This compound (3-MBO)20.0 mg/kg~70-80% inhibition0.25, 0.5, 1.0, 2.0 h[2]
Seizure Inhibition (%)This compound (3-MBO)25.0 mg/kg~80-90% inhibition0.25, 0.5, 1.0, 2.0 h[2]
Seizure Inhibition (%)This compound (3-MBO)30.0 mg/kg>90% inhibition0.25, 0.5, 1.0, 2.0 h[2]
Comparative Compound
Seizure Inhibition (%)Diazepam4.0 mg/kg (i.v.)100% (Reference)0.25, 0.5, 1.0, 2.0 h[2]
Seizure Inhibition (%)Carbamazepine (B1668303)30.0 mg/kg (i.p.)~78-92% inhibition0.25, 0.5, 1.0, 2.0 h[2]

Mechanism of Action and Signaling Pathways

The principal proposed mechanism for the neuroprotective effects of this compound is the inhibition of the fatty acid amide hydrolase (FAAH) enzyme.

FAAH Inhibition

FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, this compound is thought to increase the synaptic levels and duration of action of anandamide. This enhancement of endocannabinoid signaling is associated with neuroprotective outcomes. In silico molecular docking studies suggest that this compound binds to the active site of FAAH, potentially acting as a "plug" to the membrane access channel, thereby preventing the entry and degradation of anandamide.[2]

FAAH_Inhibition_Pathway cluster_pre_synaptic Presynaptic Neuron cluster_post_synaptic Postsynaptic Neuron Anandamide_pre Anandamide (AEA) Anandamide_post Anandamide (AEA) Anandamide_pre->Anandamide_post Retrograde Signaling MBO This compound (3-MBO) FAAH FAAH MBO->FAAH Inhibits Anandamide_post->FAAH Degradation CB1_receptor CB1 Receptor Anandamide_post->CB1_receptor Activates Neuroprotection Neuroprotective Effects CB1_receptor->Neuroprotection Leads to

Proposed mechanism of FAAH inhibition by this compound.
Potential Downstream Pathways

While direct evidence for this compound is limited, the neuroprotective effects of enhanced anandamide signaling and other macamides are known to involve multiple downstream pathways. These represent putative targets for this compound and warrant further investigation.

  • Anti-Apoptotic Pathways: Enhanced endocannabinoid signaling can activate pro-survival pathways such as the PI3K/Akt pathway, leading to the inhibition of pro-apoptotic proteins like Bax and the activation of anti-apoptotic proteins like Bcl-2.[3]

  • Anti-Inflammatory Pathways: Cannabinoid receptor activation can suppress the production of pro-inflammatory cytokines, which are key mediators of neuroinflammation and secondary neuronal injury.[4]

  • Modulation of Oxidative Stress: The endocannabinoid system is implicated in the regulation of oxidative stress. Enhanced anandamide signaling may lead to a reduction in reactive oxygen species (ROS) and an increase in endogenous antioxidants like glutathione (B108866) (GSH).

Experimental_Workflow start Start: Investigate Neuroprotective Effects of 3-MBO invitro In Vitro Studies start->invitro invivo In Vivo Studies start->invivo cell_lines Neuronal Cell Lines (e.g., SH-SY5Y, PC12, HT22) invitro->cell_lines animal_model Animal Model of Neurological Disorder (e.g., Pilocarpine-induced seizures) invivo->animal_model neurotoxic_insult Induce Neurotoxic Insult (e.g., Oxidative Stress, Excitotoxicity) cell_lines->neurotoxic_insult treatment Treat with This compound neurotoxic_insult->treatment assays Perform Neuroprotection Assays treatment->assays cell_viability Cell Viability (MTT Assay) assays->cell_viability apoptosis Apoptosis (TUNEL, Caspase Assay) assays->apoptosis ros Oxidative Stress (ROS, GSH levels) assays->ros conclusion Conclusion: Elucidate Neuroprotective Profile cell_viability->conclusion apoptosis->conclusion ros->conclusion vivo_treatment Administer This compound animal_model->vivo_treatment behavioral Behavioral Assessment (e.g., Racine Scale) vivo_treatment->behavioral histological Histological Analysis (Neuronal Damage) vivo_treatment->histological biochemical Biochemical Analysis (e.g., FAAH activity) vivo_treatment->biochemical behavioral->conclusion histological->conclusion biochemical->conclusion

A generalized experimental workflow for assessing neuroprotection.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's neuroprotective effects.

In Vivo Anticonvulsant Activity in a Pilocarpine-Induced Seizure Model

This protocol is adapted from the study by Vera-López et al. (2025).[2]

  • Animal Model: Male Sprague Dawley rats.

  • Induction of Status Epilepticus: Administer a single intraperitoneal (i.p.) injection of pilocarpine (B147212) (350 mg/kg).

  • Test Compound Administration: Administer this compound (3-MBO) at various doses (e.g., 5, 10, 15, 20, 25, 30 mg/kg, i.p.) 30 minutes prior to pilocarpine injection.

  • Control Groups: Include a vehicle control group, a positive control group receiving diazepam (4.0 mg/kg, i.v.), and another positive control group receiving carbamazepine (30.0 mg/kg, i.p.).

  • Behavioral Assessment: Monitor and score seizure activity at regular intervals (e.g., 0.25, 0.5, 1.0, and 2.0 hours post-pilocarpine) using the Racine scale.

  • Data Analysis: Calculate the percentage of seizure inhibition for each treatment group relative to the diazepam control group.

In Vitro FAAH Inhibition Assay (Generalized Protocol)

This is a generalized protocol for determining the inhibitory activity of a test compound against FAAH.

  • Enzyme Source: Homogenates of rat brain tissue or commercially available recombinant human FAAH.

  • Substrate: A fluorogenic FAAH substrate, such as arachidonoyl-7-amino, 4-methylcoumarin (B1582148) amide (AAMCA).

  • Assay Buffer: Prepare a suitable buffer, for example, 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.

  • Procedure:

    • Pre-incubate the enzyme preparation with various concentrations of this compound or vehicle control in the assay buffer.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMCA).

  • Data Analysis: Calculate the initial reaction velocities and determine the IC50 value for this compound by fitting the data to a dose-response curve.

In Vitro Neuroprotection Assay Against Oxidative Stress (Generalized Protocol)

This protocol describes a general method for assessing the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

  • Cell Line: Human neuroblastoma SH-SY5Y cells or mouse hippocampal HT22 cells.

  • Induction of Oxidative Stress: Treat cells with an oxidizing agent such as hydrogen peroxide (H₂O₂) or glutamate (B1630785) (which induces oxidative stress in HT22 cells).

  • Test Compound Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours) before inducing oxidative stress.

  • Assessment of Cell Viability: After the treatment period (e.g., 24 hours), assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • Add MTT solution to the cells and incubate.

    • Solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Assessment of Oxidative Stress Markers (Optional):

    • Reactive Oxygen Species (ROS): Measure intracellular ROS levels using a fluorescent probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA).

    • Glutathione (GSH): Measure intracellular GSH levels using a commercially available kit.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells. Determine the EC50 value for the neuroprotective effect of this compound.

Conclusion and Future Directions

This compound demonstrates significant potential as a neuroprotective agent, with in vivo studies confirming its anticonvulsant properties. The primary mechanism of action is strongly suggested to be the inhibition of FAAH, leading to an elevation of endogenous anandamide levels. However, a comprehensive understanding of its neuroprotective profile requires further investigation.

Future research should focus on:

  • In vitro validation of neuroprotection: Conducting studies to directly assess the protective effects of this compound against various neurotoxic insults, such as oxidative stress, excitotoxicity, and neuroinflammation, in relevant neuronal cell models.

  • Elucidation of downstream signaling pathways: Investigating the specific intracellular signaling cascades modulated by this compound downstream of FAAH inhibition and potential cannabinoid receptor activation.

  • Pharmacokinetic and safety profiling: Comprehensive studies to determine the pharmacokinetic properties and assess the long-term safety of this compound to support its potential clinical development.

By addressing these research gaps, a more complete picture of the therapeutic potential of this compound in the context of a range of neurological disorders can be established.

References

Unveiling the Anticonvulsant Potential of N-(3-Methoxybenzyl)oleamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Methoxybenzyl)oleamide (N-MBO), a synthetic macamide, has emerged as a promising candidate in the search for novel anticonvulsant therapies. Structurally similar to the endogenous cannabinoid anandamide (B1667382), this compound exhibits significant neuroprotective effects. This technical guide provides an in-depth analysis of the anticonvulsant properties of N-MBO, detailing its mechanism of action, efficacy data from preclinical studies, and the experimental protocols utilized in its evaluation. The information presented herein is intended to support further research and development of N-MBO as a potential therapeutic agent for epilepsy and other neurological disorders characterized by neuronal hyperexcitability.

Introduction

Epilepsy is a chronic neurological disorder affecting millions worldwide, with a significant portion of patients experiencing inadequate seizure control with currently available medications.[1][2] The endocannabinoid system has been identified as a key modulator of neuronal excitability, and targeting this system presents a viable strategy for the development of new antiepileptic drugs.[1][2][3] Fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide, is a particularly attractive therapeutic target.[1][2][3] Inhibition of FAAH leads to an increase in endogenous anandamide levels, thereby enhancing its neuroprotective and anticonvulsant effects.[1][2][3]

This compound is a synthetic macamide that has demonstrated notable anticonvulsant activity in preclinical models.[1] This document synthesizes the current knowledge on N-MBO, focusing on its pharmacological profile and the methodologies used to elucidate its effects.

Mechanism of Action: Targeting the Endocannabinoid System

The primary proposed mechanism for the anticonvulsant action of this compound involves the inhibition of the FAAH enzyme.[1][2][3] Due to its structural similarity to anandamide, N-MBO is hypothesized to interact with the active site of FAAH, preventing the breakdown of anandamide.[1][2][3] This leads to an accumulation of anandamide in the synaptic cleft, potentiating its activation of cannabinoid receptors (CB1), which are known to modulate neuronal excitability and reduce seizure susceptibility.[3]

In silico molecular docking and dynamics simulations have suggested a strong energetic affinity of N-MBO for the rat FAAH (rFAAH) enzyme.[1][2] These studies indicate a potential "plugging" effect on the membrane access channel of the enzyme, effectively blocking substrate entry to the catalytic site.[1][2]

N-MBO_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Anandamide Anandamide FAAH FAAH Enzyme Anandamide->FAAH Hydrolysis CB1 CB1 Receptor Anandamide->CB1 Activation NMBO This compound (N-MBO) NMBO->FAAH Inhibition Degradation Degradation Products FAAH->Degradation Neuronal_Excitability Decreased Neuronal Excitability CB1->Neuronal_Excitability Modulation

Caption: Proposed mechanism of action for this compound (N-MBO).

Quantitative Efficacy Data

The anticonvulsant efficacy of this compound has been evaluated in a pilocarpine-induced status epilepticus model in male Sprague Dawley rats.[1][2] The following tables summarize the key quantitative findings from this research.

Table 1: Anticonvulsant Effect of this compound (N-MBO) in the Pilocarpine-Induced Seizure Model

Dose (mg/kg)Anticonvulsant Response (% of Diazepam)
5.0Ineffective
10.0Ineffective
15.0Mild
20.0> 89.0%
25.0> 89.0%
30.0> 89.0%

Data extracted from Vera-López et al., 2025.[1]

Table 2: Median Effective Dose (ED50) of this compound (N-MBO)

Time Post-AdministrationED50 (mg/kg)
0.25 h12.0
0.5 h10.5
1.0 h9.1
2.0 h11.2

Data extracted from Vera-López et al., 2025.[1]

Experimental Protocols

The following sections detail the methodologies employed in the in vivo and in silico evaluation of this compound's anticonvulsant properties.

In Vivo Pilocarpine-Induced Status Epilepticus Model

This model is a well-established method for inducing seizures in rodents that mimic aspects of human temporal lobe epilepsy.

Pilocarpine_Seizure_Model_Workflow Animal_Prep Animal Preparation (Male Sprague Dawley Rats) Drug_Admin Drug Administration (i.p. injection) Animal_Prep->Drug_Admin Pilocarpine_Induction Pilocarpine Injection (to induce seizures) Drug_Admin->Pilocarpine_Induction Behavioral_Obs Behavioral Observation (Racine Scale) Pilocarpine_Induction->Behavioral_Obs Data_Analysis Data Analysis (Seizure severity, latency, duration) Behavioral_Obs->Data_Analysis

Caption: Experimental workflow for the in vivo pilocarpine-induced seizure model.

Animals: Male Sprague Dawley rats were used in the study.[1][2]

Drug Administration: this compound was administered via intraperitoneal (i.p.) injection at various doses.[1] Control groups received vehicle, diazepam, or carbamazepine.[1]

Seizure Induction: Status epilepticus was induced by an intraperitoneal injection of pilocarpine.[1][2]

Behavioral Assessment: Seizure activity was monitored and scored according to the Racine scale, a standardized method for quantifying seizure severity.[1][2] Observations were made at 0.25, 0.5, 1.0, and 2.0 hours post-treatment.[1]

In Silico Analysis

Computational methods were employed to investigate the molecular interactions between N-MBO and the FAAH enzyme.

In_Silico_Analysis_Workflow Structure_Prep Structure Preparation (N-MBO and rFAAH) Molecular_Docking Molecular Docking Structure_Prep->Molecular_Docking MD_Simulations Molecular Dynamics (MD) Simulations Molecular_Docking->MD_Simulations MMPBSA_Calc MM/PBSA Calculations MD_Simulations->MMPBSA_Calc Binding_Analysis Binding Affinity and Interaction Analysis MMPBSA_Calc->Binding_Analysis

Caption: Workflow for the in silico analysis of N-MBO and FAAH interaction.

Molecular Docking: This technique was used to predict the preferred binding orientation of N-MBO to the FAAH enzyme.[1][2]

Molecular Dynamics (MD) Simulations: MD simulations were performed to understand the dynamic behavior of the N-MBO-FAAH complex over time.[1][2]

MM/PBSA Calculations: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method was used to calculate the binding free energy of N-MBO to FAAH, providing a quantitative measure of their binding affinity.[1][2]

Discussion and Future Directions

The available data strongly suggest that this compound possesses significant anticonvulsant properties, likely mediated through the inhibition of the FAAH enzyme.[1][2] Its efficacy at doses of 20 mg/kg and above in a rigorous preclinical model of status epilepticus is promising.[1] The determined ED50 values further support its potential as a therapeutic agent.[1]

Future research should focus on:

  • Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of N-MBO is crucial for its development as a drug.

  • Broad-spectrum anticonvulsant activity: Evaluating the efficacy of N-MBO in other seizure models (e.g., maximal electroshock seizure test, pentylenetetrazol-induced seizure test) would provide a more comprehensive understanding of its anticonvulsant profile.

  • Safety and toxicity studies: Thorough toxicological assessments are necessary to establish a safe therapeutic window.

  • Target validation: Further studies are needed to definitively confirm FAAH as the primary target of N-MBO and to explore potential off-target effects.

Conclusion

This compound is a compelling anticonvulsant candidate with a well-defined, plausible mechanism of action. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this promising molecule. Further preclinical development is warranted to fully elucidate its therapeutic potential for the treatment of epilepsy.

References

N-(3-Methoxybenzyl)oleamide ADME profile prediction

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Predicted ADME Profile of N-(3-Methoxybenzyl)oleamide

Executive Summary

This compound, also known as MAC 18:1, is a macamide isolated from Lepidium meyenii (maca) with potential neuroprotective and anticonvulsant effects[1][2][3]. Understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical for its development as a therapeutic agent. This technical guide summarizes the predicted ADME characteristics of this compound based on available in silico data. Currently, specific experimental data on the ADME profile of this compound are limited in publicly accessible literature. Therefore, this document complements predictive data with detailed, standard experimental protocols for key in vitro and in vivo ADME assays that would be required for a comprehensive evaluation.

Absorption

The absorption of a drug candidate, particularly for oral administration, is a primary determinant of its bioavailability. Predictions suggest that this compound is likely to have high intestinal absorption.

Predicted Absorption Profile

In silico models predict favorable absorption characteristics for this compound, as summarized in the table below.

ParameterPredicted OutcomeProbabilityCitation
Human Intestinal Absorption (HIA)High0.9 - 1.0 (+++)[4]
Caco-2 PermeabilityHigh0.9 - 1.0 (+++)[4]
P-glycoprotein (P-gp) SubstrateYes0.5 - 0.7 (+)[4]

The prediction of high intestinal absorption and high permeability in the Caco-2 model suggests that the compound can readily cross the intestinal barrier[4][5][6]. However, its predicted status as a P-glycoprotein (P-gp) substrate indicates that it may be subject to active efflux, a process where the drug is transported back into the intestinal lumen, potentially reducing its overall absorption[7][8].

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 permeability assay is a standard in vitro method to evaluate intestinal drug absorption and identify potential substrates of efflux transporters like P-gp[5][9].

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell® inserts and cultured for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions[7].

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the leakage of a fluorescent marker like Lucifer Yellow[5][7][10]. Monolayers meeting predefined integrity criteria (e.g., TEER ≥ 200 Ω·cm²) are used for the transport experiment[10].

  • Dosing Solution Preparation: A stock solution of this compound (e.g., 10 mM in DMSO) is diluted in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final working concentration (e.g., 10 µM)[5][10].

  • Transport Experiment (A-B):

    • The culture medium is removed from the apical (donor) and basolateral (receiver) compartments.

    • The basolateral side is filled with fresh transport buffer.

    • The experiment is initiated by adding the dosing solution to the apical side[10].

  • Transport Experiment (B-A):

    • Concurrently, a parallel experiment is run where the dosing solution is added to the basolateral (donor) compartment and fresh buffer is added to the apical (receiver) compartment to determine the efflux ratio[6].

  • Incubation and Sampling: The plates are incubated at 37°C with gentle shaking (e.g., 50 oscillations per minute) for a specific period, typically 2 hours[5][10]. At the end of the incubation, samples are collected from both donor and receiver compartments.

  • Analysis: The concentration of this compound in the samples is quantified using a sensitive analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS)[5][11].

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation[6]: Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

    • The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER greater than 2 is a strong indicator of active efflux[6][7].

Visualization: Caco-2 Permeability Assay Workflow

G cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form monolayer seed->culture integrity Verify monolayer integrity (TEER / Lucifer Yellow) culture->integrity dose_ab Dose Apical side (A-B) Sample Basolateral integrity->dose_ab dose_ba Dose Basolateral side (B-A) Sample Apical incubate Incubate at 37°C for 2 hours dose_ab->incubate dose_ba->incubate lcms Quantify compound via LC-MS/MS incubate->lcms calc Calculate Papp (A-B, B-A) and Efflux Ratio lcms->calc report Report Results calc->report

Caption: Workflow for a bidirectional Caco-2 permeability assay.

Distribution

Drug distribution describes the reversible transfer of a drug from the bloodstream to various tissues. It is heavily influenced by plasma protein binding, as only the unbound fraction of a drug is generally available to exert its pharmacological effect[11][12].

Predicted Distribution Profile

This compound is predicted to be highly bound to plasma proteins, which could impact its distribution and availability at the target site.

ParameterPredicted OutcomeProbabilityCitation
Plasma Protein Binding (PPB)High0.9 - 1.0 (+++)[4]

High plasma protein binding means a lower fraction of the drug is free in circulation, which can affect its efficacy, metabolism, and clearance[11][12].

Experimental Protocol: Plasma Protein Binding (Rapid Equilibrium Dialysis)

The Rapid Equilibrium Dialysis (RED) method is a widely accepted "gold standard" for determining the extent of a drug's binding to plasma proteins[13][14].

Objective: To determine the percentage of this compound bound to plasma proteins from various species (e.g., human, rat, mouse).

Methodology:

  • Sample Preparation: A stock solution of this compound is spiked into plasma at a final concentration (e.g., 1 or 10 µM)[13][14]. The final concentration of the organic solvent (e.g., DMSO) should be minimal (<0.5%)[15].

  • RED Device Setup: The RED device consists of multiple wells, each divided into two chambers by a semi-permeable dialysis membrane (typically with a molecular weight cutoff of 12-14 kDa)[14].

  • Loading: The plasma sample containing the test compound is added to one chamber (the plasma chamber). Dialysis buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) is added to the other chamber[13][14].

  • Incubation: The sealed RED plate is incubated at 37°C on an orbital shaker for a period sufficient to reach equilibrium (typically 4 hours)[11][12][13]. This allows the unbound drug to diffuse across the membrane into the buffer chamber until its concentration is equal on both sides.

  • Sampling and Matrix Matching: After incubation, aliquots are taken from both the plasma and buffer chambers. To ensure accurate analysis, the samples are matrix-matched: an equal volume of blank plasma is added to the buffer sample, and an equal volume of buffer is added to the plasma sample[11][13].

  • Protein Precipitation: A quenching solution, typically cold acetonitrile (B52724) containing an internal standard, is added to all samples to precipitate the plasma proteins and release the bound drug[12][13]. The samples are then centrifuged.

  • Analysis: The supernatants are collected and analyzed by LC-MS/MS to determine the concentration of the compound in each chamber[11].

  • Data Calculation:

    • The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

    • The percentage bound is calculated as: % Bound = (1 - fu) * 100.

Metabolism

Metabolism, or biotransformation, is the process by which the body chemically modifies drugs, primarily in the liver. This process is crucial for detoxification and facilitation of excretion. The cytochrome P450 (CYP) enzyme superfamily plays a major role in the metabolism of most drugs[16][17].

Predicted Metabolic Profile

In silico analysis suggests that this compound interacts with several key CYP450 enzymes, acting as both an inhibitor and a substrate. This indicates a potential for drug-drug interactions.

ParameterPredicted InteractionCitation
CYP Inhibition
CYP1A2 InhibitorYes[1][4]
CYP2C19 InhibitorYes[1][4]
CYP3A4 InhibitorYes[1][4]
CYP Substrate
CYP1A2 SubstrateNo[1][4]
CYP2C19 SubstrateNo[1][4]
CYP3A4 SubstrateNo[1][4]
CYP2C9 SubstrateYes[1][4]
CYP2D6 SubstrateYes[1][4]

The prediction that this compound is a substrate for CYP2C9 and CYP2D6 suggests these enzymes are the primary pathways for its Phase I metabolism. Its inhibitory action on CYP1A2, CYP2C19, and CYP3A4 could lead to elevated plasma levels of co-administered drugs that are metabolized by these enzymes.

Experimental Protocol: Liver Microsomal Stability Assay

This in vitro assay measures the rate at which a compound is metabolized by liver enzymes (primarily Phase I CYPs) to predict its intrinsic clearance[16][18][19].

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of this compound in human and/or animal liver microsomes.

Methodology:

  • Reagent Preparation:

    • Incubation Medium: A buffer solution (e.g., 100 mM potassium phosphate, pH 7.4) is prepared[15][18].

    • Cofactor Solution: An NADPH-regenerating system is prepared, containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase, to ensure sustained enzyme activity[18].

    • Microsomes: Pooled liver microsomes (e.g., 0.5 mg/mL protein concentration) are thawed on ice immediately before use[15][19].

  • Incubation:

    • The test compound (e.g., at a final concentration of 1 or 2 µM) is pre-incubated with the microsomes in the buffer at 37°C to allow temperature equilibration[15][18].

    • The metabolic reaction is initiated by adding the cofactor solution[15].

    • Negative control incubations are run in parallel without the cofactor solution to assess non-enzymatic degradation[18].

  • Time-Point Sampling: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, and 45 minutes)[19].

  • Reaction Termination: The reaction in each aliquot is immediately stopped by adding a volume of cold acetonitrile containing an internal standard. This also serves to precipitate the microsomal proteins[18].

  • Sample Processing: The terminated samples are centrifuged to pellet the precipitated protein.

  • Analysis: The supernatant is transferred for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life is calculated as: t½ = 0.693 / k.

    • The intrinsic clearance (Clint) is calculated as: Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein).

Visualization: Predicted Metabolic Pathway

G Compound This compound CYP2C9 CYP2C9 Compound->CYP2C9 Substrate of CYP2D6 CYP2D6 Compound->CYP2D6 Substrate of Inhibited_CYPs CYP1A2 CYP2C19 CYP3A4 Compound->Inhibited_CYPs Inhibits Metabolites Metabolites Excretion Excretion Metabolites->Excretion CYP2C9->Metabolites Phase I Metabolism CYP2D6->Metabolites Phase I Metabolism

Caption: Predicted Phase I metabolic interactions for the compound.

Excretion

Excretion is the final step, involving the removal of the drug and its metabolites from the body. While specific routes have not been predicted for this compound, clearance rates provide an overall measure of elimination efficiency.

Predicted Excretion Profile

The available literature suggests that related macamides may have relatively rapid clearance.

ParameterPredicted OutcomeCitation
Plasma Drug Clearance5 – 15 mL/min/kg[4]
Half-life (t½)< 1 hour (ultra-short)[4]

These values, while not confirmed specifically for this compound through direct experiment, suggest that the compound may be eliminated from the body quickly. This would have significant implications for dosing frequency in a clinical setting.

Experimental Protocol: In Vivo Pharmacokinetic Study

An in vivo pharmacokinetic (PK) study in an animal model (e.g., rats) is essential to determine the complete ADME profile, including bioavailability, clearance, volume of distribution, and half-life.

Objective: To characterize the pharmacokinetic profile of this compound following intravenous (IV) and oral (PO) administration in rats.

Methodology:

  • Animal Model: Male Sprague Dawley or Wistar rats are commonly used[20]. Animals are acclimatized and fasted overnight before dosing.

  • Dosing:

    • IV Group: A cohort of rats receives the compound dissolved in a suitable vehicle via intravenous injection (e.g., into the tail vein). This allows for the determination of absolute bioavailability.

    • PO Group: Another cohort receives the compound via oral gavage[3].

  • Blood Sampling: Blood samples (approx. 0.5 mL) are collected from each animal at multiple predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) via a suitable route, such as the retro-orbital plexus or jugular vein[21]. Samples are collected into heparinized tubes.

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored frozen (e.g., at -80°C) until analysis[21].

  • Sample Analysis: The concentration of this compound in the plasma samples is determined by a validated LC-MS/MS method following protein precipitation or liquid-liquid extraction[21].

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to calculate key PK parameters, including:

    • Area Under the Curve (AUC)

    • Maximum Concentration (Cmax)

    • Time to Maximum Concentration (Tmax)

    • Clearance (CL)

    • Volume of Distribution (Vd)

    • Elimination Half-life (t½)

    • Oral Bioavailability (F%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualization: The ADME Process Overview

G cluster_abs Absorption cluster_dist Distribution cluster_met_exc Metabolism & Excretion Oral Oral Administration GI GI Tract Oral->GI Blood Systemic Circulation (Blood) GI->Blood Absorption Tissues Tissues (Target Site) Blood->Tissues Distribution Liver Liver (Metabolism) Blood->Liver To Metabolism Kidney Kidney (Excretion) Blood->Kidney Liver->Blood Metabolites back to circulation Elimination Elimination Liver->Elimination Kidney->Elimination

Caption: Logical flow of the ADME (Absorption, Distribution, Metabolism, Excretion) process.

References

In Silico Analysis of N-(3-Methoxybenzyl)oleamide and FAAH Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a putative in silico analysis of the interaction between N-(3-Methoxybenzyl)oleamide and Fatty Acid Amide Hydrolase (FAAH). Given the interest in oleamide (B13806) derivatives as potential FAAH inhibitors, this document outlines a structured computational approach to investigate this specific interaction, from initial molecular docking to complex molecular dynamics simulations.

Introduction to Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in the endocannabinoid system.[1][2] It is responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide (B1667382) and the sleep-inducing lipid oleamide.[3] By hydrolyzing these signaling lipids, FAAH terminates their biological activity.[1] Inhibition of FAAH leads to an increase in the endogenous levels of these compounds, which has been associated with analgesic, anti-inflammatory, anxiolytic, and antidepressant effects.[1][2] This makes FAAH a promising therapeutic target for a variety of disorders.[1][4]

This compound is a derivative of oleamide. Given that oleamide itself is a substrate for FAAH and other oleamide derivatives have shown inhibitory activity, it is hypothesized that this compound could also act as a FAAH inhibitor. In silico analysis provides a powerful and cost-effective approach to predict and characterize the potential binding of this compound to FAAH, guiding further experimental validation.

Proposed In Silico Experimental Workflow

A multi-step computational workflow is proposed to thoroughly investigate the interaction between this compound and FAAH. This workflow is designed to predict the binding mode, estimate the binding affinity, and assess the stability of the ligand-protein complex.

experimental_workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation cluster_analysis Post-MD Analysis p1 Protein Preparation (PDB: 3QK5) d1 Define Binding Site p1->d1 p2 Ligand Preparation (this compound) d2 Perform Docking (e.g., AutoDock Vina) p2->d2 d1->d2 d3 Analyze Poses & Scores d2->d3 md1 System Setup (Membrane Bilayer) d3->md1 md2 Minimization & Equilibration md1->md2 md3 Production MD Run md2->md3 a1 RMSD & RMSF Analysis md3->a1 a2 Binding Free Energy Calculation (MM/GBSA or MM/PBSA) md3->a2 a3 Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) md3->a3

Figure 1: Proposed In Silico Workflow.
Experimental Protocols

2.1.1. Protein and Ligand Preparation

  • Protein Preparation:

    • The crystal structure of rat FAAH (PDB ID: 3QK5) can be used as the starting point.

    • The protein structure is cleaned by removing water molecules and any co-crystallized ligands.

    • Hydrogen atoms are added, and charge states of ionizable residues are assigned at a physiological pH of 7.4.

    • The protein is energy minimized using a suitable force field (e.g., AMBER or CHARMM) to relieve any steric clashes.

  • Ligand Preparation:

    • The 3D structure of this compound is built using a molecular editor (e.g., MarvinSketch, ChemDraw).

    • The ligand's geometry is optimized using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*) to obtain a low-energy conformation.

    • Partial charges are assigned to the ligand atoms.

2.1.2. Molecular Docking

  • Binding Site Definition: The binding site is defined as a grid box centered on the catalytic triad (B1167595) (Ser241-Ser217-Lys142) of FAAH. The size of the grid box should be sufficient to accommodate the ligand and allow for rotational and translational sampling.

  • Docking Simulation:

    • Molecular docking is performed using software such as AutoDock Vina or Glide.

    • The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.

    • The poses are scored based on a scoring function that estimates the binding affinity.

  • Pose Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode. The pose with the lowest binding energy is typically considered the most likely. Key interactions (hydrogen bonds, hydrophobic contacts) between the ligand and the protein are identified.

2.1.3. Molecular Dynamics (MD) Simulation

  • System Setup:

    • The best-ranked docked complex of FAAH and this compound is selected.

    • Since FAAH is a membrane protein, the complex is embedded in a lipid bilayer (e.g., POPC) and solvated with an explicit water model (e.g., TIP3P).

    • Counter-ions are added to neutralize the system.

  • Minimization and Equilibration:

    • The system undergoes a series of energy minimization steps to remove bad contacts.

    • The system is then gradually heated to the target temperature (e.g., 310 K) and equilibrated under constant pressure and temperature (NPT ensemble) to allow the lipids and water to relax around the protein-ligand complex.

  • Production MD: A long production MD simulation (e.g., 100 ns) is run to sample the conformational dynamics of the complex.

2.1.4. Post-MD Analysis

  • Stability Analysis: The root-mean-square deviation (RMSD) of the protein backbone and the ligand heavy atoms are calculated to assess the stability of the complex over time. The root-mean-square fluctuation (RMSF) of individual residues is analyzed to identify flexible regions of the protein.

  • Binding Free Energy Calculation: The binding free energy is calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to provide a more accurate estimate of the binding affinity.

  • Interaction Analysis: The trajectories are analyzed to identify persistent hydrogen bonds and key hydrophobic interactions between this compound and FAAH residues throughout the simulation.

Data Presentation

The quantitative data generated from this in silico analysis would be summarized in the following tables for clear comparison and interpretation.

Table 1: Molecular Docking Results

LigandDocking Score (kcal/mol)Estimated Ki (µM)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
This compound-9.50.15Ser241, Lys142Phe192, Leu380, Phe381, Trp531
Oleamide (Reference)-7.82.5Ser241Phe192, Leu380, Phe381
URB597 (Known Inhibitor)-10.20.05Ser241, Ser217Phe381, Ile491, Val495

Table 2: Molecular Dynamics Simulation Stability Metrics

SystemAverage Protein RMSD (Å)Average Ligand RMSD (Å)Key Residue RMSF (Å) (Ser241, Lys142)
FAAH - this compound Complex1.8 ± 0.31.2 ± 0.20.8, 1.1
Apo-FAAH2.1 ± 0.4N/A1.0, 1.3

Table 3: Binding Free Energy Calculations

ComplexΔG_bind (MM/GBSA) (kcal/mol)ΔG_bind (MM/PBSA) (kcal/mol)
FAAH - this compound-45.7 ± 3.5-38.2 ± 4.1
FAAH - Oleamide-32.1 ± 2.8-27.5 ± 3.2

FAAH Signaling Pathway and Inhibition

The following diagram illustrates the general signaling pathway of anandamide, a primary substrate of FAAH, and the proposed mechanism of inhibition by compounds like this compound.

faah_pathway cluster_synthesis Synthesis cluster_signaling Signaling cluster_degradation Degradation NAPE NAPE PLD NAPE-PLD NAPE->PLD hydrolysis AEA Anandamide (AEA) PLD->AEA CB1 CB1 Receptor AEA->CB1 activates FAAH FAAH AEA->FAAH substrate Response Cellular Response (Analgesia, etc.) CB1->Response Metabolites Arachidonic Acid + Ethanolamine FAAH->Metabolites hydrolyzes Inhibitor This compound Inhibitor->FAAH inhibits

Figure 2: FAAH Signaling and Inhibition.

Conclusion

The outlined in silico approach provides a robust framework for investigating the potential of this compound as a FAAH inhibitor. By combining molecular docking and molecular dynamics simulations, this workflow can offer detailed insights into the binding mechanism, affinity, and stability of the ligand-protein complex. The results from such a study would be instrumental in guiding the rational design and optimization of novel FAAH inhibitors for therapeutic applications. While the data presented here is illustrative, the methodologies provide a clear and actionable guide for researchers in the field of drug discovery and development.

References

N-(3-Methoxybenzyl)oleamide: A Comprehensive Technical Guide on its Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Methoxybenzyl)oleamide (also known as 3-MBO or MAC 18:1) is a synthetic macamide that has emerged as a promising therapeutic candidate, particularly in the field of neurology. Its primary mechanism of action is the inhibition of the enzyme Fatty Acid Amide Hydrolase (FAAH), a key regulator of the endocannabinoid system. By inhibiting FAAH, this compound elevates the levels of endogenous cannabinoids, most notably anandamide (B1667382), thereby potentiating their neuroprotective and anticonvulsant effects. This technical guide provides an in-depth overview of the synthesis, biological activity, and potential therapeutic applications of this compound, with a focus on its anticonvulsant properties. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes. Its dysregulation has been implicated in various pathological conditions, including epilepsy. A key component of the ECS is the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid anandamide. Inhibition of FAAH represents a compelling therapeutic strategy to enhance endocannabinoid signaling and restore physiological homeostasis.

This compound is a synthetic derivative of oleamide (B13806), a naturally occurring fatty acid amide. It has garnered significant attention for its potential as a neuroprotective and anticonvulsant agent.[1] Its structural similarity to anandamide allows it to interact with and inhibit FAAH, leading to an increase in synaptic anandamide levels.[1][2] This guide consolidates the current scientific knowledge on this compound, offering a technical resource for researchers and drug developers.

Synthesis of this compound

The synthesis of this compound can be achieved through the amidation of oleic acid or its derivatives with 3-methoxybenzylamine (B130926). A common and efficient laboratory-scale method involves the use of a coupling agent to facilitate the formation of the amide bond.

Experimental Protocol: Synthesis via Acyl Chloride

A robust method for the synthesis of this compound involves the conversion of oleic acid to oleoyl (B10858665) chloride, followed by its reaction with 3-methoxybenzylamine.

Step 1: Preparation of Oleoyl Chloride

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve oleic acid (1 equivalent) in an anhydrous, inert solvent such as dichloromethane (B109758) or toluene.

  • Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), (1.1-1.5 equivalents) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess chlorinating agent under reduced pressure to yield crude oleoyl chloride, which can be used in the next step without further purification.

Step 2: Amidation of Oleoyl Chloride

  • Dissolve 3-methoxybenzylamine (1 equivalent) and a base, such as triethylamine (B128534) or pyridine (B92270) (1.1-1.5 equivalents), in an anhydrous, inert solvent like dichloromethane in a separate reaction vessel.

  • Cool the amine solution to 0 °C.

  • Slowly add the crude oleoyl chloride (1 equivalent) dissolved in a minimal amount of the same anhydrous solvent to the amine solution.

  • Allow the reaction to stir at room temperature for several hours to overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain pure this compound.

Biological Activity and Mechanism of Action

The primary biological activity of this compound stems from its ability to inhibit the FAAH enzyme.

FAAH Inhibition

Studies on a series of synthetic macamides, including derivatives of oleic acid and 3-methoxybenzylamine, have demonstrated their potential as FAAH inhibitors with IC50 values in the low micromolar range.[3] Specifically, for the closely related N-3-methoxybenzyl-linoleamide, the IC50 value for FAAH inhibition was determined to be 10.3 ± 1.3 µM.[4] It is anticipated that this compound exhibits a similar inhibitory potency.

Signaling Pathway

The inhibition of FAAH by this compound leads to a downstream cascade of events that ultimately result in its therapeutic effects.

FAAH_Inhibition_Pathway MBO This compound FAAH FAAH MBO->FAAH Anandamide Anandamide FAAH->Anandamide Degradation CB1R CB1 Receptor Anandamide->CB1R Neuronal_Activity Decreased Neuronal Excitability CB1R->Neuronal_Activity Therapeutic_Effects Anticonvulsant Effects Neuronal_Activity->Therapeutic_Effects

Figure 1: Proposed signaling pathway of this compound.
Potential Off-Target Effects

While FAAH inhibition is the primary mechanism, the structural similarity of this compound to other endogenous lipids suggests the possibility of interactions with other targets. For instance, oleamide itself has been shown to interact with cannabinoid receptors, although with lower affinity than anandamide.[5] Further investigation into the binding profile of this compound at cannabinoid and other receptors is warranted to fully characterize its pharmacological profile.

Therapeutic Applications: Anticonvulsant Effects

A significant body of evidence points to the potential of this compound as an anticonvulsant agent. In vivo studies have demonstrated its efficacy in animal models of epilepsy.

In Vivo Studies in a Pilocarpine-Induced Epilepsy Model

The anticonvulsant effects of this compound have been evaluated in a rat model of epilepsy induced by the cholinergic agonist pilocarpine (B147212).[2]

ParameterValueReference
Animal ModelPilocarpine-induced status epilepticus in male Sprague Dawley rats[2]
Doses Tested5.0, 10.0, 15.0, 20.0, 25.0, and 30.0 mg/kg (intravenous)[2]
EfficacyAt doses of 5.0 and 10.0 mg/kg, it was less effective than diazepam in mitigating status epilepticus.[2]
ED₅₀9.1 - 12.0 mg/kg[2]

Table 1: Summary of In Vivo Anticonvulsant Activity of this compound

Experimental Protocol: Pilocarpine-Induced Epilepsy Model in Rats

This protocol outlines the induction of status epilepticus in rats using pilocarpine to evaluate the anticonvulsant properties of test compounds.

Pilocarpine_Model_Workflow cluster_pretreatment Pre-treatment cluster_induction Induction of Status Epilepticus cluster_treatment Treatment cluster_assessment Assessment Scopolamine (B1681570) Administer Scopolamine Methyl Nitrate (B79036) (to reduce peripheral cholinergic effects) Pilocarpine Administer Pilocarpine HCl (e.g., 350 mg/kg, i.p.) Scopolamine->Pilocarpine Observe Observe for Seizure Activity (Racine Scale) Pilocarpine->Observe Drug_Admin Administer this compound or Vehicle/Control Observe->Drug_Admin Monitor Monitor and Score Seizure Severity (Racine Scale) Drug_Admin->Monitor EEG (Optional) EEG Monitoring Monitor->EEG

Figure 2: Experimental workflow for the pilocarpine-induced epilepsy model.

Materials:

  • Male Sprague Dawley rats

  • Pilocarpine hydrochloride

  • Scopolamine methyl nitrate

  • This compound

  • Vehicle solution

  • Diazepam (as a positive control)

  • Saline

Procedure:

  • Animal Acclimatization: Acclimatize rats to the experimental environment for at least one week prior to the study.

  • Pre-treatment: To mitigate the peripheral cholinergic effects of pilocarpine, administer scopolamine methyl nitrate (e.g., 1 mg/kg, i.p.) 30 minutes before pilocarpine injection.

  • Induction of Status Epilepticus: Administer pilocarpine hydrochloride (e.g., 350 mg/kg, i.p.) to induce seizures.

  • Seizure Scoring: Observe the animals continuously and score the seizure severity according to the Racine scale.

  • Treatment Administration: Once status epilepticus is established (e.g., continuous seizures for a defined period), administer this compound, vehicle, or a positive control (e.g., diazepam) intravenously.

  • Post-treatment Observation: Continue to monitor and score seizure activity for a defined period post-treatment.

  • Data Analysis: Analyze the seizure scores and duration to determine the anticonvulsant efficacy of the test compound.

In Vitro Assays

To characterize the inhibitory activity of this compound on FAAH, a fluorometric inhibitor screening assay can be employed.

Experimental Protocol: FAAH Inhibitor Screening Assay

This protocol provides a method for determining the IC50 value of a compound for FAAH inhibition.

FAAH_Assay_Workflow cluster_preparation Preparation cluster_assay_setup Assay Setup (96-well plate) cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Prepare_Reagents Prepare Assay Buffer, FAAH Enzyme, Substrate, and Inhibitor Solutions Add_Components Add Buffer, FAAH Enzyme, and this compound (or control) to wells Prepare_Reagents->Add_Components Add_Substrate Initiate reaction by adding fluorogenic FAAH substrate Add_Components->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure_Fluorescence Measure fluorescence intensity (Excitation/Emission appropriate for substrate) Incubate->Measure_Fluorescence Calculate_IC50 Calculate percent inhibition and determine the IC50 value Measure_Fluorescence->Calculate_IC50

Figure 3: Workflow for a fluorometric FAAH inhibitor screening assay.

Materials:

  • Recombinant human or rat FAAH enzyme

  • FAAH assay buffer

  • Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino, 4-methylcoumarin (B1582148) amide)

  • This compound

  • Known FAAH inhibitor (positive control)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, FAAH enzyme, and either the test compound, positive control, or vehicle to the appropriate wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic FAAH substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the substrate used.

  • Data Analysis: Calculate the percentage of FAAH inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Future Directions

While the existing data strongly support the potential of this compound as a therapeutic agent, further research is necessary to fully elucidate its pharmacological profile and therapeutic utility. Key areas for future investigation include:

  • Pharmacokinetics and Bioavailability: Comprehensive studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound are essential for its development as a drug.

  • In Vivo Anandamide Measurement: Direct measurement of anandamide levels in the brain following administration of this compound would provide definitive evidence for its mechanism of action.

  • Broad-Spectrum Anticonvulsant Activity: Evaluation in other animal models of epilepsy is needed to determine the breadth of its anticonvulsant activity.

  • Safety and Toxicology: Thorough safety and toxicology studies are required to assess its potential for adverse effects.

  • Exploration of Other Therapeutic Areas: Given the widespread role of the endocannabinoid system, the therapeutic potential of this compound may extend beyond epilepsy to other neurological and psychiatric disorders, as well as inflammatory conditions.

Conclusion

This compound is a promising FAAH inhibitor with demonstrated anticonvulsant activity in preclinical models. Its ability to enhance endogenous anandamide signaling presents a targeted and potentially safer approach to treating neurological disorders like epilepsy. The information provided in this technical guide serves as a valuable resource for the scientific community to advance the research and development of this and similar compounds as novel therapeutics. Further investigation into its comprehensive pharmacological profile is crucial for its successful translation to the clinic.

References

N-(3-Methoxybenzyl)oleamide: An In-Depth Technical Guide on its Interaction with the Endocannabinoid System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Methoxybenzyl)oleamide, a member of the macamide family of lipid compounds, has emerged as a molecule of interest for its potential modulatory effects on the endocannabinoid system (ECS). Structurally analogous to the endogenous cannabinoid anandamide (B1667382), this compound is primarily investigated for its capacity to inhibit Fatty Acid Amide Hydrolase (FAAH), the principal enzyme responsible for anandamide degradation. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the ECS, summarizing available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows. The information presented herein is intended to support further research and drug development efforts targeting the endocannabinoid system.

Introduction

The endocannabinoid system (ECS) is a ubiquitous and complex signaling network that plays a crucial role in regulating a myriad of physiological processes. The core components of the ECS include cannabinoid receptors (CB1 and CB2), their endogenous lipid ligands (endocannabinoids) such as anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), and the enzymes that synthesize and degrade these endocannabinoids. Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the hydrolytic degradation of anandamide, thereby terminating its signaling. Inhibition of FAAH represents a promising therapeutic strategy to enhance endogenous anandamide levels, offering potential for the treatment of various neurological and inflammatory disorders.

This compound is a synthetic macamide, a class of N-benzyl fatty acid amides originally isolated from the Peruvian plant Lepidium meyenii (Maca). Its structural similarity to anandamide has prompted investigations into its potential to interact with the ECS, with a primary focus on its role as a FAAH inhibitor. This guide synthesizes the available scientific literature to provide a detailed technical resource on the subject.

Interaction with the Endocannabinoid System

The primary mechanism by which this compound is proposed to interact with the endocannabinoid system is through the inhibition of the FAAH enzyme. By blocking the activity of FAAH, this compound can increase the concentration and duration of action of the endogenous cannabinoid anandamide.

FAAH Inhibition

Studies have demonstrated that a range of synthetic macamides, including those with oleic acid and 3-methoxybenzylamine (B130926) moieties, exhibit inhibitory activity against human FAAH. The five most potent of these macamides were found to have IC50 values in the range of 10-17μM[1]. While the specific IC50 value for this compound has not been individually reported in the reviewed literature, its structural characteristics place it within this group of potent inhibitors.

A study on the closely related compound, N-3-methoxybenzyl-linoleamide, revealed a significant time-dependent and dose-dependent inhibition of FAAH, with the mechanism of inhibition suggested to be irreversible or slowly reversible[2]. This suggests that this compound may also exhibit a similar inhibitory profile.

Cannabinoid Receptor Binding

Direct interaction of this compound with cannabinoid receptors (CB1 and CB2) has been a subject of speculation due to its structural similarity to anandamide. However, to date, there is no direct experimental evidence in the form of Ki or IC50 values to quantify the binding affinity of this compound for either CB1 or CB2 receptors in the publicly available scientific literature.

For the structurally related parent compound, oleamide (B13806), studies have shown that it competitively inhibits the binding of the non-selective cannabinoid agonist [3H]CP55,940 to rat whole-brain membranes with a Ki value of 1.14 μM and to human CB1 (hCB1) cell membranes with a Ki value of 8.13 μM[1]. Its interaction with the human CB2 (hCB2) receptor is reported to be weak, with 100 μM of oleamide producing only partial inhibition of [3H]CP55,940 binding[1]. It is important to note that these values are for oleamide and not this compound, and direct testing is required to determine the cannabinoid receptor binding profile of the latter.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds.

Table 1: FAAH Inhibition Data

CompoundEnzyme SourceAssay TypeIC50 (μM)Notes
Macamides (derivatives of oleic, linoleic, and linolenic acids and benzylamine (B48309) or 3-methoxybenzylamine)Human FAAHNot specified10 - 17Represents the range for the five most potent macamides tested[1].
N-3-methoxybenzyl-linoleamideNot specifiedNot specifiedNot specifiedExhibited time-dependent and dose-dependent inhibition[2].

Table 2: Cannabinoid Receptor Binding Affinity (for the related compound Oleamide)

CompoundReceptorRadioligandPreparationKi (μM)
OleamideRat CB1[3H]CP55,940Whole-brain membranes1.14[1]
OleamideHuman CB1[3H]CP55,940hCB1 cell membranes8.13[1]
OleamideHuman CB2[3H]CP55,940hCB2 transfected HEK-293T cell membranes> 100 (partial inhibition at 100 μM)[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections describe generalized methodologies for key experiments cited in the context of studying this compound and the endocannabinoid system.

FAAH Inhibition Assay (Fluorometric Method)

This protocol is a generalized procedure for determining the inhibitory activity of a compound against FAAH using a fluorogenic substrate.

Materials:

  • Recombinant human or rat FAAH enzyme

  • FAAH assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Known FAAH inhibitor as a positive control (e.g., URB597)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • In a 96-well black microplate, add the assay buffer, the FAAH enzyme solution, and the test compound or control solutions to the respective wells.

  • Incubate the plate at a specified temperature (e.g., 37°C) for a pre-incubation period to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the FAAH substrate solution to all wells.

  • Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm for AMC) over a set period.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cannabinoid Receptor Competitive Radioligand Binding Assay

This protocol outlines a general method for determining the binding affinity of a compound to cannabinoid receptors.

Materials:

  • Cell membranes expressing human or rat CB1 or CB2 receptors

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4)

  • Radiolabeled cannabinoid receptor ligand (e.g., [3H]CP55,940)

  • Unlabeled test compound (this compound)

  • Non-specific binding control (a high concentration of a known cannabinoid receptor agonist/antagonist)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the unlabeled test compound.

  • In reaction tubes, combine the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound or the non-specific binding control.

  • Incubate the mixture at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

  • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate key concepts and workflows related to the interaction of this compound with the endocannabinoid system.

FAAH_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor Anandamide_precursor Membrane Phospholipid Precursor Anandamide Anandamide (AEA) Anandamide_precursor->Anandamide Synthesis on demand Anandamide->CB1 Retrograde Signaling FAAH FAAH Anandamide->FAAH Hydrolysis Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid MBO This compound MBO->FAAH Inhibition

Caption: Signaling pathway of FAAH inhibition by this compound.

Experimental_Workflow_FAAH_Inhibition A Prepare Reagents: - FAAH Enzyme - Fluorogenic Substrate - Test Compound (MBO) - Controls B Dispense into 96-well Plate A->B C Pre-incubation B->C D Initiate Reaction (Add Substrate) C->D E Monitor Fluorescence D->E F Data Analysis (Calculate IC50) E->F

Caption: Experimental workflow for the FAAH inhibition assay.

Receptor_Binding_Workflow A Prepare Reagents: - Receptor Membranes - Radioligand - Test Compound (MBO) - Controls B Incubate to Reach Equilibrium A->B C Rapid Filtration B->C D Wash to Remove Unbound Ligand C->D E Scintillation Counting D->E F Data Analysis (Calculate Ki) E->F

Caption: Workflow for the cannabinoid receptor radioligand binding assay.

In Vivo Studies

While in vitro data provides valuable mechanistic insights, in vivo studies are essential to understand the physiological effects of a compound. A recent study investigated the anticonvulsant effects of synthetic this compound in a rat model of epilepsy induced by pilocarpine. The study found that this compound exhibited anticonvulsant effects, although it was less potent than the related macamide, N-(3-Methoxybenzyl)linoleamide. The authors of the study suggest that the mechanism of action may involve the inhibition of FAAH, leading to an increase in endogenous anandamide levels, which is known to have neuroprotective and anticonvulsant properties.

Conclusion and Future Directions

This compound is a promising macamide that demonstrates inhibitory activity against FAAH, a key enzyme in the endocannabinoid system. While current data suggests its potential as a modulator of endocannabinoid tone, further research is required to fully elucidate its pharmacological profile.

Key areas for future investigation include:

  • Precise determination of the IC50 value of this compound for FAAH inhibition.

  • Comprehensive in vitro binding assays to determine the Ki values of this compound for both CB1 and CB2 receptors.

  • In vivo studies to measure the effects of this compound administration on endocannabinoid levels in the brain and peripheral tissues.

  • Further exploration of its therapeutic potential in other models of neurological and inflammatory diseases.

A more complete understanding of the quantitative interactions of this compound with the components of the endocannabinoid system will be critical for its potential development as a therapeutic agent. This technical guide serves as a foundation for these future research endeavors.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to N-(3-Methoxybenzyl)oleamide

This technical guide provides a comprehensive overview of this compound, a synthetic macamide with significant potential in neuropharmacology. The document covers its chemical identity, mechanism of action, key experimental findings, and detailed protocols for its study.

Compound Identification

  • Compound Name: this compound

  • Synonyms: MAC 18:1, 3-MBO[1][2]

  • CAS Number: 883715-21-7[3][4][5][6]

  • Molecular Formula: C₂₆H₄₃NO₂[3][5]

  • Molecular Weight: 401.63 g/mol [3][5]

Introduction

This compound is a lipophilic compound belonging to the macamide family, which are naturally found in the Peruvian plant Lepidium meyenii (Maca).[2][7] Due to its structural similarity to the endogenous cannabinoid anandamide (B1667382), this compound has garnered interest for its potential therapeutic effects on the central nervous system, particularly as a neuroprotective and anticonvulsant agent.[1][8]

Mechanism of Action: Endocannabinoid System Modulation

The primary mechanism of action for this compound involves the modulation of the endocannabinoid system.[1] It acts as a potent and time-dependent inhibitor of Fatty Acid Amide Hydrolase (FAAH).[7]

  • FAAH Inhibition: FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (N-arachidonoylethanolamide).[1][7]

  • Increased Anandamide Levels: By inhibiting FAAH, this compound prevents the breakdown of anandamide, leading to its accumulation in cannabinergic synapses.[1]

  • Cannabinoid Receptor Activation: Elevated anandamide levels result in enhanced activation of cannabinoid receptors, primarily the CB1 receptor, which is widely expressed in the central nervous system.[1][9]

  • Therapeutic Effects: The modulation of anandamide signaling through FAAH inhibition is linked to potential analgesic, anti-inflammatory, neuroprotective, and anticonvulsant effects.[1][7][8] Some studies also suggest that macamides might bind directly to the CB1 receptor.[1][10]

The inhibition of FAAH by this compound has been characterized as dose-dependent and likely irreversible or slowly reversible.[7]

Quantitative Data Summary

The anticonvulsant properties of this compound (referred to as 3-MBO in the study) have been quantified in an in vivo model of pilocarpine-induced seizures in rats. The median effective dose (ED₅₀) for seizure inhibition was determined at various time points post-administration.

Time Point (Post-Administration)ED₅₀ of this compound (mg/kg)
0.25 hours9.1 - 12.0
0.50 hours9.1 - 12.0
1.0 hour9.1 - 12.0
2.0 hours9.1 - 12.0
(Data sourced from an in vivo study on male Sprague Dawley rats)[1]

Experimental Protocols

This protocol outlines the methodology used to evaluate the anticonvulsant effects of this compound in a rat model.

  • Animal Model: Male Sprague Dawley rats are used for the study.[8]

  • Seizure Induction: Status epilepticus is induced via an intraperitoneal (IP) injection of pilocarpine (B147212) at a dose of 350 mg/kg.[1]

  • Compound Administration:

    • This compound is prepared for injection. A suitable vehicle for administration is 10% DMSO, 90% Corn Oil, which yields a clear solution.[2] Another option is a suspension using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

    • The compound is administered to the rats before the pilocarpine injection to assess its protective effects.

  • Behavioral Assessment: Seizure activity is monitored and scored according to the Racine scale.[8]

  • Data Analysis: Dose-response curves are generated by plotting the percentage of seizure inhibition against the logarithmic dose of the compound at different time intervals (e.g., 0.25, 0.5, 1.0, and 2.0 hours) to calculate the ED₅₀.[1]

This protocol describes the computational methods used to investigate the interaction between this compound and the FAAH enzyme.

  • Ligand and Protein Preparation:

    • The three-dimensional structure of this compound is constructed and optimized using semi-empirical quantum calculations (e.g., AM1 method).[1]

    • The crystal structure of the target protein, rat FAAH (rFAAH), is obtained from a protein data bank.

  • Molecular Docking:

    • Molecular docking simulations are performed to predict the binding pose and affinity of this compound to the active site and membrane access channels of rFAAH.[8]

  • Molecular Dynamics (MD) Simulations:

    • MD simulations are run to analyze the stability of the macamide-rFAAH complex over time and to observe the dynamic interactions between the ligand and the protein.[8][10]

  • Binding Free Energy Calculations:

    • The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is used to calculate the binding free energy of the complex, providing a more accurate estimation of binding affinity.[8] These calculations help to elucidate a potential "plugging" effect on the membrane access channel to the active site as the mechanism of FAAH inhibition.[1][8]

This protocol details an in vitro assay to characterize the inhibitory effect on FAAH.

  • Enzyme Source: Use rat brain membrane preparations or recombinant FAAH.

  • Substrate: A suitable fluorescent or radiolabeled substrate for FAAH is used.

  • Inhibitor Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations (e.g., 1 to 100 μM).[7]

  • Assay Procedure:

    • Pre-incubate the enzyme with varying concentrations of this compound for different time intervals to test for time-dependency.[7]

    • Initiate the reaction by adding the substrate.

    • Incubate at a controlled temperature (e.g., 37°C).

    • Stop the reaction and measure the product formation using an appropriate detection method (e.g., fluorescence plate reader).

  • Data Analysis: Determine the IC₅₀ value and analyze the kinetics of inhibition to ascertain the mechanism (e.g., competitive, non-competitive, irreversible).[7]

Visualized Signaling Pathway and Workflows

The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow.

G cluster_0 Mechanism of Action MBO This compound (3-MBO) FAAH FAAH Enzyme MBO->FAAH Inhibits Anandamide Anandamide (AEA) FAAH->Anandamide Degrades CB1 CB1 Receptor Anandamide->CB1 Activates Effect Neuroprotective & Anticonvulsant Effects CB1->Effect Leads to

Caption: Proposed signaling pathway for this compound.

G cluster_1 In Vivo Experimental Workflow A Select Animal Model (Sprague Dawley Rats) B Administer This compound A->B C Induce Seizures (Pilocarpine IP Injection) B->C D Observe and Score Seizures (Racine Scale) C->D E Analyze Data (Calculate ED50) D->E

Caption: Workflow for in vivo anticonvulsant testing.

References

N-(3-Methoxybenzyl)oleamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Bioactive Macamide with Therapeutic Potential

Introduction

N-(3-Methoxybenzyl)oleamide, also known as MAC 18:1, is a naturally occurring macamide found in the Peruvian plant Lepidium meyenii (maca).[1] It is a member of the N-benzylalkanamide class of lipids and has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realm of neuroscience. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, biological activities, and relevant experimental protocols.

Chemical Properties and Identification

This compound is characterized by an oleoyl (B10858665) group attached to a 3-methoxybenzylamine (B130926) moiety via an amide linkage. Its chemical structure and key identifiers are summarized below.

PropertyValueReference
Molecular Formula C26H43NO2[1][2][3][4]
Molecular Weight 401.63 g/mol [1][2][4]
CAS Number 883715-21-7[2][4]
IUPAC Name This compound
Synonyms MAC 18:1, 9-Octadecenamide, N-[(3-methoxyphenyl)methyl]-, (9Z)-[1][2]
Appearance Colorless to light yellow liquid[5]
Purity Typically ≥97%[6]
Storage Recommended at 2-8°C for short-term and -20°C for long-term storage, protected from light and kept in a dry, sealed container.[6]

Synthesis and Characterization

The synthesis of this compound and related macamides can be achieved through several synthetic routes. A common approach involves the amidation of oleic acid or its derivatives with 3-methoxybenzylamine.

General Synthesis Protocol

A representative synthesis involves the reaction of methyl oleate (B1233923) with 2-(4-methoxyphenyl)ethylamine in the presence of a catalyst such as sodium methoxide (B1231860) in anhydrous methanol.[7] While this specific protocol is for a related compound, the general principle of reacting an oleoyl derivative with the corresponding benzylamine (B48309) is applicable. Another approach utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as catalysts.[8]

Reaction Scheme:

Oleic Acid Derivative + 3-Methoxybenzylamine → this compound

Characterization

The synthesized compound is typically purified using column chromatography and characterized by various spectroscopic methods:

  • Infrared (IR) Spectroscopy: To confirm the presence of the amide functional group.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LCMS): To assess purity.[5]

Biological Activity and Mechanism of Action

This compound exhibits significant biological activity, primarily as a neuroprotective and anticonvulsant agent.[9] Its mechanism of action is closely linked to the endocannabinoid system.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

This compound and other macamides are known inhibitors of fatty acid amide hydrolase (FAAH).[9][10][11] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382). By inhibiting FAAH, this compound increases the levels of anandamide, which in turn modulates various physiological processes, including pain, inflammation, and neuronal excitability.[10][12]

The structural similarity of macamides to anandamide is believed to be a key factor in their interaction with FAAH.[9][12] In silico studies suggest that this compound has a strong energetic affinity for FAAH, potentially acting as an inhibitor by "plugging" the membrane access channel to the active site.[9][12] The inhibition is reported to be time-dependent and may be irreversible or slowly reversible.[10][11]

Signaling Pathway Diagram

FAAH_Inhibition cluster_pre Normal State cluster_post With this compound Anandamide Anandamide FAAH FAAH Anandamide->FAAH Metabolized by Degradation Degradation Products FAAH->Degradation Macamide This compound FAAH_inhibited FAAH Macamide->FAAH_inhibited Inhibits Increased_Anandamide Increased Anandamide Therapeutic_Effects Therapeutic Effects (e.g., Anticonvulsant) Increased_Anandamide->Therapeutic_Effects Leads to

Caption: FAAH Inhibition by this compound.

Anticonvulsant Effects

In vivo studies have demonstrated the anticonvulsant properties of this compound. In a rat model of epilepsy induced by pilocarpine, administration of this macamide showed a therapeutic effect.[9][12] This anticonvulsant activity is attributed to the inhibition of FAAH and the subsequent enhancement of endocannabinoid signaling.

Experimental Protocols

This section outlines key experimental methodologies relevant to the study of this compound.

In Silico Analysis of FAAH Interaction

Molecular docking and molecular dynamics (MD) simulations are employed to investigate the interaction between this compound and FAAH.[9][12]

Workflow:

  • Structure Preparation: Obtain or model the 3D structures of this compound and the target enzyme (e.g., rat FAAH).

  • Molecular Docking: Predict the binding pose and affinity of the macamide to the active site and other potential binding sites of FAAH.

  • Molecular Dynamics Simulations: Simulate the dynamic behavior of the macamide-FAAH complex to assess the stability of the interaction and identify key residues involved in binding.

  • Binding Free Energy Calculations: Use methods like MM/PBSA to quantify the binding affinity.[12]

In_Silico_Workflow cluster_workflow In Silico Analysis Workflow s1 3D Structure Preparation s2 Molecular Docking s1->s2 s3 Molecular Dynamics Simulations s2->s3 s4 Binding Free Energy Calculation s3->s4 s5 Interaction Analysis s4->s5

Caption: Workflow for in silico analysis of FAAH interaction.

In Vivo Anticonvulsant Activity Assessment

The anticonvulsant effects of this compound can be evaluated in animal models of epilepsy.

Experimental Model: Pilocarpine-induced status epilepticus in rats.[9][12]

Protocol Outline:

  • Animal Acclimatization: House male Sprague Dawley rats under standard laboratory conditions.

  • Drug Administration: Administer this compound or vehicle control via intraperitoneal injection. A typical preparation involves dissolving the compound in DMSO and then suspending it in a vehicle containing PEG300, Tween-80, and saline.[1]

  • Induction of Seizures: After a set period, induce status epilepticus by intraperitoneal injection of pilocarpine.

  • Behavioral Observation: Monitor the animals for seizure activity and score the severity using a standardized scale (e.g., Racine scale).

  • Data Analysis: Analyze seizure latency, duration, and severity, as well as survival rates between the treatment and control groups.

Conclusion

This compound is a promising bioactive lipid with well-documented neuroprotective and anticonvulsant properties. Its ability to inhibit FAAH and enhance endocannabinoid signaling makes it a valuable tool for research in neuroscience and a potential lead compound for the development of novel therapeutics for neurological disorders such as epilepsy. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

Methodological & Application

N-(3-Methoxybenzyl)oleamide in vivo experimental protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for N-(3-Methoxybenzyl)oleamide

Introduction

This compound (3-MBO) is a synthetic macamide, a class of compounds structurally similar to the endogenous cannabinoid anandamide (B1667382).[1][2] Macamides have garnered interest in neuroscience and pharmacology due to their potential neuroprotective and therapeutic effects.[1][3] The primary mechanism of action for several macamides is thought to be the inhibition of Fatty Acid Amide Hydrolase (FAAH), the enzyme responsible for the degradation of anandamide.[1][2][3][4] By inhibiting FAAH, these compounds can increase the levels of anandamide in synapses, thereby enhancing endocannabinoid signaling.[1] This system is critically involved in modulating pain, inflammation, and neuronal excitability.[1][3]

Potential Applications

Given its mechanism, this compound is a promising candidate for the development of therapeutics for a range of neurological and inflammatory conditions:

  • Analgesia: The endocannabinoid system is a well-established target for pain relief. By potentiating endogenous cannabinoid signaling, 3-MBO may offer analgesic effects for chronic and inflammatory pain.

  • Anti-inflammatory Effects: Related compounds like oleamide (B13806) have demonstrated significant anti-inflammatory properties by modulating pathways such as NF-κB and inhibiting the production of pro-inflammatory mediators.[5][6][7]

  • Anticonvulsant Activity: In vivo studies have shown that this compound exhibits anticonvulsant effects in rat models of epilepsy, suggesting its potential in seizure disorders.[1][2]

These application notes provide detailed in vivo protocols for investigating the anticonvulsant and potential anti-inflammatory effects of this compound in rodent models.

Key Signaling Pathway

The proposed primary mechanism of this compound involves the modulation of the endocannabinoid system. The diagram below illustrates this pathway.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH Degradation CB1_pre CB1 Receptor Anandamide->CB1_pre MBO This compound (3-MBO) MBO->FAAH Inhibits Depolarization Depolarization CB1_pre->Depolarization Reduces Neurotransmitter Release (Inhibition) AEA_synthesis AEA Synthesis & Release Depolarization->AEA_synthesis AEA_synthesis->Anandamide Retrograde Signaling G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Animal Acclimatization (7 days) B Randomization into Treatment Groups A->B C Baseline Measurement (e.g., Paw Volume) B->C D Administer 3-MBO, Vehicle, or Control (i.p.) C->D E Induce Pathology (e.g., Carrageenan Injection) D->E F Post-Induction Monitoring & Data Collection E->F G Euthanasia & Tissue Collection (Optional) F->G H Statistical Analysis of Behavioral & Physiological Data F->H I Biochemical Analysis (e.g., ELISA, qPCR) G->I I->H

References

Application Note: Molecular Docking Protocol for N-(3-Methoxybenzyl)oleamide with Fatty Acid Amide Hydrolase (FAAH)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(3-Methoxybenzyl)oleamide is a synthetic macamide with demonstrated neuroprotective and anticonvulsant effects.[1][2] Its structural similarity to the endocannabinoid anandamide (B1667382) suggests it may interact with key enzymes in the endocannabinoid system. A primary target of interest is Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of anandamide.[1][2][3] Inhibiting FAAH increases endocannabinoid levels, which can produce therapeutic effects such as analgesia and neuroprotection.[2][3]

Molecular docking is a computational method used to predict the preferred binding orientation and affinity of a ligand to a target protein.[4][5] This protocol provides a detailed, step-by-step methodology for performing a molecular docking study of this compound with FAAH using widely accessible computational tools.

Software and Prerequisites

This protocol utilizes standard and freely available software for academic use. Ensure the following are installed:

  • Molecular Visualization and Preparation Tools:

    • UCSF Chimera or ChimeraX: For protein structure visualization and preparation.[6]

    • AutoDock Tools (MGLTools): For preparing protein and ligand files into the required PDBQT format.[7][8][9]

    • PyMOL or Biovia Discovery Studio Visualizer: For advanced visualization and analysis of docking results.[7][10]

  • Docking Software:

    • AutoDock Vina: A widely used program for molecular docking known for its accuracy and speed.[7][8][9][11]

  • Ligand Structure:

    • A 3D structure of this compound. This can be obtained from databases like PubChem or constructed using software like GaussView or ChemDraw and optimized.[1][12]

Experimental Protocol: Step-by-Step Methodology

This protocol is divided into four main stages: Receptor Preparation, Ligand Preparation, Docking Simulation, and Results Analysis.

  • Obtain Protein Structure: Download the 3D crystal structure of Fatty Acid Amide Hydrolase (FAAH) from the Protein Data Bank (PDB). A relevant entry for rat FAAH (rFAAH) can be used, or a human homolog if preferred. For this protocol, we will assume a PDB file has been acquired.

  • Clean the Protein Structure:

    • Open the PDB file in a visualization tool like UCSF Chimera or Discovery Studio Visualizer.[10][13]

    • Remove all non-essential molecules, including water molecules, co-crystallized ligands, ions, and any additional protein chains if the biological unit is a monomer.[10][12][14][15] This ensures the docking simulation focuses only on the protein and the ligand of interest.

  • Prepare for Docking using AutoDock Tools (ADT):

    • Open the cleaned PDB file in ADT.

    • Add Polar Hydrogens: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds but are often absent in crystal structures.[9][10] (Edit -> Hydrogens -> Add -> Polar Only).

    • Compute Charges: Assign partial charges to the protein atoms. Kollman charges are a standard choice for proteins in AutoDock.[9] (Edit -> Charges -> Add Kollman Charges).

    • Save as PDBQT: Save the prepared protein as a PDBQT file. This format includes the atomic coordinates, partial charges (Q), and AutoDock atom types (T), which are necessary for the docking software.[10][16] (File -> Save -> Write PDBQT).

  • Obtain and Optimize Ligand Structure:

    • Download the 3D structure of this compound from a chemical database like PubChem (CID: 13463994).

    • Alternatively, construct the molecule using chemical drawing software.

    • Perform a geometry optimization using a semi-empirical quantum mechanical method like AM1 or a more robust method to obtain a low-energy conformation.[1]

  • Prepare for Docking using AutoDock Tools (ADT):

    • Open the optimized ligand file (e.g., in MOL2 or PDB format) in ADT.

    • Detect Rotatable Bonds: Define the rotatable bonds within the ligand. This allows for ligand flexibility during the docking process. ADT will typically detect these automatically.[17]

    • Compute Charges: Assign Gasteiger charges, which are standard for small molecules in AutoDock.[17]

    • Save as PDBQT: Save the prepared ligand as a PDBQT file. (Ligand -> Output -> Save as PDBQT).

  • Define the Binding Site (Grid Box):

    • The binding site is the region on the receptor where the ligand is expected to bind. In FAAH, this is the catalytic active site.

    • In ADT, load both the receptor (protein.pdbqt) and ligand (ligand.pdbqt) files.

    • Use the Grid Box tool to define a three-dimensional search space that encompasses the entire active site.[8][10] The size and center coordinates of this box are critical parameters. Ensure the box is large enough to allow the ligand to move and rotate freely but not so large as to make the search computationally inefficient.

    • Save the grid box dimensions and center coordinates to a configuration file (e.g., conf.txt).

  • Create the Configuration File:

    • Create a text file (e.g., conf.txt) that specifies the input files and search parameters for AutoDock Vina. An example is shown below:

    • The exhaustiveness parameter controls the thoroughness of the search. Higher values increase accuracy but also computational time.[18]

  • Run AutoDock Vina:

    • Execute the docking simulation from the command line, pointing Vina to your configuration file:

    • Vina will perform the docking calculation and generate an output PDBQT file (output_poses.pdbqt) containing the predicted binding poses and a log file (output_log.txt) with the corresponding binding affinity scores.[7][9]

  • Evaluate Binding Affinity:

    • Open the log file (output_log.txt). It will contain a table of the top binding poses ranked by their binding affinity in kcal/mol.[19] Lower (more negative) values indicate stronger predicted binding.

  • Visualize Binding Poses and Interactions:

    • Load the receptor PDBQT file and the output poses PDBQT file into a visualization tool like PyMOL or Discovery Studio Visualizer.

    • Analyze the top-ranked pose. Examine the key interactions between this compound and the FAAH active site residues.

    • Identify specific interactions such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, which contribute to the binding affinity.

Data Presentation

Quantitative results from the molecular docking simulation should be summarized for clarity. The primary output is the binding affinity.

Binding Pose RankBinding Affinity (kcal/mol)RMSD from Best Mode (Å)Key Interacting Residues (FAAH)Type of Interaction
1-9.50.000SER241, ILE238, SER217H-Bond, Hydrophobic
2-9.21.345SER241, PHE192H-Bond, Pi-Stacking
3-9.02.108LEU194, PHE192Hydrophobic
...............
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will be generated by the simulation.

Visualization of Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for molecular docking.

Molecular_Docking_Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB 1. Obtain FAAH Structure (from PDB) PrepProt 3. Prepare Receptor - Remove Water/Ligands - Add Hydrogens - Assign Charges PDB->PrepProt Ligand 2. Obtain Ligand Structure (this compound) PrepLig 4. Prepare Ligand - Optimize Geometry - Define Rotatable Bonds - Assign Charges Ligand->PrepLig Grid 5. Define Grid Box (Active Site) PrepProt->Grid Vina 6. Run AutoDock Vina Grid->Vina Scores 7. Analyze Binding Affinity (Docking Scores) Grid->Scores Vina->Scores Visualize 8. Visualize Interactions (H-Bonds, Hydrophobic) Scores->Visualize

Caption: Molecular docking workflow from preparation to analysis.

FAAH_Inhibition_Pathway Anandamide Anandamide (Endocannabinoid) FAAH FAAH Enzyme Anandamide->FAAH Degradation CB1 CB1/CB2 Receptors Anandamide->CB1 Activation Metabolites Inactive Metabolites FAAH->Metabolites Ligand This compound (FAAH Inhibitor) Ligand->FAAH Inhibition Effect Therapeutic Effects (e.g., Neuroprotection, Analgesia) CB1->Effect

Caption: Simplified FAAH inhibition signaling pathway.

References

Application Notes and Protocols for Molecular Dynamics Simulation of N-(3-Methoxybenzyl)oleamide using GROMACS

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for conducting a molecular dynamics (MD) simulation of N-(3-Methoxybenzyl)oleamide in a water box using GROMACS. This guide is intended for researchers, scientists, and drug development professionals with a basic understanding of molecular dynamics simulations.

Introduction

This compound is a lipid-like molecule with potential therapeutic applications. Understanding its dynamic behavior in an aqueous environment is crucial for elucidating its mechanism of action and for rational drug design. This protocol outlines the step-by-step procedure for setting up, running, and analyzing an MD simulation of a single this compound molecule in water using the GROMACS software package. The CHARMM36 force field, which is well-suited for lipid-like molecules, will be utilized.[1][2][3][4]

Workflow Overview

The overall workflow for the MD simulation is depicted in the diagram below. It involves preparing the molecular structure and topology, setting up the simulation system, performing energy minimization and equilibration, running the production simulation, and finally analyzing the resulting trajectory.

GROMACS_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis mol_prep 1. Molecule Preparation (Structure & Topology) sys_setup 2. System Setup (Box, Solvation, Ions) mol_prep->sys_setup em 3. Energy Minimization sys_setup->em nvt 4. NVT Equilibration em->nvt npt 5. NPT Equilibration nvt->npt md 6. Production MD npt->md analysis 7. Trajectory Analysis md->analysis

References

Application Note & Protocol: FAAH Inhibition Assay for N-(3-Methoxybenzyl)oleamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in regulating the endocannabinoid system.[1] It is primarily responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide (B1667382) (AEA) and the sleep-inducing lipid oleamide.[2][3] By hydrolyzing these signaling lipids, FAAH terminates their biological activity.[1][4] Inhibition of FAAH leads to elevated levels of endocannabinoids, which can produce analgesic, anti-inflammatory, and anxiolytic effects.[4] This makes FAAH a significant therapeutic target for pain, inflammation, and various central nervous system disorders.[1][2]

N-(3-Methoxybenzyl)oleamide is a synthetic macamide, structurally similar to endogenous FAAH substrates.[5] Its potential as a FAAH inhibitor warrants a reliable and efficient method for screening and characterization. This document provides a detailed protocol for assessing the inhibitory potential of this compound on FAAH activity using a fluorometric assay.

The assay is based on the hydrolysis of a non-fluorescent FAAH substrate, such as AMC-arachidonoyl amide, by the FAAH enzyme.[6][7] This enzymatic reaction releases the highly fluorescent product 7-amino-4-methylcoumarin (B1665955) (AMC), which can be quantified using a fluorescence plate reader.[1][7][8] The presence of an inhibitor, like this compound, will decrease the rate of AMC production, and the degree of inhibition can be used to determine its potency (e.g., IC50 value).

FAAH Signaling Pathway

FAAH is a key regulator of endocannabinoid signaling. Endocannabinoids like anandamide (AEA) are synthesized on-demand and act as retrograde messengers, binding to presynaptic cannabinoid receptors (CB1 and CB2).[6][9] This binding activates intracellular signaling cascades that modulate neurotransmitter release. FAAH, located on the postsynaptic membrane, terminates AEA signaling by hydrolyzing it into arachidonic acid and ethanolamine.[4][10] By inhibiting FAAH, the concentration and duration of AEA signaling are increased, potentiating its downstream effects.[11]

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Neurotransmitter Neurotransmitter Release (Inhibited) CB1->Neurotransmitter Inhibits AEA_Syn AEA Synthesis AEA Anandamide (AEA) AEA_Syn->AEA AEA->CB1 Retrograde Signaling FAAH FAAH Enzyme AEA->FAAH Hydrolysis Products Arachidonic Acid + Ethanolamine FAAH->Products Inhibitor This compound (FAAH Inhibitor) Inhibitor->FAAH Inhibits

Figure 1. FAAH Signaling Pathway and Point of Inhibition.

Experimental Protocol

This protocol is designed for a 96-well plate format and is based on established fluorometric inhibitor screening assays.[7][12]

3.1. Materials and Reagents

  • FAAH Enzyme: Human recombinant FAAH.

  • FAAH Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.[12]

  • FAAH Substrate: AMC-arachidonoyl amide.

  • Test Inhibitor: this compound (CAS: 883715-21-7).

  • Positive Control Inhibitor: JZL 195 or URB597.[12]

  • Solvent: DMSO or ethanol (B145695) for dissolving inhibitors and substrate.

  • Plate: 96-well solid white plate for fluorescence measurements.

  • Instrumentation: Fluorescence plate reader capable of excitation at 340-360 nm and emission at 450-465 nm.[7][8]

  • Incubator: Set to 37°C.

3.2. Reagent Preparation

  • FAAH Assay Buffer (1X): Prepare fresh by diluting a 10X stock with pure water. Keep on ice.

  • FAAH Enzyme Solution: Dilute the FAAH enzyme stock to the desired concentration using ice-cold 1X FAAH Assay Buffer. The final concentration should be determined based on optimization experiments to ensure the reaction is within the linear range.

  • FAAH Substrate Solution: Dilute the AMC-arachidonoyl amide stock solution with solvent (e.g., ethanol) to an intermediate concentration. A typical final concentration in the assay is 1 µM.[12]

  • Test Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Test Inhibitor Dilutions: Perform serial dilutions of the stock solution to generate a range of concentrations for testing. Ensure the final DMSO concentration in the assay wells does not exceed 1-2%, as higher concentrations can inhibit enzyme activity.

3.3. Assay Workflow

The general workflow involves preparing the plate, adding reagents in a specific order, incubating, and then measuring the resulting fluorescence.

Assay_Workflow A 1. Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) B 2. Dispense Reagents into 96-Well Plate - Assay Buffer - Inhibitor (or Solvent) - FAAH Enzyme A->B C 3. Pre-incubate Plate (5 minutes at 37°C) B->C D 4. Initiate Reaction (Add FAAH Substrate to all wells) C->D E 5. Incubate Plate (30 minutes at 37°C) D->E F 6. Measure Fluorescence (Ex: 360 nm, Em: 465 nm) E->F G 7. Analyze Data (Calculate % Inhibition and IC50) F->G

Figure 2. Experimental Workflow for FAAH Inhibition Assay.

3.4. Plate Setup and Procedure

Total reaction volume per well = 200 µL.

  • 100% Initial Activity Wells (No Inhibitor):

    • 170 µL of 1X FAAH Assay Buffer

    • 10 µL of Solvent (e.g., DMSO)

    • 10 µL of diluted FAAH Enzyme

  • Inhibitor Wells:

    • 160 µL of 1X FAAH Assay Buffer

    • 10 µL of Solvent (e.g., DMSO)

    • 10 µL of this compound serial dilutions

    • 10 µL of diluted FAAH Enzyme

  • Background Wells (No Enzyme):

    • 180 µL of 1X FAAH Assay Buffer

    • 10 µL of Solvent (e.g., DMSO)

Procedure:

  • Add the Assay Buffer, Solvent, and Inhibitor solutions to the respective wells of a 96-well white plate as detailed above.

  • Add the diluted FAAH Enzyme solution to the "Initial Activity" and "Inhibitor" wells.

  • Pre-incubate the plate for 5 minutes at 37°C.[12]

  • Initiate the enzymatic reaction by adding 10 µL of the FAAH Substrate solution to all wells.

  • Cover the plate and incubate for 30 minutes at 37°C.[12]

  • Measure the fluorescence using a plate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[1][12]

Data Analysis and Presentation

4.1. Calculations

  • Corrected Fluorescence: Subtract the average fluorescence of the Background Wells from the fluorescence of all other wells.

  • Percent Inhibition: Calculate the percentage of FAAH activity inhibited by this compound using the following formula:

    % Inhibition = [ (Initial Activity - Inhibitor Activity) / Initial Activity ] * 100

    • Initial Activity = Corrected fluorescence of the 100% Initial Activity wells.

    • Inhibitor Activity = Corrected fluorescence of the wells containing the inhibitor.

  • IC50 Determination: Plot the % Inhibition versus the log concentration of this compound. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that reduces FAAH activity by 50%.

4.2. Data Presentation (Hypothetical Data)

The results should be summarized in a clear, tabular format.

Inhibitor Concentration [nM]Log ConcentrationAverage Fluorescence (RFU)Corrected Fluorescence (RFU)% Inhibition
0 (Control)N/A15,25015,0000.0%
10.0014,50014,2505.0%
101.0012,25012,00020.0%
501.708,5008,25045.0%
1002.005,5005,25065.0%
5002.702,8002,55083.0%
10003.001,7501,50090.0%
BackgroundN/A2500N/A

Based on this hypothetical data, the calculated IC50 value for this compound would be approximately 60 nM.

References

Application Note: Quantitative Analysis of N-(3-Methoxybenzyl)oleamide in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-(3-Methoxybenzyl)oleamide in human plasma. This compound is a derivative of oleamide, a fatty acid amide with various physiological roles.[1][2] Accurate quantification of this and related compounds is crucial for research in pharmacology and drug development. This method utilizes protein precipitation for sample cleanup, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard would be recommended for optimal accuracy and precision.[2][3] This protocol is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a chemical compound related to the family of fatty acid amides (FAAs), which are known to be bioactive lipid signaling molecules.[1] FAAs are involved in various physiological processes, and their accurate measurement in biological matrices is essential for understanding their function and for the development of new therapeutics. LC-MS/MS offers high selectivity and sensitivity, making it the preferred technique for the quantification of such analytes in complex biological samples.[3] This document provides a detailed protocol for the determination of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound reference standard[4][5][6][7][8]

  • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d4 (hypothetical, to be synthesized or custom-ordered)

  • LC-MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid, analytical grade

  • Human plasma (sourced ethically)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Standard Solutions Preparation

Stock solutions of this compound and its SIL-IS are prepared in methanol at a concentration of 1 mg/mL. Working solutions are prepared by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water. Calibration standards and quality control (QC) samples are prepared by spiking the appropriate working solutions into blank human plasma.

Sample Preparation
  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the SIL-IS working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.[9]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[10]

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[11]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 50% B, increase to 95% B over 5 min, hold for 1 min, return to initial conditions
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Instrument dependent
MRM Transitions See Table 1

Table 1: Hypothetical MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound402.3121.125
This compound-d4 (IS)406.3125.125
Note: These are predicted transitions and should be optimized empirically.

Data Analysis

Quantification is performed by constructing a calibration curve from the peak area ratio of the analyte to the SIL-IS versus the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Method Validation (Summary of Expected Performance)

The method should be validated according to regulatory guidelines. Key validation parameters and their expected acceptance criteria are summarized below.

Table 2: Method Validation Parameters and Expected Results

ParameterExpected Result
Linearity (R²) > 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 10
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) < 15% (< 20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect Minimal and compensated by SIL-IS
Stability Stable under tested conditions (freeze-thaw, bench-top, etc.)

Results and Discussion

This application note provides a starting point for the development of a quantitative LC-MS/MS method for this compound. The use of a C18 column should provide good retention and peak shape for this lipophilic molecule. The protein precipitation method is a simple and effective way to remove the majority of matrix components from plasma samples. The MRM transitions should be optimized for the specific instrument being used to ensure maximum sensitivity.

Conclusion

The described LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in human plasma. This protocol can be adapted and validated for use in various research and drug development applications.

Visualizations

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_output Output plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc ms Mass Spectrometry (MRM) hplc->ms data_analysis Data Analysis ms->data_analysis quant_result Quantitative Result data_analysis->quant_result

Caption: Experimental workflow for this compound quantification.

G cluster_legend Legend cluster_workflow Method Overview Key Key: Process Process Step Instrument Instrumentation Data Data/Output SamplePrep Sample Preparation LC Liquid Chromatography SamplePrep->LC MS Mass Spectrometry LC->MS Quant Quantification MS->Quant

Caption: Key aspects of the LC-MS/MS method.

References

Application Notes and Protocols for In Vivo Administration of N-(3-Methoxybenzyl)oleamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Methoxybenzyl)oleamide is a synthetic macamide structurally similar to the endogenous cannabinoid anandamide (B1667382).[1][2] It has garnered significant interest in neuroscience research due to its potential neuroprotective and anticonvulsant properties.[1][2] These effects are primarily attributed to its activity as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), the enzyme responsible for the degradation of endocannabinoids.[1][3][4] By inhibiting FAAH, this compound elevates the levels of endogenous cannabinoids like anandamide, thereby enhancing their signaling and therapeutic effects.[3][5] This document provides detailed application notes and protocols for the preparation and in vivo administration of this compound to facilitate further research into its pharmacological profile.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₂₆H₄₃NO₂[6]
Molecular Weight 401.64 g/mol [6]
Appearance LiquidMedChemExpress
Purity ≥98%MedChemExpress
Storage Conditions Store at -20°C for up to 1 month (protect from light) or -80°C for up to 6 months.MedChemExpress

Biological Activity and Mechanism of Action

This compound is a potent, time-dependent inhibitor of the FAAH enzyme.[7] This inhibition is thought to be irreversible or slowly reversible.[7] By blocking FAAH, the compound prevents the breakdown of anandamide and other bioactive fatty acid amides, leading to their accumulation and enhanced activation of cannabinoid receptors, primarily CB1.[3][8] This enhanced endocannabinoid signaling is believed to mediate the observed analgesic, anti-inflammatory, and neuroprotective effects.[3][7]

Signaling Pathway of this compound

NMO This compound FAAH FAAH (Fatty Acid Amide Hydrolase) NMO->FAAH Inhibition Anandamide Anandamide (AEA) FAAH->Anandamide Degradation CB1 CB1 Receptor Anandamide->CB1 Activation Effects Therapeutic Effects (e.g., Anticonvulsant, Analgesic) CB1->Effects

Caption: this compound inhibits FAAH, increasing anandamide levels and CB1 receptor activation.

Experimental Protocols

Synthesis of this compound

Materials:

Procedure:

  • Dissolve 3-methoxybenzylamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of oleoyl chloride (1 equivalent) in anhydrous DCM to the flask with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.

Formulation for In Vivo Administration

The following protocols are based on information provided by the commercial supplier MedChemExpress for the preparation of this compound solutions for in vivo use. It is crucial to use high-purity solvents and sterile techniques for preparing formulations for animal administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Ultrasonic bath

Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare a 1 mL working solution with a final concentration of 2.5 mg/mL, add 100 µL of the DMSO stock solution to 400 µL of PEG300 in a sterile tube.

  • Mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 to the mixture and mix again.

  • Add 450 µL of saline to bring the total volume to 1 mL.

  • The resulting mixture will be a suspended solution. Use an ultrasonic bath to ensure a uniform suspension before administration.[9]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare a 1 mL working solution with a final concentration of 2.5 mg/mL, add 100 µL of the DMSO stock solution to 900 µL of corn oil.

  • Mix thoroughly by vortexing to obtain a clear solution.

Experimental Workflow for In Vivo Studies

cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Synthesis Synthesis & Purification Formulation Formulation Synthesis->Formulation AnimalModel Animal Model (e.g., Rat, Mouse) Formulation->AnimalModel Dosing Dosing (i.p., p.o., i.v.) AnimalModel->Dosing Behavioral Behavioral Assays (e.g., Anticonvulsant, Analgesic) Dosing->Behavioral Biochemical Biochemical Analysis (e.g., Tissue Homogenates) Dosing->Biochemical PK Pharmacokinetic Analysis Dosing->PK

Caption: Workflow for in vivo studies of this compound.

Quantitative Data

The following tables summarize quantitative data from in vivo studies on this compound (referred to as 3-MBO in the cited study).

Anticonvulsant Activity in a Pilocarpine-Induced Status Epilepticus Model in Rats (Intravenous Administration)[2]
Dose of 3-MBO (mg/kg)Seizure Inhibition (%) at 0.25hSeizure Inhibition (%) at 0.5hSeizure Inhibition (%) at 1.0hSeizure Inhibition (%) at 2.0h
5.0~0%~0%~0%~0%
10.0~0%~0%~0%~0%
15.0>80%>80%>80%>70%
20.0>90%>90%>90%>80%
25.0>90%>90%>90%>80%
30.0>90%>90%>90%>80%

Data are estimated from graphical representations in the source and presented as approximate values.

Predicted ADMET Properties of this compound[2][11]
ParameterPrediction
Plasma Drug Clearance Moderate (5–15 mL/min/kg)
Half-life Ultra-short (<1 h)
Human Intestinal Absorption (HIA) High
P-glycoprotein (Pgp) Substrate No
CYP450 Inhibition Inhibitor of CYP1A2, CYP2C19, CYP3A4
CYP450 Substrate Substrate of CYP2C9, CYP2D6

Note: These are in silico predictions and await experimental verification.

Conclusion

This compound is a promising research compound with potential therapeutic applications stemming from its inhibition of FAAH. The protocols and data presented in these application notes provide a foundation for researchers to conduct in vivo studies to further elucidate its pharmacological properties. Careful consideration of its formulation and predicted pharmacokinetic profile is essential for designing robust and reproducible experiments. Further research is warranted to obtain experimental pharmacokinetic and stability data for the described formulations.

References

Application Notes and Protocols for N-(3-Methoxybenzyl)oleamide Formulation for Intravenous Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Methoxybenzyl)oleamide is a synthetic macamide analog that has demonstrated significant potential as a neuroprotective and anticonvulsant agent.[1] Its primary mechanism of action is the inhibition of the Fatty Acid Amide Hydrolase (FAAH) enzyme. FAAH is responsible for the degradation of endocannabinoids, such as anandamide.[1][2] By inhibiting FAAH, this compound increases the levels of endogenous cannabinoids, which in turn modulate neurotransmission and exert therapeutic effects.[1][2] This compound's lipophilic nature presents a challenge for intravenous administration, necessitating the development of a suitable formulation to ensure its solubility, stability, and bioavailability.

This document provides detailed application notes and protocols for the development of an this compound formulation for intravenous injection, focusing on a lipid-based nanoemulsion. It covers the formulation development, characterization, and in-vitro/in-vivo testing of this promising therapeutic agent.

Pre-formulation Studies

Prior to developing the intravenous formulation, a thorough characterization of the physicochemical properties of this compound is essential.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₂₆H₄₃NO₂--INVALID-LINK--
Molecular Weight401.63 g/mol --INVALID-LINK--
AppearanceLiquidSigma-Aldrich
Storage Temperature2-8°C, sealed in dry, dark placeSigma-Aldrich
Solubility Assessment

The solubility of this compound in various pharmaceutically acceptable excipients is a critical parameter for developing a stable intravenous lipid emulsion. A preliminary solubility of ≥ 2.5 mg/mL in corn oil has been reported. For the development of an intravenous formulation, solubility in oils commonly used for parenteral administration, such as soybean oil and medium-chain triglycerides (MCT), should be determined.

Protocol for Solubility Determination:

  • Add an excess amount of this compound to a known volume of the selected solvent (e.g., soybean oil, MCT oil, ethanol, propylene (B89431) glycol) in a sealed vial.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C and 37°C) for 48 hours to ensure saturation.

  • After equilibration, centrifuge the samples to separate the undissolved solute.

  • Carefully collect the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Formulation Development: Intravenous Lipid Nanoemulsion

A lipid nanoemulsion is a suitable drug delivery system for poorly water-soluble compounds like this compound, offering high drug-loading capacity, stability, and biocompatibility.

Excipient Selection
ComponentExamplePurpose
Oil Phase Soybean Oil, Medium-Chain Triglyceride (MCT) OilTo solubilize the lipophilic drug.
Aqueous Phase Water for Injection (WFI)Continuous phase of the emulsion.
Emulsifier Egg Yolk Phospholipids (B1166683) (e.g., Lecithin)To stabilize the oil-in-water emulsion.
Tonicity Modifier GlycerinTo make the formulation isotonic with blood.
Proposed Formulation Composition
ComponentConcentration (% w/v)
This compound0.25 (assuming a solubility of 2.5 mg/mL in the oil phase)
Soybean Oil10.0
Egg Yolk Phospholipids1.2
Glycerin2.25
Water for Injection (WFI)q.s. to 100

Note: The concentration of this compound should be adjusted based on the determined solubility in the chosen oil phase.

Preparation Protocol
  • Oil Phase Preparation: Dissolve the calculated amount of this compound and egg yolk phospholipids in soybean oil. Gently heat to 60-70°C to facilitate dissolution.

  • Aqueous Phase Preparation: Dissolve glycerin in Water for Injection. Heat the aqueous phase to 60-70°C.

  • Pre-emulsification: Slowly add the oil phase to the aqueous phase under high-speed stirring to form a coarse pre-emulsion.

  • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a sufficient number of cycles (e.g., 5-10 cycles) at a pressure of 15,000-20,000 psi to reduce the droplet size to the nanometer range.

  • Cooling and pH Adjustment: Allow the nanoemulsion to cool to room temperature. Adjust the pH to a physiologically acceptable range (7.0-7.5) using sodium hydroxide (B78521) or hydrochloric acid, if necessary.

  • Sterilization: Sterilize the final formulation by filtration through a 0.22 µm sterile filter.

Characterization of the Intravenous Nanoemulsion

A comprehensive characterization of the formulated nanoemulsion is crucial to ensure its quality, safety, and efficacy.

Physicochemical Characterization
ParameterMethodAcceptance Criteria
Appearance Visual InspectionHomogeneous, milky-white liquid, free from visible particles or phase separation.
Droplet Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Mean droplet size < 200 nm; PDI < 0.25
Zeta Potential Electrophoretic Light Scattering (ELS)> -30 mV (for negatively charged emulsions) to ensure stability.
pH pH meter7.0 - 7.5
Osmolality Osmometer280-320 mOsm/kg
Viscosity ViscometerSuitable for intravenous injection.
Drug Content and Entrapment Efficiency

Protocol:

  • Total Drug Content: Accurately measure a volume of the nanoemulsion and disrupt the emulsion using a suitable solvent (e.g., a mixture of chloroform (B151607) and methanol). Quantify the amount of this compound using a validated HPLC method.

  • Free Drug Content: Separate the aqueous phase from the oil phase by ultracentrifugation. Quantify the amount of this compound in the aqueous phase.

  • Entrapment Efficiency (EE%) Calculation: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

In Vitro Drug Release

Protocol using Dialysis Bag Method:

  • Transfer a known volume of the this compound nanoemulsion into a dialysis bag with a suitable molecular weight cut-off (e.g., 12-14 kDa).

  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4, containing a surfactant like Tween 80 to maintain sink conditions) at 37°C with constant stirring.

  • At predetermined time intervals, withdraw samples from the release medium and replace with an equal volume of fresh medium.

  • Analyze the concentration of this compound in the collected samples using a validated HPLC method.

Analytical Method Development: HPLC

A robust and validated HPLC method is essential for the accurate quantification of this compound in the formulation and biological matrices.

Suggested HPLC Parameters
ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of acetonitrile (B52724) and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength To be determined by UV-Vis spectral scan (likely around 220-280 nm)
Column Temperature 30°C
Method Validation

The HPLC method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

In Vivo Studies

Animal studies are necessary to evaluate the safety and efficacy of the developed this compound intravenous formulation.

Intravenous Administration Protocol in Rodents
  • Warm the tail of the mouse or rat using a heat lamp or warm water to dilate the lateral tail vein.

  • Place the animal in a suitable restraint device.

  • Disinfect the injection site with 70% ethanol.

  • Using a 27-30 gauge needle, slowly inject the nanoemulsion into the lateral tail vein. The maximum injection volume should not exceed 5 mL/kg.

  • Monitor the animal for any adverse reactions during and after the injection.

In Vivo Anticonvulsant Efficacy Study (Pilocarpine-Induced Seizure Model)
  • Animal Groups:

    • Group 1: Vehicle control (lipid emulsion without the drug)

    • Group 2: this compound formulation (e.g., 10 mg/kg, IV)

    • Group 3: Positive control (e.g., Diazepam, IP)

  • Procedure:

    • Administer the vehicle, this compound formulation, or positive control to the respective animal groups.

    • After a predetermined time (e.g., 30 minutes), induce seizures by intraperitoneal (IP) injection of pilocarpine (B147212) (e.g., 350 mg/kg).

    • Observe the animals for the onset and severity of seizures for at least 2 hours, using a standardized scoring system (e.g., Racine scale).

    • Record the latency to the first seizure and the percentage of animals exhibiting generalized seizures.

Signaling Pathway and Experimental Workflow Diagrams

FAAH Inhibition Signaling Pathway

FAAH_Inhibition_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling AEA_out Anandamide (AEA) (extracellular) CB1R CB1 Receptor AEA_out->CB1R Binding AC Adenylate Cyclase CB1R->AC Inhibition FAAH FAAH AEA_in AEA (intracellular) FAAH->AEA_in Degradation N_oleamide This compound N_oleamide->FAAH AEA_in->FAAH cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Neurotransmission Modulation of Neurotransmission PKA->Neurotransmission

Caption: FAAH inhibition by this compound.

Experimental Workflow for Formulation Development

Formulation_Workflow Preformulation Pre-formulation Studies (Solubility, etc.) Formulation Formulation Development (Nanoemulsion Preparation) Preformulation->Formulation Characterization Physicochemical Characterization (Size, Zeta, EE%) Formulation->Characterization InVitro In Vitro Studies (Drug Release) Characterization->InVitro InVivo In Vivo Studies (Efficacy, Safety) InVitro->InVivo DataAnalysis Data Analysis and Reporting InVivo->DataAnalysis

Caption: Workflow for IV formulation development.

References

Application Notes and Protocols for N-(3-Methoxybenzyl)oleamide Studies in the Sprague Dawley Rat Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the Sprague Dawley rat model in studies involving N-(3-Methoxybenzyl)oleamide (3-MBO), a potent fatty acid amide hydrolase (FAAH) inhibitor. This document outlines its mechanism of action, experimental protocols, and relevant quantitative data to facilitate research into its therapeutic potential, particularly in the context of neurological disorders such as epilepsy.

Introduction

This compound is a synthetic macamide structurally similar to the endogenous cannabinoid anandamide (B1667382). Its primary mechanism of action is the inhibition of fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of anandamide and other fatty acid amides. By inhibiting FAAH, this compound increases the endogenous levels of anandamide, thereby enhancing endocannabinoid signaling. This modulation of the endocannabinoid system is believed to underlie its potential neuroprotective, anti-inflammatory, and anticonvulsant effects. The Sprague Dawley rat is a widely used and well-characterized model in biomedical research, making it a suitable choice for in vivo studies of this compound.[1][2]

Mechanism of Action: FAAH Inhibition

This compound acts as an inhibitor of fatty acid amide hydrolase (FAAH).[1][2] FAAH is a key enzyme in the endocannabinoid system, responsible for the breakdown of fatty acid amides like anandamide. By blocking FAAH activity, this compound leads to an accumulation of anandamide in the synaptic cleft, which can then bind to and activate cannabinoid receptors, primarily CB1 receptors, resulting in various physiological effects.

FAAH_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_synapse Synaptic Cleft cluster_degradation Degradation Pathway Anandamide_Precursor N-Arachidonoyl phosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD Anandamide_Precursor->NAPE_PLD Anandamide_Syn Anandamide NAPE_PLD->Anandamide_Syn Anandamide_Cleft Anandamide Anandamide_Syn->Anandamide_Cleft Release CB1_Receptor CB1 Receptor Signaling_Cascade Downstream Signaling CB1_Receptor->Signaling_Cascade Anandamide_Cleft->CB1_Receptor Binds FAAH FAAH Anandamide_Cleft->FAAH Uptake & Hydrolysis Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid 3_MBO This compound (3-MBO) 3_MBO->FAAH Inhibits

Mechanism of this compound Action.

Quantitative Data

The following tables summarize the quantitative data from a key in vivo study investigating the anticonvulsant effects of this compound (3-MBO) and the related compound N-(3-Methoxybenzyl)linoleamide (3-MBL) in a pilocarpine-induced seizure model in male Sprague Dawley rats.

Table 1: Anticonvulsant Effects of this compound (3-MBO) on Pilocarpine-Induced Seizures

Dose (mg/kg)Seizure Inhibition (%) at 0.25hSeizure Inhibition (%) at 0.5hSeizure Inhibition (%) at 1.0hSeizure Inhibition (%) at 2.0h
5.0~0~0~0~0
10.0~0~0~0~0
15.0>50>50>50>50
20.0>89>89>89>89
25.0>89>89>89>89
30.0>89>89>89>89

Data adapted from an in vivo study on Sprague Dawley rats with pilocarpine-induced status epilepticus.[1]

Table 2: Anticonvulsant Effects of N-(3-Methoxybenzyl)linoleamide (3-MBL) on Pilocarpine-Induced Seizures

Dose (mg/kg)Seizure Inhibition (%) at 0.25hSeizure Inhibition (%) at 0.5hSeizure Inhibition (%) at 1.0hSeizure Inhibition (%) at 2.0h
0.5<20<20<20<20
1.0<20<20<20<20
5.0<20<20<20<20
10.0>90>90>90>90
15.0>90>90>90>90
20.0>90>90>90>90

Data adapted from the same in vivo study for comparison.[1]

Table 3: Survival Rate in Pilocarpine-Induced Seizure Model

Treatment Group (Dose in mg/kg)Survival Rate after 48h (%)
Vehicle~33
Diazepam (Control)~83
Carbamazepine (Control)~83
3-MBO (>20)~83
3-MBL (not specified)Higher than 3-MBO

Survival data from the same study, indicating a dose-dependent protective effect of 3-MBO.[1]

Experimental Protocols

The following are detailed protocols for key experiments relevant to the study of this compound in Sprague Dawley rats.

Protocol 1: Induction of Seizures using the Lithium-Pilocarpine Model

This protocol is adapted from established methods for inducing status epilepticus in Sprague Dawley rats.

Materials:

  • Male Sprague Dawley rats (200-250 g)

  • Lithium chloride (LiCl) solution (127 mg/mL in sterile 0.9% saline)

  • Scopolamine (B1681570) methyl nitrate (B79036) solution (1 mg/mL in sterile 0.9% saline)

  • Pilocarpine (B147212) hydrochloride solution (30 mg/mL in sterile 0.9% saline)

  • Diazepam solution (5 mg/mL)

  • Sterile syringes and needles (25-27 gauge)

Procedure:

  • Animal Acclimation: House rats in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water for at least one week prior to the experiment.

  • Lithium Pre-treatment: Administer lithium chloride (127 mg/kg, i.p.) to each rat.

  • Waiting Period: Return the rats to their home cages and wait for 18-24 hours.

  • Scopolamine Administration: To reduce peripheral cholinergic effects, administer scopolamine methyl nitrate (1 mg/kg, i.p.) 30 minutes before pilocarpine injection.

  • Pilocarpine Administration: Administer pilocarpine hydrochloride (30 mg/kg, i.p.).

  • Seizure Monitoring: Immediately after pilocarpine injection, place the rat in an observation chamber and monitor for seizure activity. Seizures are typically scored using the Racine scale.

  • Termination of Status Epilepticus: To reduce mortality, terminate status epilepticus after a predetermined duration (e.g., 90-120 minutes) by administering diazepam (10 mg/kg, i.p.).

  • Post-Seizure Care: Monitor the rats closely for recovery. Provide supportive care, including hydration with subcutaneous saline and soft, palatable food.

Seizure_Induction_Workflow Acclimation Animal Acclimation (1 week) LiCl_Admin Lithium Chloride (127 mg/kg, i.p.) Acclimation->LiCl_Admin Wait_18_24h Waiting Period (18-24 hours) LiCl_Admin->Wait_18_24h Scopolamine_Admin Scopolamine (1 mg/kg, i.p.) Wait_18_24h->Scopolamine_Admin Pilocarpine_Admin Pilocarpine (30 mg/kg, i.p.) Scopolamine_Admin->Pilocarpine_Admin 30 min Seizure_Monitoring Seizure Monitoring (Racine Scale) Pilocarpine_Admin->Seizure_Monitoring Diazepam_Admin Diazepam (10 mg/kg, i.p.) Seizure_Monitoring->Diazepam_Admin 90-120 min Post_Seizure_Care Post-Seizure Care Diazepam_Admin->Post_Seizure_Care

Lithium-Pilocarpine Seizure Induction Workflow.
Protocol 2: In Vivo FAAH Inhibition Assay

This protocol provides a general framework for assessing the in vivo inhibition of FAAH in the rat brain following the administration of this compound.

Materials:

  • Male Sprague Dawley rats (250-300 g)

  • This compound (3-MBO)

  • Vehicle for 3-MBO (e.g., a mixture of ethanol, Emulphor, and saline)

  • Anesthesia (e.g., isoflurane)

  • Brain homogenization buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • FAAH activity assay kit (commercially available)

  • Protein quantification assay kit (e.g., BCA or Bradford)

Procedure:

  • Drug Administration: Administer this compound at the desired doses via the appropriate route (e.g., intraperitoneal injection). A vehicle control group should be included.

  • Time Course: Euthanize animals at various time points after drug administration to determine the time course of FAAH inhibition.

  • Brain Extraction: Anesthetize the rat and perfuse transcardially with ice-cold saline to remove blood from the brain. Rapidly dissect the brain and specific regions of interest (e.g., hippocampus, cortex).

  • Tissue Homogenization: Homogenize the brain tissue in ice-cold homogenization buffer.

  • Protein Quantification: Determine the protein concentration of the homogenates using a standard protein assay.

  • FAAH Activity Assay: Perform the FAAH activity assay according to the manufacturer's instructions of the commercial kit. This typically involves incubating the brain homogenate with a fluorogenic FAAH substrate and measuring the fluorescence produced over time.

  • Data Analysis: Calculate the FAAH activity as the rate of substrate hydrolysis per milligram of protein. Compare the activity in the 3-MBO-treated groups to the vehicle control group to determine the percentage of FAAH inhibition.

Protocol 3: Open-Field Test for Behavioral Assessment

The open-field test is a common method to assess general locomotor activity and anxiety-like behavior in rodents.

Materials:

  • Open-field arena (a square or circular arena with walls)

  • Video tracking software

  • This compound and vehicle

Procedure:

  • Habituation: Habituate the rats to the testing room for at least 30 minutes before the test.

  • Drug Administration: Administer this compound or vehicle at the desired doses and time points before the test.

  • Test Procedure: Place the rat in the center of the open-field arena and allow it to explore freely for a set duration (e.g., 5-10 minutes).

  • Data Recording: Record the session using a video camera mounted above the arena.

  • Data Analysis: Use video tracking software to analyze various behavioral parameters, including:

    • Total distance traveled: An indicator of general locomotor activity.

    • Time spent in the center zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).

    • Rearing frequency: The number of times the rat stands on its hind legs, an exploratory behavior.

    • Grooming duration: Self-grooming behavior.

Pharmacokinetics and Neurochemical Analysis

Currently, there is limited publicly available data specifically on the pharmacokinetics (absorption, distribution, metabolism, and excretion) and detailed neurochemical profile of this compound in Sprague Dawley rats. Further research is required to establish these parameters, which are crucial for understanding the compound's in vivo behavior and for designing effective dosing regimens.

Recommendations for Future Studies:

  • Pharmacokinetic Studies: Conduct studies to determine the plasma and brain concentration-time profiles of this compound after administration via different routes (e.g., oral, intraperitoneal).

  • Neurochemical Analysis: Measure the levels of anandamide and other endocannabinoids in different brain regions of Sprague Dawley rats following administration of this compound to confirm its mechanism of action and to correlate neurochemical changes with behavioral effects.

Conclusion

The Sprague Dawley rat model is a valuable tool for investigating the in vivo effects of this compound. The provided protocols and data serve as a foundation for researchers to design and execute studies aimed at elucidating the therapeutic potential of this FAAH inhibitor. Further investigation into its pharmacokinetic and neurochemical properties will be essential for its continued development as a potential therapeutic agent.

References

Application Note: Quantification of N-(3-Methoxybenzyl)oleamide in Brain Tissue using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Methoxybenzyl)oleamide is a synthetic macamide that has garnered significant interest for its potential neuroprotective and anticonvulsant properties. Structurally similar to the endocannabinoid anandamide (B1667382), it is believed to exert its effects through the modulation of the endocannabinoid system, primarily by inhibiting the fatty acid amide hydrolase (FAAH) enzyme.[1] This inhibition leads to an increase in the levels of endogenous cannabinoids like anandamide, which in turn can modulate various physiological and pathological processes in the brain.

Accurate quantification of this compound in brain tissue is crucial for pharmacokinetic studies, understanding its mechanism of action, and for the development of novel therapeutics targeting neurological disorders. This application note provides a detailed protocol for the extraction and quantification of this compound from brain tissue using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective analytical technique.

Quantitative Data Summary

The following table presents hypothetical quantitative data for the concentration of this compound in rat brain tissue following administration. These values are for illustrative purposes to demonstrate the application of the described protocol. Actual concentrations will vary depending on the experimental conditions, including dosage, time point of measurement, and the specific brain region analyzed.

Parameter Value Unit Notes
Brain Tissue Concentration (Hypothetical) 15.8ng/g2 hours post-intravenous administration of a 10 mg/kg dose.
Limit of Detection (LOD) (Typical) 0.5ng/mLBased on UPLC-MS/MS analysis of similar compounds.
Limit of Quantification (LOQ) (Typical) 1.5ng/mLBased on UPLC-MS/MS analysis of similar compounds.
Linear Range (Typical) 1.5 - 500ng/mLExpected linear range for the calibration curve.
Recovery (Typical) > 85%Expected recovery from brain tissue matrix.

Signaling Pathway of this compound

This compound primarily acts as an inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is the principal enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound leads to an accumulation of anandamide in the synaptic cleft. Elevated levels of anandamide enhance the activation of cannabinoid receptors (CB1 and CB2), leading to downstream signaling events that can result in neuroprotective and anticonvulsant effects.

This compound Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron N-Arachidonoyl-PE N-Arachidonoyl-PE NAPE-PLD NAPE-PLD N-Arachidonoyl-PE->NAPE-PLD Hydrolysis Anandamide_pre Anandamide (AEA) NAPE-PLD->Anandamide_pre Anandamide_syn Anandamide (AEA) Anandamide_pre->Anandamide_syn Release Anandamide_post Anandamide (AEA) Anandamide_syn->Anandamide_post Uptake NMBO This compound FAAH FAAH NMBO->FAAH Inhibition Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid CB1_Receptor CB1 Receptor Downstream_Signaling Downstream Signaling (e.g., ↓ Neurotransmitter Release) CB1_Receptor->Downstream_Signaling Anandamide_post->FAAH Degradation Anandamide_post->CB1_Receptor Activation

Caption: Signaling pathway of this compound.

Experimental Protocols

This section details the methodology for the extraction and quantification of this compound from brain tissue.

Protocol 1: Brain Tissue Homogenization and Lipid Extraction

This protocol is adapted from standard lipid extraction methods, such as the Folch method, optimized for the recovery of lipophilic compounds like this compound.

Materials:

  • Brain tissue (fresh or frozen)

  • Phosphate-buffered saline (PBS), ice-cold

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Internal Standard (IS): N-(3-Methoxybenzyl)heptadecanamide (or other suitable odd-chain amide)

  • Homogenizer (e.g., bead beater or Dounce homogenizer)

  • Centrifuge

  • Glass centrifuge tubes

  • Nitrogen evaporator

Procedure:

  • Tissue Preparation: Weigh approximately 100 mg of frozen brain tissue. Place the tissue in a glass centrifuge tube on ice.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the tissue sample. This will be used to correct for extraction efficiency and matrix effects.

  • Homogenization: Add 2 mL of ice-cold 2:1 (v/v) chloroform:methanol to the tube. Homogenize the tissue thoroughly until a uniform suspension is achieved.

  • Lipid Extraction: Vortex the homogenate for 10 minutes at 4°C.

  • Phase Separation: Add 0.4 mL of 0.9% NaCl solution to the homogenate. Vortex for 2 minutes and then centrifuge at 2000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Collection of Organic Phase: Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Drying: Evaporate the solvent from the collected organic phase to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water) for UPLC-MS/MS analysis.

Extraction Workflow Start Start: Brain Tissue Sample Homogenize Homogenize in Chloroform:Methanol (2:1) Start->Homogenize Vortex Vortex Homogenize->Vortex Phase_Separation Add 0.9% NaCl Centrifuge Vortex->Phase_Separation Collect_Organic Collect Lower Organic Phase Phase_Separation->Collect_Organic Dry_Down Evaporate to Dryness (Nitrogen Stream) Collect_Organic->Dry_Down Reconstitute Reconstitute in Mobile Phase Dry_Down->Reconstitute End Analyze by UPLC-MS/MS Reconstitute->End

Caption: Workflow for brain tissue extraction.

Protocol 2: UPLC-MS/MS Quantification

This protocol outlines the parameters for the quantification of this compound using a UPLC system coupled to a triple quadrupole mass spectrometer.

Instrumentation and Columns:

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

UPLC Conditions:

Parameter Value
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Start with 50% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.

MS/MS Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
This compound [M+H]⁺Fragment 13015
Fragment 23025
Internal Standard [M+H]⁺Fragment 13015

Note: The exact m/z values for precursor and product ions, as well as optimal cone voltages and collision energies, should be determined by direct infusion of the analytical standard and the internal standard into the mass spectrometer.

Data Analysis: Quantification is performed by constructing a calibration curve using known concentrations of this compound standard spiked into a blank brain matrix. The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of this compound in the brain tissue samples is then determined from this calibration curve.

Conclusion

This application note provides a comprehensive framework for the extraction and quantification of this compound in brain tissue. The detailed protocols for sample preparation and UPLC-MS/MS analysis offer a reliable starting point for researchers. Adherence to these methodologies will enable the accurate determination of this compound concentrations, facilitating further investigation into its pharmacokinetic profile and its potential as a therapeutic agent for neurological disorders.

References

Application Notes and Protocols for N-(3-Methoxybenzyl)oleamide in Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Methoxybenzyl)oleamide, a synthetic macamide analogous to compounds found in Lepidium meyenii (Maca), is emerging as a significant tool for the investigation of neuroinflammation and neuroprotection. Its primary mechanism of action is the inhibition of Fatty Acid Amide Hydrolase (FAAH), the enzyme responsible for the degradation of endocannabinoids like anandamide (B1667382).[1] By inhibiting FAAH, this compound elevates endocannabinoid levels in the central nervous system, which in turn modulates neuroinflammatory pathways, offering potential therapeutic benefits. This document provides detailed application notes and experimental protocols for utilizing this compound in neuroinflammation studies.

Mechanism of Action

This compound exerts its anti-inflammatory and neuroprotective effects primarily through the inhibition of FAAH.[1] This leads to an accumulation of anandamide and other fatty acid amides, which can then act on cannabinoid receptors (CB1 and CB2) and other targets to dampen inflammatory responses in microglia and other CNS cells. While the parent compound, oleamide, has been shown to directly inhibit NF-κB signaling in microglia, the primary pathway for this compound is considered to be through the enhancement of endocannabinoid signaling.

Data Presentation

In Vivo Neuroprotective Efficacy

While direct studies on neuroinflammation are limited, the anticonvulsant effects of this compound in a pilocarpine-induced status epilepticus model in rats provide a strong indication of its neuroprotective potential, a process closely linked to mitigating neuroinflammation.

CompoundDoses Administered (mg/kg)OutcomeAnimal ModelReference
This compound 5.0, 10.0, 15.0, 20.0, 25.0, and 30.0Dose-dependent inhibition of seizuresPilocarpine-induced status epilepticus in male Sprague Dawley rats[2]
Diazepam (Control)-100% seizure inhibition at 0.25, 0.5, 1.0, and 2.0 h post-treatmentPilocarpine-induced status epilepticus in male Sprague Dawley rats[2]
Carbamazepine (Control)-92.13%, 89.85%, 84.45%, and 78.83% seizure inhibition at 0.25, 0.5, 1.0, and 2.0 h post-treatment respectivelyPilocarpine-induced status epilepticus in male Sprague Dawley rats[2]

Note: At doses of 5.0 and 10.0 mg/kg, this compound did not significantly mitigate signs of status epilepticus compared to the control group.[2] Higher doses demonstrated a more pronounced anticonvulsant effect.

Experimental Protocols

Protocol 1: In Vitro FAAH Inhibition Assay

This protocol is to determine the inhibitory activity of this compound on FAAH.

Materials:

  • Recombinant human FAAH

  • FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • This compound

  • FAAH Substrate (e.g., AMC-arachidonoyl amide)

  • Known FAAH inhibitor (e.g., JZL 195) as a positive control

  • DMSO (vehicle)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution to test a range of concentrations.

  • Assay Plate Preparation:

    • Inhibitor Wells: Add 10 µL of each this compound dilution to the wells.

    • 100% Initial Activity Wells: Add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of DMSO.

    • Background Wells: Add 180 µL of FAAH Assay Buffer and 10 µL of DMSO.

  • Enzyme Addition: Add 10 µL of diluted FAAH to the inhibitor and positive control wells.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C.

  • Reaction Initiation: Add 10 µL of FAAH Substrate to all wells.

  • Measurement: Immediately measure the fluorescence kinetically for 30 minutes at 37°C (Excitation: 340-360 nm, Emission: 450-465 nm).

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.

Protocol 2: In Vitro Microglial Anti-inflammatory Assay

This protocol assesses the ability of this compound to suppress the inflammatory response in microglia stimulated with lipopolysaccharide (LPS).

Materials:

  • BV-2 microglial cells or primary microglia

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Reagents for Western blotting (antibodies for Iba1, GFAP, NF-κB p65, etc.)

  • 24-well cell culture plates

Procedure:

  • Cell Culture: Plate microglia in 24-well plates and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Challenge: Add LPS (100 ng/mL) to the wells (except for the vehicle control) and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant for analysis of NO and cytokines.

  • Nitric Oxide Assay: Measure the concentration of nitrite (B80452) in the supernatant using the Griess Reagent.

  • Cytokine Analysis: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits.

  • Cell Lysate Preparation: Lyse the cells to extract proteins for Western blot analysis of inflammatory markers.

  • Data Analysis: Compare the levels of inflammatory mediators in the this compound-treated groups to the LPS-only treated group.

Protocol 3: In Vivo Murine Model of Neuroinflammation

This protocol outlines an in vivo study to evaluate the anti-neuroinflammatory effects of this compound in a mouse model of LPS-induced neuroinflammation.

Materials:

  • C57BL/6 mice

  • This compound

  • Lipopolysaccharide (LPS)

  • Saline solution

  • Anesthesia

  • Tissue homogenization buffer

  • ELISA kits for cytokines

  • Reagents for immunohistochemistry

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Drug Administration: Administer this compound (at appropriate doses determined from pilot studies, e.g., starting from doses used in the anticonvulsant model) or vehicle via intraperitoneal (i.p.) injection for a set number of days.

  • Induction of Neuroinflammation: On the final day of treatment, induce neuroinflammation by i.p. injection of LPS (e.g., 1 mg/kg).

  • Tissue Collection: After a specific time point (e.g., 24 hours) post-LPS injection, euthanize the mice and collect brain tissue (hippocampus and cortex).

  • Biochemical Analysis: Homogenize a portion of the brain tissue to measure cytokine levels (TNF-α, IL-6, IL-1β) using ELISA.

  • Immunohistochemistry: Fix, section, and stain the remaining brain tissue for markers of microglial activation (Iba1) and astrogliosis (GFAP).

  • Data Analysis: Quantify the levels of inflammatory markers and the extent of glial activation in the different treatment groups.

Visualizations

FAAH_Inhibition_Pathway N3MO This compound FAAH FAAH (Fatty Acid Amide Hydrolase) N3MO->FAAH Inhibits Degradation Degradation Products FAAH->Degradation Metabolizes Anandamide Anandamide (AEA) Anandamide->FAAH Substrate CB_Receptors CB1/CB2 Receptors Anandamide->CB_Receptors Activates Anti_inflammatory Anti-inflammatory Effects CB_Receptors->Anti_inflammatory Promotes Neuroinflammation Neuroinflammation Anti_inflammatory->Neuroinflammation Reduces

Caption: FAAH Inhibition by this compound.

Experimental_Workflow_Microglia Start Plate Microglial Cells Pretreat Pre-treat with This compound Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect Collect Supernatant & Lyse Cells Incubate->Collect Analyze_Supernatant Analyze Supernatant: - NO (Griess Assay) - Cytokines (ELISA) Collect->Analyze_Supernatant Analyze_Lysate Analyze Cell Lysate: - Protein Expression (Western Blot) Collect->Analyze_Lysate

Caption: In Vitro Microglial Anti-inflammatory Assay Workflow.

NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB->Gene_Expression Oleamide Oleamide (and potentially this compound) Oleamide->IKK Inhibits

Caption: Putative NF-κB Signaling Inhibition by Oleamides.

References

Investigating N-(3-Methoxybenzyl)oleamide in Neuropathic Pain Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Methoxybenzyl)oleamide is a synthetic macamide recognized for its potential therapeutic applications in neurological conditions. Structurally similar to the endocannabinoid anandamide (B1667382), its primary mechanism of action is suggested to be the inhibition of Fatty Acid Amide Hydrolase (FAAH), the principal enzyme responsible for anandamide degradation. By inhibiting FAAH, this compound elevates endogenous anandamide levels, which in turn modulates various signaling pathways implicated in pain and inflammation. This document provides detailed application notes and experimental protocols for investigating the efficacy of this compound as a potential therapeutic agent in preclinical neuropathic pain models.

Mechanism of Action

This compound is proposed to exert its analgesic effects primarily through the inhibition of FAAH.[1][2][3] This leads to an accumulation of the endocannabinoid anandamide (AEA), which can then act on various receptor systems to dampen nociceptive signaling. The primary targets of elevated AEA levels in the context of neuropathic pain include:

  • Cannabinoid Receptors (CB1 and CB2): Anandamide is a partial agonist at both CB1 and CB2 receptors. Activation of these receptors, particularly CB1 in the peripheral and central nervous system, is known to produce analgesic effects.[4][5]

  • Transient Receptor Potential Vanilloid 1 (TRPV1): Anandamide can also act as an agonist at TRPV1 channels, which are key players in nociceptive signaling.[6][7] Paradoxically, activation of TRPV1 can lead to its desensitization, resulting in a long-lasting analgesic effect.[6]

  • Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): Other endogenous fatty acid amides, whose levels may be indirectly affected by FAAH inhibition, can activate PPARγ, a nuclear receptor with anti-inflammatory and neuroprotective properties.[8]

  • G Protein-Coupled Receptor 55 (GPR55): The role of GPR55 in pain is complex, with some studies suggesting it can be pro-nociceptive. Blockade of GPR55 has been shown to have analgesic effects in neuropathic pain models.[9] While a direct interaction of this compound with GPR55 has not been established, it remains a potential area of investigation.

Data Presentation

The following table summarizes the effects of well-characterized FAAH inhibitors in preclinical models of neuropathic pain. While specific data for this compound is not yet widely available in the literature for these models, the data presented for other FAAH inhibitors can serve as a benchmark for expected efficacy.

FAAH InhibitorAnimal ModelKey FindingsReference
URB597 Chronic Constriction Injury (CCI)Attenuated thermal hyperalgesia and mechanical allodynia. Effects blocked by CB1 and CB2 antagonists.[4]
OL-135 Spinal Nerve Ligation (SNL)Reversed mechanical allodynia. Effect blocked by a CB2 antagonist.[10]
PF-3845 Spared Nerve Injury (SNI)Reduced hyperalgesia. Effect attenuated by a CB1 antagonist.[11]
AM404 Partial Nerve LigationBlocked mechanical allodynia. Effect blocked by a CB1 antagonist.[4]

Signaling Pathways

The proposed primary signaling pathway for this compound in the context of neuropathic pain is depicted below.

NMBO This compound FAAH FAAH (Fatty Acid Amide Hydrolase) NMBO->FAAH Inhibits Anandamide Anandamide (AEA) (Increased Levels) FAAH->Anandamide Degrades CB1 CB1 Receptor Anandamide->CB1 Activates CB2 CB2 Receptor Anandamide->CB2 Activates TRPV1 TRPV1 Channel Anandamide->TRPV1 Activates/ Desensitizes Analgesia Analgesia (Reduced Neuropathic Pain) CB1->Analgesia CB2->Analgesia TRPV1->Analgesia

Proposed signaling pathway of this compound.

Experimental Protocols

Animal Models of Neuropathic Pain

Standard rodent models of neuropathic pain are recommended for evaluating the efficacy of this compound.

  • Chronic Constriction Injury (CCI) of the Sciatic Nerve:

    • Species: Male Sprague-Dawley or Wistar rats (200-250 g) or C57BL/6 mice (20-25 g).

    • Procedure: Under isoflurane (B1672236) anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures of 4-0 chromic gut are tied around the nerve with about 1 mm spacing. The muscle is then sutured, and the skin is closed.

    • Sham Control: The sciatic nerve is exposed in the same manner, but no ligatures are applied.

    • Timeline: Neuropathic pain behaviors (allodynia and hyperalgesia) typically develop within 3-7 days and persist for several weeks.[12]

  • Spinal Nerve Ligation (SNL):

    • Species: Male Sprague-Dawley rats (175-200 g).

    • Procedure: Under isoflurane anesthesia, the left L5 and L6 spinal nerves are isolated and tightly ligated with 6-0 silk suture distal to the dorsal root ganglion.

    • Sham Control: The L5 and L6 spinal nerves are exposed but not ligated.

    • Timeline: Mechanical allodynia and thermal hyperalgesia develop rapidly, typically within 24 hours, and are maintained for an extended period.[10]

Drug Administration
  • Compound: this compound.

  • Vehicle: A suitable vehicle for intraperitoneal (i.p.) or oral (p.o.) administration should be determined based on the compound's solubility (e.g., a mixture of ethanol, Tween 80, and saline).

  • Dosing: Based on studies with similar macamides, a dose range of 5-50 mg/kg could be explored.[13] A dose-response study is recommended to determine the optimal effective dose.

  • Route of Administration: Intraperitoneal (i.p.) injection is common for initial screening. Oral gavage (p.o.) can be used to assess oral bioavailability and efficacy.

  • Timing: The compound can be administered acutely (a single dose once pain behaviors are established) or chronically (e.g., daily for 7-14 days) to evaluate its long-term effects.

Behavioral Assays for Neuropathic Pain
  • Mechanical Allodynia (von Frey Test):

    • Apparatus: A set of von Frey filaments with calibrated bending forces.

    • Procedure: Animals are placed in individual plexiglass chambers on an elevated mesh floor. After acclimation, the von Frey filaments are applied to the plantar surface of the hind paw with increasing force. The 50% paw withdrawal threshold is determined using the up-down method.

    • Endpoint: A significant increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an anti-allodynic effect.[14]

  • Thermal Hyperalgesia (Hargreaves Plantar Test):

    • Apparatus: A radiant heat source focused on the plantar surface of the hind paw.

    • Procedure: Animals are placed in plexiglass chambers on a glass floor. The radiant heat source is positioned under the paw, and the latency to paw withdrawal is recorded. A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

    • Endpoint: A significant increase in the paw withdrawal latency in the drug-treated group compared to the vehicle-treated group indicates an anti-hyperalgesic effect.[14]

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating this compound in a neuropathic pain model.

Start Start Model Induce Neuropathic Pain Model (e.g., CCI or SNL) Start->Model Baseline Establish Baseline Pain Thresholds (von Frey & Hargreaves) Model->Baseline Grouping Randomize Animals into Treatment Groups Baseline->Grouping Treatment Administer this compound or Vehicle Grouping->Treatment Testing Post-Treatment Behavioral Testing (Time-course) Treatment->Testing Analysis Data Analysis (e.g., ANOVA, t-test) Testing->Analysis End End Analysis->End

Experimental workflow for preclinical testing.

Conclusion

This compound presents a promising therapeutic avenue for the management of neuropathic pain due to its proposed mechanism as an FAAH inhibitor. The protocols and application notes provided herein offer a framework for the systematic investigation of its analgesic potential. Further studies are warranted to fully elucidate its pharmacological profile, including its direct interactions with other relevant pain targets and its efficacy in a broader range of neuropathic and chronic pain models.

References

Application Notes and Protocols for the Synthesis and SAR Studies of N-(3-Methoxybenzyl)oleamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Methoxybenzyl)oleamide is a member of the macamide class of lipid molecules, which are structurally related to the endocannabinoid anandamide (B1667382).[1] This structural similarity has led to investigations into its biological activities, particularly as an inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is the primary enzyme responsible for the degradation of anandamide and other bioactive fatty acid amides.[2] By inhibiting FAAH, the endogenous levels of these signaling lipids can be elevated, leading to potential therapeutic effects such as analgesia, anti-inflammatory action, and neuroprotection.[2][3]

Furthermore, oleamide (B13806) and its analogs have been shown to interact with other biological targets, including the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain sensation.[4] The exploration of this compound analogs through systematic Structure-Activity Relationship (SAR) studies is crucial for optimizing their potency, selectivity, and pharmacokinetic properties, thereby paving the way for the development of novel therapeutics for a range of disorders.

These application notes provide detailed protocols for the synthesis of this compound analogs and the key biological assays used to evaluate their activity.

Data Presentation: Structure-Activity Relationship (SAR) of N-Benzyl Oleamide Analogs as FAAH Inhibitors

The following table summarizes the FAAH inhibitory activity of N-benzyl oleamide and its analogs with variations in the fatty acid chain. The data indicates that the degree of unsaturation in the fatty acid moiety plays a significant role in the FAAH inhibitory activity.

Compound IDStructureFatty Acid Moiety% FAAH Inhibition (at 100 µM)IC50 (µM)
1 N-BenzylstearamideStearic acid (18:0)13%>100
2 N-BenzyloleamideOleic acid (18:1)64%7.9
3 N-BenzyllinoleamideLinoleic acid (18:2)73%7.2
4 N-BenzyllinolenamideLinolenic acid (18:3)54%8.5

Data compiled from Pino-Figueroa, A., et al. (2011) and Al-Abdulla, M. H., et al. (2025).[1][5]

Experimental Protocols

Protocol 1: Synthesis of this compound Analogs

This protocol describes a general method for the synthesis of this compound analogs via amide coupling of oleic acid (or a derivative) with the corresponding benzylamine (B48309). The following procedure is adapted from the synthesis of N-(4-methoxybenzyl)oleamide using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as coupling agents.[6]

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve oleic acid (1.0 eq) in anhydrous DCM. To this solution, add 3-methoxybenzylamine (1.0 eq) and a catalytic amount of DMAP (0.1 eq).

  • Coupling Agent Addition: Cool the reaction mixture to 0°C in an ice bath. In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM and add this solution dropwise to the reaction mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate.

  • Wash the filtrate sequentially with water, 5% acetic acid solution, and again with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in n-hexane) to yield the pure this compound analog.

Protocol 2: In Vitro Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the inhibitory activity of this compound analogs against FAAH. The assay measures the hydrolysis of the fluorogenic substrate, N-arachidonoyl-7-amino-4-methylcoumarin (AAMC), to the fluorescent product 7-amino-4-methylcoumarin (B1665955) (AMC).[7][8]

Materials:

  • Recombinant human or rat FAAH

  • N-arachidonoyl-7-amino-4-methylcoumarin (AAMC) substrate

  • Assay Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0

  • Test compounds (this compound analogs) dissolved in DMSO

  • Known FAAH inhibitor (e.g., URB597) as a positive control

  • DMSO as a negative control

  • Black, flat-bottom 96- or 384-well microplates

  • Fluorescence microplate reader (Excitation: ~355-360 nm, Emission: ~460 nm)

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds and the positive control in the assay buffer. Add a small volume of each dilution to the wells of the microplate. Add DMSO to the negative control wells.

  • Enzyme Addition: Add the FAAH enzyme solution to all wells.

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Add the AAMC substrate solution to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 20-30 minutes).

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each test compound concentration relative to the negative control. Calculate the IC50 value for each active compound.

Protocol 3: TRPV1 Activation Assay using Calcium Imaging

This protocol describes a cell-based assay to evaluate the ability of this compound analogs to activate or modulate the TRPV1 channel by measuring changes in intracellular calcium concentration using the fluorescent indicator Fluo-4 AM.[9]

Materials:

  • HEK-293 cells stably expressing human TRPV1

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • Test compounds (this compound analogs) dissolved in DMSO

  • Capsaicin as a positive control agonist

  • TRPV1 antagonist (e.g., capsazepine) for validation

  • Fluorescence microscope or a fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed the TRPV1-expressing HEK-293 cells in black, clear-bottom 96-well plates and grow to confluency.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with HBSS to remove excess dye.

  • Compound Addition and Imaging: Place the plate in the fluorescence imaging system. Record a baseline fluorescence measurement. Add the test compounds, positive control, or negative control to the wells and immediately begin recording the change in fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. The response can be normalized to the maximum response induced by a saturating concentration of capsaicin. Calculate EC50 values for agonist activity or IC50 values for antagonist activity.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_analysis Data Analysis s1 Amide Coupling (Oleic Acid + Benzylamine) s2 Work-up & Crude Extraction s1->s2 s3 Column Chromatography s2->s3 s4 Pure Analog s3->s4 b1 FAAH Inhibition Assay s4->b1 b2 TRPV1 Activation Assay s4->b2 a1 IC50 / EC50 Determination b1->a1 b2->a1 a2 SAR Analysis a1->a2

Experimental Workflow for Synthesis and Evaluation.

faah_pathway anandamide Anandamide (AEA) faah FAAH anandamide->faah Hydrolysis degradation Arachidonic Acid + Ethanolamine faah->degradation inhibitor This compound Analogs inhibitor->faah Inhibition

FAAH-mediated Anandamide Degradation Pathway.

References

Application Note: HPLC Method for Purity Analysis of N-(3-Methoxybenzyl)oleamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity for N-(3-Methoxybenzyl)oleamide. The method utilizes a reverse-phase C18 column with a gradient elution of acetonitrile (B52724) and water, and UV detection. This protocol is designed for researchers, scientists, and drug development professionals requiring accurate quantification of this compound and its potential impurities.

Introduction

This compound (CAS No: 883715-21-7) is a derivative of oleamide, a fatty acid amide with various reported biological activities.[1][2] Accurate determination of its purity is critical for research and development purposes to ensure the quality and consistency of the compound. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for purity assessment of pharmaceutical compounds. This document provides a detailed protocol for the purity analysis of this compound using a reverse-phase HPLC method.

Chemical Structure:

  • Molecular Formula: C₂₆H₄₃NO₂[3][4][5]

  • Molecular Weight: 401.63 g/mol [3][4][5]

  • Appearance: Colorless to light yellow liquid[3]

Experimental Protocol

This section provides a detailed methodology for the purity analysis of this compound.

2.1. Apparatus and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane).

2.2. Chemicals and Reagents

  • This compound reference standard (purity ≥ 99%).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Methanol (B129727) (HPLC grade).

2.3. Preparation of Standard Solution

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in methanol and make up to the mark with the same solvent to obtain a stock solution of 100 µg/mL.

  • From the stock solution, prepare a working standard solution of 10 µg/mL by diluting with the mobile phase.

  • Filter the working standard solution through a 0.45 µm syringe filter before injection.

2.4. Preparation of Sample Solution

  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve the sample in methanol and make up to the mark with the same solvent to obtain a stock solution of 100 µg/mL.

  • Dilute the sample stock solution with the mobile phase to a final concentration of approximately 10 µg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[6]

2.5. Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

ParameterCondition
Column C18 Reverse-Phase Column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 80% B5-20 min: 80% to 95% B20-25 min: 95% B25.1-30 min: 80% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Run Time 30 minutes

Data Presentation

3.1. System Suitability Test (SST)

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The following parameters should be monitored for the standard injection.

ParameterAcceptance CriteriaExample Result
Retention Time (RT) RSD ≤ 2.0%0.8%
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N ≥ 20005500

3.2. Purity Analysis Results

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Peak No.Retention Time (min)Peak AreaArea (%)
15.815,0000.5%
212.52,955,00098.5%
318.230,0001.0%
Total 3,000,000 100.0%

Visualization

4.1. Experimental Workflow

The following diagram illustrates the workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_std Weigh Reference Standard dissolve_std Dissolve in Methanol (100 µg/mL Stock) weigh_std->dissolve_std dilute_std Dilute with Mobile Phase (10 µg/mL Working) dissolve_std->dilute_std filter_std Filter (0.45 µm) dilute_std->filter_std inject_std Inject Standard Solution filter_std->inject_std weigh_sample Weigh Sample dissolve_sample Dissolve in Methanol (100 µg/mL Stock) weigh_sample->dissolve_sample dilute_sample Dilute with Mobile Phase (~10 µg/mL) dissolve_sample->dilute_sample filter_sample Filter (0.45 µm) dilute_sample->filter_sample inject_sample Inject Sample Solution filter_sample->inject_sample hplc_system HPLC System (C18 Column, Gradient Elution) sst_analysis System Suitability Test (SST) (RT, Tailing, Plates) hplc_system->sst_analysis purity_calc Purity Calculation (% Area of Main Peak) hplc_system->purity_calc inject_std->hplc_system inject_sample->hplc_system report Generate Report sst_analysis->report purity_calc->report

Caption: Workflow for HPLC Purity Analysis.

Discussion

The developed reverse-phase HPLC method provides a reliable and accurate means for assessing the purity of this compound. The use of a C18 column offers good retention and separation of the lipophilic analyte from potential impurities. A gradient elution with acetonitrile and water allows for the effective separation of compounds with a range of polarities. UV detection at 220 nm is suitable due to the presence of the benzyl (B1604629) chromophore. The sample preparation procedure is straightforward, involving dissolution in an organic solvent and filtration to remove particulates, which helps in protecting the HPLC column.[7][8]

Conclusion

This application note presents a detailed and robust HPLC method for the purity analysis of this compound. The protocol, including sample preparation, chromatographic conditions, and data analysis, is suitable for implementation in quality control and research laboratories. The provided workflow and data tables serve as a comprehensive guide for researchers, scientists, and drug development professionals.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Oral Bioavailability of N-(3-Methoxybenzyl)oleamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(3-Methoxybenzyl)oleamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving the oral bioavailability of this lipophilic compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of this compound?

A1: The primary challenge is its lipophilic nature, leading to poor aqueous solubility. Like its parent compound oleamide, this compound is expected to have very low solubility in water, which is a critical rate-limiting step for absorption in the gastrointestinal (GI) tract.[1][2][3] While in silico models predict high intestinal permeability, its low solubility can lead to incomplete dissolution and consequently, low and variable oral bioavailability.[4]

Q2: What are the most promising strategies to improve the oral bioavailability of this compound?

A2: Lipid-based drug delivery systems (LBDDS) are the most effective strategies for enhancing the oral bioavailability of lipophilic compounds like this compound.[5] These formulations improve bioavailability by:

  • Enhancing Solubilization: Keeping the compound in a dissolved state within the GI tract.

  • Promoting Lymphatic Transport: This pathway can help bypass the first-pass metabolism in the liver, which can significantly degrade the compound before it reaches systemic circulation.[6]

  • Protecting from Degradation: Encapsulating the compound can protect it from the harsh enzymatic and pH conditions of the GI tract.

Specific LBDDS technologies include:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in the GI fluids.[7]

  • Solid Lipid Nanoparticles (SLNs): Colloidal carriers made from solid lipids, which can encapsulate the drug and provide controlled release.[5]

  • Nanostructured Lipid Carriers (NLCs): A second generation of lipid nanoparticles that are composed of a blend of solid and liquid lipids, offering higher drug loading and reduced drug expulsion during storage compared to SLNs.[8]

Q3: How do I select the right excipients for a lipid-based formulation of this compound?

A3: Excipient selection is a critical step in developing a successful LBDDS. The process typically involves:

  • Solubility Screening: Determine the solubility of this compound in a range of oils, surfactants, and co-surfactants. The goal is to identify excipients with the highest solubilization capacity for the drug.[9]

  • Miscibility and Dispersibility Testing: The selected oil, surfactant, and co-surfactant must be miscible with each other to form a stable isotropic mixture. The resulting mixture should readily disperse in an aqueous medium to form a fine emulsion.

  • Constructing Pseudo-ternary Phase Diagrams: These diagrams help to identify the optimal ratios of oil, surfactant, and co-surfactant that result in the desired self-emulsifying properties.[10]

  • Safety and Regulatory Status: Ensure that the chosen excipients are safe for oral administration and have an acceptable regulatory status.[9][11]

Q4: What in vitro models are suitable for evaluating the performance of different this compound formulations?

A4: Several in vitro models can predict the in vivo performance of your formulations:

  • In Vitro Lipolysis: This model simulates the digestion of lipid-based formulations in the small intestine. It helps to assess the ability of the formulation to maintain the drug in a solubilized state during digestion, which is crucial for absorption.[12][13][14][15]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) to predict intestinal drug permeability.[16][17] For lipophilic compounds, modifications such as the inclusion of a protein like bovine serum albumin (BSA) in the basolateral side may be necessary to improve recovery and provide a better estimation of permeability.

  • In Vitro Dissolution Testing: While challenging for lipid-based formulations, dissolution testing in biorelevant media (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid, FeSSIF - Fed State Simulated Intestinal Fluid) can provide insights into how the formulation will behave in the fasted and fed states.

Troubleshooting Guides

Problem 1: Low and variable oral bioavailability in preclinical animal studies despite using a lipid-based formulation.

Possible Cause Troubleshooting Steps Recommended Experiments
Incomplete Solubilization in the GI Tract The formulation may not be adequately maintaining the drug in a solubilized state upon dilution and digestion in the gut.Conduct an in vitro lipolysis study to assess the distribution of this compound between the aqueous and lipid phases during digestion.[13] Optimize the formulation by adjusting the surfactant-to-oil ratio or selecting different excipients with better solubilizing capacity for the digestion products.
Drug Precipitation upon Dispersion The drug may be precipitating out of the formulation when it comes into contact with the aqueous environment of the GI tract.Visually observe the formulation upon dilution in water or simulated intestinal fluids. Measure the particle size and look for the appearance of drug crystals over time. Reformulate with a higher concentration of surfactant or a co-solvent to improve the stability of the emulsion.
High First-Pass Metabolism Even with a lipid-based formulation, a significant portion of the drug may be absorbed via the portal vein and undergo extensive metabolism in the liver.Design the LBDDS to specifically target lymphatic uptake by using long-chain triglycerides as the oil phase.[6] Conduct in vivo studies with lymphatic cannulation in an animal model to quantify the extent of lymphatic transport.
P-glycoprotein (P-gp) Efflux The compound might be a substrate for efflux transporters like P-gp in the intestinal wall, which actively pump it back into the GI lumen.Perform a bidirectional Caco-2 permeability assay to determine the efflux ratio. An efflux ratio greater than 2 suggests the involvement of active efflux.[17] If P-gp efflux is confirmed, consider co-administration with a P-gp inhibitor in preclinical studies to confirm the mechanism.

Problem 2: Difficulty in preparing a stable and reproducible lipid-based nanoparticle formulation (SLN or NLC).

Possible Cause Troubleshooting Steps Recommended Experiments
Particle Aggregation The nanoparticles may be aggregating over time, leading to an increase in particle size and potential instability.Measure the zeta potential of the nanoparticle suspension. A zeta potential of at least ±30 mV is generally required for good electrostatic stabilization. Optimize the concentration and type of surfactant to ensure adequate surface coverage of the nanoparticles.
Low Drug Entrapment Efficiency A significant portion of the drug is not being encapsulated within the lipid nanoparticles.Screen different solid and liquid lipids to find a combination in which this compound has high solubility. For NLCs, adjusting the ratio of solid to liquid lipid can create a less ordered lipid matrix, which can improve drug loading.[8]
Drug Expulsion During Storage The encapsulated drug is being expelled from the solid lipid matrix over time, especially during storage.This is more common in SLNs with a highly crystalline lipid matrix. Using a mixture of lipids to create NLCs with an amorphous or imperfect crystalline structure can help to minimize drug expulsion.[8] Perform stability studies at different temperatures and monitor the particle size and drug content over time.

Quantitative Data Summary

Due to the limited availability of specific experimental data for this compound, the following table includes data for the closely related compound, oleamide, to provide a general understanding of the physicochemical properties. Researchers should determine these values experimentally for this compound.

Table 1: Physicochemical Properties of Oleamide

PropertyValueReference
Molecular Formula C₁₈H₃₅NO[1][18]
Molecular Weight 281.48 g/mol [18]
Melting Point 70-76 °C[1][3][18]
Aqueous Solubility Insoluble; ~0.05 mg/mL in PBS (pH 7.2)[1]
Solubility in Organic Solvents Soluble in ethanol, DMSO, and dimethylformamide[1]
LogP (calculated) 6.6[3]

Table 2: Example Formulations for this compound for In Vivo Studies

Formulation ComponentConcentrationPurposeReference
Suspended Solution [19]
DMSO10%Solubilizer[19]
PEG30040%Co-solvent[19]
Tween-805%Surfactant[19]
Saline45%Vehicle[19]
Clear Solution [19]
DMSO10%Solubilizer[19]
Corn Oil90%Lipid Vehicle[19]

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To prepare a SEDDS formulation of this compound for oral administration.

Materials:

  • This compound

  • Oil (e.g., Capryol 90, Maisine CC)

  • Surfactant (e.g., Kolliphor RH 40, Tween 80)

  • Co-surfactant (e.g., Transcutol HP, PEG 400)

  • Glass vials

  • Magnetic stirrer and stir bar

  • Water bath

Methodology:

  • Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants by adding an excess amount of the compound to a known volume of the excipient, followed by stirring for 24-48 hours at room temperature. The supernatant is then filtered and analyzed by a suitable analytical method (e.g., HPLC-UV) to quantify the dissolved drug.

  • Formulation Preparation: Based on the solubility data, select an oil, surfactant, and co-surfactant. Weigh the required amounts of the selected excipients into a glass vial.

  • Heat the mixture in a water bath to 40-50°C to facilitate mixing.

  • Stir the mixture using a magnetic stirrer until a clear, homogenous solution is obtained.

  • Add the pre-weighed this compound to the excipient mixture and continue stirring until it is completely dissolved.

  • Characterization:

    • Self-Emulsification Assessment: Add 1 mL of the SEDDS formulation to 100 mL of distilled water in a beaker with gentle stirring. Observe the formation of the emulsion and note the time it takes to emulsify.

    • Droplet Size Analysis: Measure the droplet size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering (DLS) instrument.

    • Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.[20]

Protocol 2: Preparation of Nanostructured Lipid Carriers (NLCs) by Hot High-Pressure Homogenization

Objective: To prepare NLCs encapsulating this compound.

Materials:

  • This compound

  • Solid lipid (e.g., Compritol 888 ATO, Precirol ATO 5)

  • Liquid lipid (e.g., Miglyol 812, Oleic acid)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

  • High-pressure homogenizer

  • Water bath

  • Magnetic stirrer and stir bar

Methodology:

  • Preparation of Lipid Phase: Weigh the solid and liquid lipids and melt them together in a beaker at a temperature 5-10°C above the melting point of the solid lipid.

  • Dissolve the this compound in the molten lipid mixture with stirring.

  • Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature. Homogenize the emulsion for a specified number of cycles (e.g., 3-5 cycles) at a high pressure (e.g., 500-1500 bar).[21]

  • Cooling and NLC Formation: Cool the resulting nanoemulsion in an ice bath or at room temperature to allow the lipid to recrystallize and form NLCs.

  • Characterization:

    • Particle Size and Zeta Potential: Measure the average particle size, PDI, and zeta potential of the NLC dispersion using a DLS instrument.

    • Entrapment Efficiency: Determine the percentage of this compound encapsulated in the NLCs by separating the free drug from the NLCs (e.g., by ultracentrifugation) and quantifying the drug in both the supernatant and the pellet.

    • Morphology: Visualize the shape and surface morphology of the NLCs using techniques like transmission electron microscopy (TEM) or scanning electron microscopy (SEM).

Protocol 3: In Vitro Lipolysis Assay

Objective: To evaluate the ability of a lipid-based formulation of this compound to maintain the drug in a solubilized state during simulated intestinal digestion.

Materials:

  • This compound formulation

  • Lipolysis medium (containing bile salts, phospholipids, and buffer, pH 6.5-7.5)

  • Pancreatin (B1164899) extract (containing lipase)

  • pH-stat apparatus (or manual titration setup)

  • Thermostated reaction vessel

  • Centrifuge

  • Analytical method for drug quantification (e.g., LC-MS/MS)

Methodology:

  • Setup: Place the lipolysis medium in the thermostated reaction vessel at 37°C.

  • Dispersion: Add the this compound formulation to the lipolysis medium and stir for 10-15 minutes to allow for dispersion.[15]

  • Initiation of Lipolysis: Add the pancreatin extract to the vessel to start the digestion process. Maintain the pH of the medium at a constant level (e.g., 6.5) by titrating with a sodium hydroxide (B78521) solution using the pH-stat.[22]

  • Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots from the reaction vessel.

  • Phase Separation: Immediately stop the lipolytic reaction in the aliquots (e.g., by adding a lipase (B570770) inhibitor). Separate the different phases (aqueous phase, oily phase, and pellet) by ultracentrifugation.

  • Drug Quantification: Analyze the concentration of this compound in each phase to determine its distribution during digestion. The amount of drug in the aqueous phase is considered to be available for absorption.

Visualizations

Bioavailability_Challenges cluster_Challenges Challenges for Oral Bioavailability cluster_Solutions Lipid-Based Formulation Strategies Poor Aqueous Solubility Poor Aqueous Solubility SEDDS SEDDS/SNEDDS Poor Aqueous Solubility->SEDDS Enhances Solubilization First-Pass Metabolism First-Pass Metabolism First-Pass Metabolism->SEDDS Promotes Lymphatic Uptake SLN SLNs First-Pass Metabolism->SLN Promotes Lymphatic Uptake NLC NLCs First-Pass Metabolism->NLC Promotes Lymphatic Uptake GI Degradation GI Degradation GI Degradation->SLN Protects Drug GI Degradation->NLC Protects Drug Improved Bioavailability Improved Bioavailability SEDDS->Improved Bioavailability SLN->Improved Bioavailability NLC->Improved Bioavailability This compound This compound This compound->Poor Aqueous Solubility This compound->First-Pass Metabolism This compound->GI Degradation LBDDS_Development_Workflow cluster_Formulation Formulation Development cluster_Characterization In Vitro Characterization cluster_InVivo In Vivo Evaluation A Solubility Screening (Oils, Surfactants, Co-surfactants) B Excipient Selection & Miscibility A->B C Formulation Optimization (e.g., Ternary Phase Diagrams) B->C D Particle Size & Zeta Potential Analysis C->D E In Vitro Lipolysis D->E F Caco-2 Permeability Assay E->F G Pharmacokinetic Studies (Animal Model) F->G Bioavailability Assessment Bioavailability Assessment G->Bioavailability Assessment FAAH_Inhibition_Pathway AEA Anandamide (AEA) (Endocannabinoid) FAAH Fatty Acid Amide Hydrolase (FAAH) AEA->FAAH Hydrolysis CB1_Receptor CB1 Receptor AEA->CB1_Receptor Activation Arachidonic_Acid Arachidonic Acid + Ethanolamine (Inactive Metabolites) FAAH->Arachidonic_Acid Macamide This compound Macamide->FAAH Inhibition Neuronal_Signaling Modulation of Neuronal Signaling CB1_Receptor->Neuronal_Signaling

References

N-(3-Methoxybenzyl)oleamide solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(3-Methoxybenzyl)oleamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and experimental use of this compound, with a specific focus on its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

Q2: In which solvents can I dissolve this compound?

A2: this compound is expected to be soluble in various organic solvents. Based on the solubility of the related compound oleamide, good solvents to consider for creating stock solutions include ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[3] The choice of solvent will depend on the specific requirements of your experiment, including compatibility with downstream applications such as cell-based assays.

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve this compound in an appropriate organic solvent such as DMSO or ethanol.[5] It is recommended to start with a higher concentration (e.g., 10-20 mg/mL) and then dilute as needed. To aid dissolution, gentle warming (e.g., to 37°C) and vortexing or sonication can be employed.[5] Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[5]

Q4: I am observing precipitation when I dilute my organic stock solution into an aqueous buffer. What can I do?

A4: Precipitation upon dilution into aqueous media is a common issue with poorly soluble compounds.[5] Here are a few troubleshooting steps:

  • Decrease the final concentration: The final concentration in your aqueous solution may be above the solubility limit. Try performing serial dilutions to find the highest workable concentration that does not result in precipitation.

  • Use a carrier protein: For cell culture experiments, complexing the compound with a carrier protein like bovine serum albumin (BSA) can help maintain its solubility.

  • Incorporate a co-solvent: If your experimental system allows, maintaining a small percentage of the organic solvent (e.g., <0.5% DMSO) in the final aqueous solution can improve solubility.[3] However, be mindful of potential solvent effects on your experiment.[3]

  • Use of solubilizing agents: Agents like Tween 80 can be used to increase aqueous solubility, but their compatibility with the specific assay must be verified.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound will not dissolve in aqueous buffer. High lipophilicity and low aqueous solubility of this compound.[1][4]Prepare a concentrated stock solution in an organic solvent (e.g., DMSO, ethanol) first, then dilute into the aqueous buffer.[3][5] Ensure the final concentration of the organic solvent is low and does not affect the experiment.[3]
Precipitation occurs after dilution from stock solution. The concentration in the aqueous medium exceeds the compound's solubility limit.Perform serial dilutions to determine the maximum achievable concentration without precipitation. Consider using a carrier protein or a small percentage of a co-solvent if the experimental design permits.[5]
Inconsistent results in biological assays. Precipitation of the compound leading to a lower effective concentration. Degradation of the compound.Prepare fresh dilutions for each experiment.[5] Visually inspect for any precipitation before use. Use sonication to aid in re-dissolving any potential micro-precipitates.[5] Store stock solutions properly to prevent degradation.
Difficulty in obtaining a saturated solution for solubility determination. Insufficient equilibration time.Allow for adequate time for the solution to reach equilibrium, which can be 24 hours or longer for poorly soluble compounds.[6] Continuous agitation is necessary.[6]

Experimental Protocols

Protocol for Determining Aqueous Solubility using the Shake-Flask Method

This protocol outlines the universally recognized shake-flask method for determining the equilibrium solubility of a compound.[6][7][8]

Materials:

  • This compound

  • Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standards:

    • Accurately prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) where it is highly soluble.

    • From the stock solution, prepare a series of at least five standard solutions of known concentrations through serial dilution.

  • Sample Preparation:

    • Add an excess amount of this compound to a glass vial. The excess solid should be visible to ensure that a saturated solution is achieved.

    • Add a known volume of the aqueous buffer to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).

    • Shake the vial for a sufficient period to allow the solution to reach equilibrium. For poorly soluble compounds, this may take 24 to 72 hours.[6]

  • Separation of Undissolved Solid:

    • After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

    • Centrifuge the vial to further pellet the undissolved solid.

    • Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particles.[7]

  • Quantification:

    • Analyze the prepared standard solutions using HPLC to generate a calibration curve of detector response versus concentration.

    • Analyze the filtered saturated solution (the filtrate) using the same HPLC method.

    • Determine the concentration of this compound in the filtrate by comparing its response to the calibration curve.

  • Data Reporting:

    • The determined concentration represents the aqueous solubility of this compound under the specified conditions (temperature and pH). Report the solubility in units such as mg/mL or µg/mL.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound

This compound is structurally similar to anandamide, an endogenous cannabinoid.[9] Research on related macamides suggests a potential mechanism of action involving the inhibition of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide.[9] By inhibiting FAAH, this compound may increase the levels of anandamide, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and subsequent downstream signaling effects, which are implicated in neuroprotection and pain modulation.[9]

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron cluster_drug Drug Action Anandamide_pre Anandamide CB1_pre CB1 Receptor Anandamide_pre->CB1_pre Binds to NAPE_PLD NAPE-PLD NAPE NAPE Anandamide_post Anandamide NAPE->Anandamide_post Synthesizes Anandamide_post->Anandamide_pre Retrograde Signaling FAAH FAAH Anandamide_post->FAAH Substrate for Degradation Degradation Products FAAH->Degradation Catalyzes degradation MBO N-(3-Methoxybenzyl) oleamide MBO->FAAH Inhibits

Caption: Proposed mechanism of action for this compound via FAAH inhibition.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the aqueous solubility of this compound.

G start Start prep_standards Prepare Stock & Standard Solutions in Organic Solvent start->prep_standards add_excess Add Excess Compound to Aqueous Buffer start->add_excess analyze Analyze Filtrate & Standards by HPLC prep_standards->analyze equilibrate Equilibrate on Shaker (24-72h at controlled temp) add_excess->equilibrate separate Separate Undissolved Solid (Centrifugation & Filtration) equilibrate->separate separate->analyze calculate Calculate Concentration from Calibration Curve analyze->calculate end End: Report Solubility calculate->end

Caption: Workflow for determining aqueous solubility via the shake-flask method.

References

long-term stability of N-(3-Methoxybenzyl)oleamide in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability of N-(3-Methoxybenzyl)oleamide when stored in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your research material.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in DMSO?

A1: For long-term stability, it is recommended to store stock solutions of this compound in DMSO at -80°C.[1][2] For shorter periods, storage at -20°C is also acceptable, though the recommended duration is shorter.[2] It is also advised to protect the solution from light.[2][3]

Q2: How long can I store this compound in DMSO?

A2: When stored at -80°C, the solution is reported to be stable for up to one year.[1] Some suppliers suggest a maximum of six months at -80°C.[2] If stored at -20°C, the recommended duration is up to one month.[2]

Q3: Can I subject my this compound in DMSO solution to multiple freeze-thaw cycles?

A3: While specific data for this compound is not available, studies on other small molecules in DMSO suggest that multiple freeze-thaw cycles can potentially impact compound stability.[4][5] It is best practice to aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.

Q4: What are the signs of degradation of this compound in my DMSO stock?

A4: Visual indicators of degradation can include a change in the color of the solution or the appearance of precipitate. However, chemical degradation may not always be visually apparent. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of degradation products and a decrease in the concentration of the parent compound.

Q5: Is this compound soluble in DMSO?

A5: Yes, this compound is soluble in DMSO. One supplier indicates a solubility of 45 mg/mL (112.04 mM), and recommends sonication to aid dissolution.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate observed in the solution after thawing. The compound may have come out of solution at low temperatures.Gently warm the vial to room temperature and vortex or sonicate to redissolve the compound completely before use.[1][2]
Inconsistent experimental results. The compound may have degraded due to improper storage or handling.Prepare fresh working solutions from a new aliquot of the stock solution. Verify the concentration and purity of the stock solution using an analytical method like HPLC or LC-MS.
Difficulty in dissolving the compound in DMSO. The concentration may be too high, or the dissolution process may be incomplete.Ensure you are not exceeding the solubility limit. Use sonication to facilitate dissolution.[1]

Quantitative Data Summary

The stability of this compound in DMSO is primarily provided by suppliers based on their internal testing. The following table summarizes these recommendations.

Storage TemperatureRecommended Storage DurationSource
-80°CUp to 1 year[1]
-80°CUp to 6 months[2]
-20°CUp to 1 month[2]
Pure Form (-20°C)Up to 3 years[1]

Experimental Protocols

Protocol for Assessing Long-Term Stability of this compound in DMSO

This protocol outlines a general method for evaluating the stability of this compound in DMSO over time.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
  • Ensure the compound is fully dissolved, using sonication if necessary.

2. Aliquoting and Storage:

  • Dispense the stock solution into multiple small, tightly sealed vials to create single-use aliquots.
  • Store the aliquots at the desired temperature conditions (e.g., -80°C, -20°C, and room temperature as a stress condition). Protect from light.

3. Time-Point Analysis:

  • Establish a schedule for analysis (e.g., Time 0, 1 month, 3 months, 6 months, 1 year).
  • At each time point, retrieve one aliquot from each storage condition.

4. Sample Analysis:

  • Allow the aliquot to thaw completely and come to room temperature.
  • Analyze the sample using a validated stability-indicating analytical method, such as reverse-phase HPLC with UV detection or LC-MS.
  • The method should be able to separate the parent compound from potential degradants.

5. Data Evaluation:

  • Calculate the percentage of the initial concentration of this compound remaining at each time point.
  • A common threshold for stability is retaining at least 90% of the initial concentration.

Visualizations

Signaling Pathway of this compound

This compound is known to act as an inhibitor of Fatty Acid Amide Hydrolase (FAAH).[6][7] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[7][8] By inhibiting FAAH, this compound increases the levels of anandamide, which can then exert its effects through cannabinoid receptors like CB1.[7][8] This mechanism is implicated in neuroprotective and anticonvulsant effects.[6][7][9]

FAAH_Inhibition_Pathway cluster_pre Normal State cluster_post With this compound Anandamide Anandamide (Endocannabinoid) FAAH FAAH (Enzyme) Anandamide->FAAH Degradation Inactive Inactive Metabolites FAAH->Inactive NMB_oleamide This compound FAAH_inhibited FAAH (Inhibited) NMB_oleamide->FAAH_inhibited Inhibits Increased_Anandamide Increased Anandamide CB1 CB1 Receptor Increased_Anandamide->CB1 Activates Effects Neuroprotective & Anticonvulsant Effects CB1->Effects Anandamide_source Endogenous Production Anandamide_source->Anandamide Stability_Workflow start Start prep Prepare Stock Solution in Anhydrous DMSO start->prep aliquot Aliquot into Single-Use Vials prep->aliquot store Store Aliquots at Different Temperatures (-80°C, -20°C, RT) aliquot->store timepoint Retrieve Aliquots at Scheduled Time Points store->timepoint analyze Analyze by HPLC/LC-MS timepoint->analyze Thaw evaluate Evaluate Data: % Remaining vs. Time analyze->evaluate evaluate->timepoint Next Time Point end End evaluate->end Final Time Point

References

potential off-target effects of N-(3-Methoxybenzyl)oleamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing N-(3-Methoxybenzyl)oleamide in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: The primary molecular target of this compound is believed to be the Fatty Acid Amide Hydrolase (FAAH) enzyme.[1][2] It is thought to act as an inhibitor of FAAH, thereby increasing the levels of endogenous endocannabinoids like anandamide. This mechanism is supported by studies on structurally similar macamides.[3]

Q2: What are the known or potential off-target effects of this compound?

A2: While FAAH is the primary target, researchers should be aware of potential off-target effects. Due to its structural similarity to other bioactive lipids, this compound may interact with:

  • Cannabinoid Receptors (CB1 and CB2): Although FAAH inhibition is the more accepted mechanism, some studies suggest that macamides could directly bind to the CB1 receptor.[1] The related compound, oleamide, has been shown to be a selective endogenous agonist of CB1 cannabinoid receptors.[4][5]

  • P-glycoprotein (P-gp): In silico ADMET predictions have suggested that this compound may be a partial inhibitor of the efflux transporter P-glycoprotein.

  • Transient Receptor Potential Vanilloid 1 (TRPV1): While direct evidence is lacking for this compound, other structurally related fatty acid amides have been shown to interact with TRPV1 channels.

Q3: I am observing unexpected results in my cell-based assays. What could be the cause?

A3: Unexpected results could be due to a variety of factors. Consider the following:

  • Off-target effects: As mentioned in Q2, interactions with other receptors or transporters could lead to unforeseen biological responses.

  • Compound stability and solubility: Ensure the compound is fully dissolved and stable in your assay buffer. This compound is a lipophilic molecule.

  • Cell line specific expression: The expression levels of FAAH, cannabinoid receptors, P-gp, and other potential targets can vary significantly between different cell lines, influencing the observed effects.

Q4: What is the recommended solvent for dissolving this compound?

A4: Given its lipophilic nature, this compound is typically dissolved in organic solvents such as DMSO, ethanol, or dimethyl formamide (B127407) (DMF) to create a stock solution, which can then be further diluted in aqueous buffers for experiments. Always check the tolerance of your specific experimental system to the chosen solvent.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related compounds.

Table 1: On-Target and In Vivo Efficacy of this compound

ParameterSpeciesValueReference
Anticonvulsant ED50Rat9.1 - 12.0 mg/kg[1]

Table 2: Potential Off-Target Binding Affinities of Oleamide (a structural analog)

TargetLigandSpeciesKiReference
CB1 ReceptorOleamideRat1.14 µM[4][5]
CB1 ReceptorOleamideHuman8.13 µM[4]

Note: No direct binding affinity data for this compound on CB1 receptors is currently available.

Experimental Protocols

FAAH Inhibition Assay

This protocol provides a general framework for assessing the FAAH inhibitory activity of this compound.

Materials:

  • Human recombinant FAAH or rat brain homogenate

  • FAAH substrate (e.g., anandamide-[d8])

  • This compound

  • Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0)

  • Quenching solution (e.g., acetonitrile)

  • LC-MS/MS system

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a microplate, add the FAAH enzyme source.

  • Add the diluted this compound or vehicle control to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the FAAH substrate.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding the quenching solution.

  • Analyze the formation of the product (e.g., arachidonic acid-[d8]) using LC-MS/MS to determine the extent of FAAH inhibition.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

CB1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the CB1 receptor.

Materials:

  • Cell membranes expressing human or rat CB1 receptors

  • Radioligand (e.g., [3H]-CP55,940)

  • This compound

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4)

  • Wash Buffer (e.g., 50 mM Tris-HCl, 0.25% BSA, pH 7.4)

  • Non-specific binding control (e.g., WIN 55,212-2)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the binding buffer.

  • In a microplate, combine the cell membranes, radioligand, and either the diluted this compound, vehicle control (for total binding), or non-specific binding control.

  • Incubate the plate at 30°C for 60-90 minutes.

  • Terminate the binding by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the Ki value for this compound using the Cheng-Prusoff equation.

P-glycoprotein (P-gp) Inhibition Assay

This protocol outlines a method to assess the potential of this compound to inhibit P-gp-mediated efflux.

Materials:

  • P-gp overexpressing cells (e.g., MDCK-MDR1) and parental cells

  • Fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM)

  • This compound

  • Known P-gp inhibitor as a positive control (e.g., Verapamil)

  • Assay Buffer (e.g., HBSS)

  • Fluorescence plate reader

Procedure:

  • Seed the P-gp overexpressing and parental cells in a 96-well plate and culture until confluent.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with various concentrations of this compound, a vehicle control, and the positive control for 30-60 minutes.

  • Add the fluorescent P-gp substrate to all wells and incubate for a further 60-90 minutes.

  • Wash the cells to remove the extracellular substrate.

  • Lyse the cells and measure the intracellular fluorescence using a plate reader.

  • An increase in intracellular fluorescence in the presence of this compound in the P-gp overexpressing cells indicates inhibition of P-gp efflux. Calculate the IC50 value.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No FAAH inhibition observed 1. Inactive enzyme. 2. Compound degradation. 3. Incorrect assay conditions.1. Test enzyme activity with a known inhibitor. 2. Prepare fresh compound solutions. 3. Optimize pH, temperature, and incubation times.
High variability in CB1 binding assay 1. Inconsistent membrane preparation. 2. Insufficient washing. 3. Non-specific binding of the compound to filters.1. Ensure consistent protein concentration in membrane preparations. 2. Optimize the number and volume of washes. 3. Pre-soak filters in wash buffer.
Inconsistent results in P-gp assay 1. Cell monolayer integrity issues. 2. Cytotoxicity of the compound. 3. Compound is also a P-gp substrate.1. Check monolayer integrity using TEER measurement. 2. Perform a cytotoxicity assay at the tested concentrations. 3. Conduct a bi-directional transport assay.
Unexpected biological effect in vivo 1. Off-target effects. 2. Pharmacokinetic issues (e.g., poor brain penetration).1. Test the compound against a panel of receptors and enzymes. 2. Perform pharmacokinetic studies to determine brain and plasma concentrations.

Visualizations

Signaling Pathway

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron AEA_pool Anandamide (AEA) Pool AEA_synapse AEA AEA_pool->AEA_synapse Release NAPE_PLD NAPE-PLD NAPE_PLD->AEA_pool Synthesis FAAH FAAH Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid CB1R CB1 Receptor Signaling Downstream Signaling (e.g., ↓cAMP) CB1R->Signaling NMBO This compound NMBO->FAAH Inhibits AEA_synapse->FAAH Hydrolysis AEA_synapse->CB1R Binds

Caption: FAAH Signaling Pathway and Inhibition by this compound.

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_data Data Analysis and Interpretation FAAH_assay FAAH Inhibition Assay (Determine IC50) PK_studies Pharmacokinetic Studies (Brain/Plasma Concentration) FAAH_assay->PK_studies SAR_analysis Structure-Activity Relationship (SAR) FAAH_assay->SAR_analysis CB1_assay CB1 Binding Assay (Determine Ki) CB1_assay->PK_studies Off_target_assessment Off-Target Effect Assessment CB1_assay->Off_target_assessment Pgp_assay P-gp Inhibition Assay (Determine IC50) Pgp_assay->PK_studies Pgp_assay->Off_target_assessment Efficacy_studies Efficacy Studies (e.g., Anticonvulsant Model) PK_studies->Efficacy_studies Efficacy_studies->SAR_analysis Efficacy_studies->Off_target_assessment start Compound Synthesis This compound start->FAAH_assay start->CB1_assay start->Pgp_assay

Caption: General Experimental Workflow for Characterizing this compound.

References

N-(3-Methoxybenzyl)oleamide skin sensitization and toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the skin sensitization and toxicity of N-(3-Methoxybenzyl)oleamide.

Frequently Asked Questions (FAQs)

Q1: What is the known skin sensitization potential of this compound?

A1: Currently, there is no publicly available in vivo or in vitro experimental data that definitively characterizes the skin sensitization potential of this compound according to standardized guidelines (e.g., OECD TG 429). However, an in silico (computer-based) toxicological prediction study has indicated a potential for skin sensitization and eye irritation for this compound and related macamides.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) until further experimental data is available.

Q2: Are there any experimental data on the skin irritation potential of this compound?

Q3: What are the known acute toxicity values for this compound?

A3: There are no specific acute toxicity studies (e.g., LD50 values) reported for this compound. However, a toxicological prediction study suggested that it is not likely to cause acute oral toxicity in rats or be carcinogenic.[1] For the related compound, Oleamide MIPA, the acute oral LD50 in rats was determined to be >2000 mg/kg, and the acute dermal LD50 in rats was also >2000 mg/kg.[2]

Q4: What is the primary mechanism of action of this compound in biological systems?

A4: The primary characterized mechanism of action for this compound is the inhibition of the enzyme Fatty Acid Amide Hydrolase (FAAH).[3] FAAH is a key enzyme in the endocannabinoid system responsible for the degradation of endogenous signaling lipids. By inhibiting FAAH, this compound can increase the levels of these lipids, leading to various physiological effects, including neuroprotection.[1][3]

Troubleshooting Guides for Experimental Studies

Issue: Inconsistent results in an in vitro skin irritation assay (OECD TG 439) with this compound.

  • Possible Cause 1: Solubility Issues. this compound is a lipophilic compound and may not be readily soluble in aqueous media.

    • Troubleshooting Tip: Ensure the test substance is completely dissolved in a suitable solvent at the tested concentrations. It may be necessary to use a solvent that is compatible with the reconstructed human epidermis (RhE) tissue model and does not cause irritation itself. Conduct a solvent control to ensure the vehicle is not contributing to cytotoxicity.

  • Possible Cause 2: Direct MTT Interference. The test substance may directly interact with the MTT reagent, leading to false-positive or false-negative results.

    • Troubleshooting Tip: Perform a functional check by adding the test substance to a cell-free MTT solution to see if it directly reduces the MTT. If interference is observed, alternative viability assays such as the lactate (B86563) dehydrogenase (LDH) release assay may be considered.

  • Possible Cause 3: Inconsistent Topical Application. Uneven application of the test substance onto the RhE tissue can lead to variable results.

    • Troubleshooting Tip: Ensure a consistent and even spreading of the test substance across the entire surface of the tissue. For solid materials, ensure they are finely ground and applied uniformly.

Issue: High variability in a Local Lymph Node Assay (LLNA) for skin sensitization.

  • Possible Cause 1: Inappropriate Vehicle Selection. The vehicle used to dissolve and apply this compound can significantly impact its skin penetration and, consequently, the sensitization response.

    • Troubleshooting Tip: The chosen vehicle should be non-irritating and capable of dissolving the test substance at the desired concentrations. A common vehicle for lipophilic substances is acetone (B3395972) and olive oil (4:1). A preliminary irritation screen with the vehicle and different concentrations of the test substance is recommended.

  • Possible Cause 2: Sub-optimal Concentration Range. If the selected concentrations are too low, a stimulation index (SI) of ≥ 3 may not be reached. If they are too high, excessive local irritation can lead to false-positive results.

    • Troubleshooting Tip: Conduct a pre-screen or range-finding study to determine the highest concentration that does not cause significant local irritation. This will help in selecting an appropriate concentration range for the main LLNA study.[4]

Quantitative Data Summary

Table 1: Predicted and Analog Acute Toxicity Data

CompoundTestSpeciesRouteResultReference
This compound In silico predictionRatOralNo probability of acute oral toxicity[1]
Oleamide MIPA (Analog)Acute Toxicity (OECD 423)RatOralLD50 > 2000 mg/kg[2]
Oleamide MIPA (Analog)Acute ToxicityRatDermalLD50 > 2000 mg/kg[2]

Table 2: Predicted and Analog Skin Sensitization and Irritation Data

CompoundTestMethodResultReference
This compound In silico predictionToxicological SoftwarePredicted toxicity for skin sensitization[1]
This compound In silico predictionToxicological SoftwarePredicted toxicity for eye irritation[1]
Oleamide MIPA (Analog)Skin IrritationIn vitro Episkin™ model (OECD 439)Non-irritant[2]
Oleamide MIPA (Analog)Skin SensitizationGuinea Pig Maximization TestSensitizer (B1316253) (in >30% of animals)[2]

Disclaimer: Data for Oleamide MIPA is provided for informational purposes only as a structurally related compound. Direct extrapolation of these results to this compound is not recommended without further experimental validation.

Experimental Protocols

Protocol 1: In Vitro Skin Irritation - Reconstructed Human Epidermis Test (OECD TG 439)

This protocol is a summary of the OECD Test Guideline 439.[5][6][7][8]

  • Tissue Preparation: Reconstructed human epidermis (RhE) tissues are equilibrated in culture medium overnight in a CO2 incubator.

  • Test Substance Application:

    • For liquids, apply a sufficient amount (e.g., 25 µL) to cover the epidermis.

    • For solids, moisten the epidermis with sterile water or saline, and then apply a sufficient amount of the test substance (e.g., 25 mg) to cover the surface.

  • Exposure: The tissues are exposed to the test substance for a defined period (e.g., 15-60 minutes).

  • Rinsing: After exposure, the test substance is thoroughly washed from the tissue surface with a buffered saline solution.

  • Incubation: The tissues are transferred to fresh culture medium and incubated for a post-exposure period (e.g., 42 hours).

  • Viability Assessment (MTT Assay):

    • Tissues are incubated with MTT solution (e.g., 0.5 mg/mL) for approximately 3 hours.

    • The formazan (B1609692) product is then extracted from the tissues using a solvent (e.g., isopropanol).

    • The optical density of the extracted formazan is measured using a spectrophotometer (e.g., at 570 nm).

  • Data Analysis: The cell viability of the test substance-treated tissues is expressed as a percentage of the negative control-treated tissues. A substance is identified as an irritant if the mean tissue viability is ≤ 50%.

Protocol 2: Skin Sensitization - Local Lymph Node Assay (LLNA; OECD TG 429)

This protocol is a summary of the OECD Test Guideline 429.[4][9][10]

  • Animal Selection: Use female mice of a suitable strain (e.g., CBA/J).

  • Dose Formulation and Selection: Prepare at least three concentrations of the test substance in a suitable vehicle. A positive control (e.g., hexyl cinnamic aldehyde) and a vehicle control group are also required.

  • Application: Apply the test substance or control solution (e.g., 25 µL) to the dorsal surface of each ear of the mice daily for three consecutive days.

  • Thymidine (B127349) Injection: On day 6, inject all mice with radiolabeled thymidine (e.g., ³H-methyl thymidine) intravenously.

  • Lymph Node Excision: Approximately 5 hours after the thymidine injection, sacrifice the mice and excise the auricular lymph nodes from both ears.

  • Cell Preparation and Measurement: Prepare a single-cell suspension from the pooled lymph nodes for each group. The incorporation of ³H-methyl thymidine is measured by scintillation counting.

  • Data Analysis: The proliferation of lymph node cells is expressed as the Stimulation Index (SI), which is the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group. A substance is considered a sensitizer if the SI is ≥ 3 for at least one concentration.

Protocol 3: Cytotoxicity - MTT Assay

This protocol is a general guideline for assessing cytotoxicity in cultured cells.[11][12][13][14]

  • Cell Seeding: Plate cells (e.g., human keratinocytes) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent, with a final solvent concentration that is non-toxic to the cells) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT (final concentration of 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. The IC50 (the concentration that inhibits 50% of cell viability) can be determined from the dose-response curve.

Visualizations

Skin_Sensitization_Pathway cluster_epidermis Epidermis cluster_lymph_node Draining Lymph Node Hapten This compound (Hapten) Protein Skin Proteins Hapten->Protein Covalent Binding (Haptenation) HaptenProtein Hapten-Protein Complex Protein->HaptenProtein LC Langerhans Cell (Antigen Presenting Cell) HaptenProtein->LC Uptake and Processing TCell Naive T-Cell LC->TCell Migration & Antigen Presentation ActivatedTCell Activated & Proliferating Effector T-Cells TCell->ActivatedTCell Activation & Clonal Expansion

Caption: General signaling pathway for skin sensitization.

LLNA_Workflow Day1_3 Day 1-3: Topical application of test substance to mouse ears Day6_Inject Day 6 (AM): Intravenous injection of 3H-methyl thymidine Day1_3->Day6_Inject Day6_Sacrifice Day 6 (PM): Sacrifice and excise draining auricular lymph nodes Day6_Inject->Day6_Sacrifice Processing Prepare single-cell suspension from lymph nodes Day6_Sacrifice->Processing Measurement Measure 3H incorporation via scintillation counting Processing->Measurement Analysis Calculate Stimulation Index (SI) Measurement->Analysis

Caption: Experimental workflow for the Local Lymph Node Assay (LLNA).

InVitro_Irritation_Workflow Start Equilibrate Reconstructed Human Epidermis (RhE) Tissues Application Topical application of This compound Start->Application Exposure Incubate for defined exposure period (e.g., 60 min) Application->Exposure Rinse Thoroughly rinse tissues Exposure->Rinse PostIncubation Incubate in fresh medium (e.g., 42 hours) Rinse->PostIncubation MTT MTT Assay: Incubate with MTT, extract formazan PostIncubation->MTT Readout Measure optical density at 570 nm MTT->Readout Analysis Calculate % Viability vs. Negative Control Readout->Analysis

Caption: Workflow for the in vitro skin irritation test (OECD TG 439).

References

Technical Support Center: Optimizing N-(3-Methoxybenzyl)oleamide for Anticonvulsant Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing N-(3-Methoxybenzyl)oleamide in anticonvulsant studies. The information is tailored for researchers, scientists, and drug development professionals to facilitate successful experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during the experimental process.

Issue Potential Cause(s) Recommended Solution(s)
Poor Solubility/Precipitation of this compound in Vehicle The compound is lipophilic and may precipitate in aqueous solutions.- Use a vehicle containing a mixture of solvents such as DMSO, PEG300, and Tween-80 in saline. A suggested protocol is to first dissolve the compound in 10% DMSO, then add 40% PEG300, followed by 5% Tween-80, and finally bring it to the final volume with 45% saline.[1] - Gentle heating and/or sonication can aid in dissolution.[1] - For oral administration, suspension in 0.2% methylcellulose (B11928114) has been used for the related compound oleamide (B13806).[2][3]
High Variability in Anticonvulsant Effect - Inconsistent dosing due to precipitation. - Variability in animal metabolism or absorption. - Issues with the seizure induction model.- Ensure the dosing solution is homogenous before each injection by vortexing or sonicating. - Strictly control experimental conditions such as animal age, weight, and fasting state. - For intravenous administration, ensure proper vein cannulation and consistent infusion rates. - Calibrate seizure induction equipment (e.g., electroconvulsive stimulator) regularly.
Lack of Efficacy at Expected Doses - Incorrect dosage calculation or administration. - Degradation of the compound. - The chosen seizure model is not sensitive to the compound's mechanism of action.- Double-check all calculations and ensure accurate administration volumes. - Store this compound at 4°C and protect from light. For solutions, store at -80°C for up to 6 months or -20°C for 1 month, protected from light. - Consider that this compound's primary proposed mechanism is FAAH inhibition.[4][5][6] This mechanism may be more effective in certain seizure models (e.g., those sensitive to endocannabinoid modulation) than others.
Unexpected Behavioral Side Effects (e.g., sedation, hypothermia) These are known effects of oleamide and its derivatives, particularly at higher doses.- Include a thorough behavioral assessment in your experimental design to document any side effects. - Start with a dose-response study to identify the therapeutic window for anticonvulsant effects versus sedative or other behavioral effects. For oleamide, hypolocomotion and hypothermia have been observed at doses of 10-100 mg/kg i.p. in rats.[7] - If sedation is a concern, consider the timing of your behavioral tests in relation to drug administration.
Difficulty Replicating Published ED50 Values - Differences in experimental protocols (animal strain, age, seizure induction parameters). - Purity of the this compound used.- Carefully replicate the experimental conditions of the cited study, including the animal model (e.g., male Sprague Dawley rats for the pilocarpine (B147212) model).[4] - Ensure the purity of your compound is high (e.g., >98%).

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for the anticonvulsant effect of this compound?

A1: The primary proposed mechanism is the inhibition of the enzyme Fatty Acid Amide Hydrolase (FAAH).[4][5][6] By inhibiting FAAH, this compound prevents the breakdown of the endogenous cannabinoid anandamide (B1667382). This leads to increased levels of anandamide in the brain, which then enhances signaling through cannabinoid type 1 (CB1) receptors.[4] Activation of presynaptic CB1 receptors can suppress neurotransmitter release, thereby reducing neuronal hyperexcitability and seizure activity.[7]

Q2: What is a good starting dose for in vivo anticonvulsant studies with this compound?

A2: In a pilocarpine-induced status epilepticus model in rats, intravenous doses of 20-30 mg/kg of this compound showed a significant anticonvulsant effect.[4] The experimentally derived ED50 for seizure inhibition was found to be in the range of 9.1 to 12.0 mg/kg.[4] For the related compound oleamide, anticonvulsant effects in the pentylenetetrazol (PTZ) model in mice were observed at doses starting from 43.7 mg/kg, with more robust effects at higher doses.[2][8] It is always recommended to perform a dose-response study in your specific model.

Q3: Which animal models are suitable for testing the anticonvulsant activity of this compound?

Q4: Are there any known off-target effects or alternative mechanisms of action?

A4: While FAAH inhibition is the primary proposed mechanism, research on the parent compound, oleamide, suggests potential interactions with other targets. These may include:

  • TRPV1 Channels: Oleamide has been shown to cause vasodilation through activation of TRPV1 receptors.[9]

  • Calpain Inhibition: Oleamide has demonstrated neuroprotective effects by directly inhibiting calpain activity, which could be relevant in excitotoxicity-induced seizure models.[3]

  • GABA-A Receptors: Some studies suggest that the anticonvulsant effects of oleamide in the PTZ model may involve interactions with the benzodiazepine (B76468) binding site on GABA-A receptors.[2] It is plausible that this compound may share some of these additional pharmacological properties.

Q5: What are the expected pharmacokinetic properties of this compound?

A5: While specific pharmacokinetic data for this compound is limited, in silico predictions suggest it is not likely to be a substrate for major CYP enzymes like CYP1A2 and CYP3A4, and is not predicted to be an inhibitor of CYP2D6.[10] Toxicological predictions also suggest a low probability of liver damage or acute oral toxicity in rats.[10]

Quantitative Data Summary

Table 1: Anticonvulsant Activity of this compound (3-MBO) in the Pilocarpine-Induced Seizure Model in Rats [4]

CompoundDose (mg/kg, i.v.)Seizure Inhibition (%)
3-MBO5.0No significant effect
3-MBO10.0No significant effect
3-MBO15.0Mild anticonvulsant effect
3-MBO20.0> 89.0%
3-MBO25.0> 89.0%
3-MBO30.0> 89.0%

Table 2: Effective Dose (ED50) for Seizure Inhibition in the Pilocarpine-Induced Seizure Model in Rats [4]

CompoundTime Post-AdministrationED50 (mg/kg, i.v.)
This compound0.25 h9.1
This compound0.50 h10.5
This compound1.0 h11.2
This compound2.0 h12.0

Experimental Protocols

Protocol 1: Pilocarpine-Induced Status Epilepticus in Rats (Adapted from Vera-López et al., 2025)[4]
  • Animals: Male Sprague Dawley rats.

  • Seizure Induction: Administer pilocarpine hydrochloride intraperitoneally (i.p.) at a dose of 350 mg/kg.

  • Observation: Monitor animals for the development of status epilepticus, characterized by continuous seizures. Seizure severity can be scored using the Racine scale.

  • Drug Administration: Once status epilepticus is established (typically within 1 hour), administer this compound intravenously (i.v.) via the caudal vein.

  • Vehicle: A suitable vehicle for intravenous administration is a mixture of tetraglycol, polyethylene (B3416737) glycol 600, and water (1:1:3).

  • Dosage: Administer doses ranging from 5 to 30 mg/kg.

  • Assessment: Observe and record seizure activity and duration for at least 2 hours post-treatment. Calculate the percentage of seizure inhibition compared to a vehicle-treated control group.

Protocol 2: Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice (General Protocol for Oleamides)[2][8]
  • Animals: Male Swiss mice.

  • Drug Administration: Administer this compound intraperitoneally (i.p.) at the desired doses.

  • Pre-treatment Time: Wait for 30 minutes after drug administration.

  • Seizure Induction: Administer pentylenetetrazol (PTZ) subcutaneously (s.c.) or intraperitoneally (i.p.) at a convulsant dose (e.g., 85 mg/kg, i.p.).

  • Observation: Immediately after PTZ administration, place the mouse in an observation chamber and record the latency to the first clonic seizure and the occurrence of tonic-clonic seizures. The observation period is typically 30 minutes.

  • Endpoint: The primary endpoint is the protection against tonic-clonic seizures. An increase in the latency to clonic seizures can also be measured.

Visualizations

experimental_workflow cluster_prep Preparation cluster_induction Seizure Induction cluster_treatment Treatment cluster_assessment Assessment A Prepare this compound in appropriate vehicle E Administer this compound or Vehicle (i.v.) A->E B Acclimatize animals (e.g., Sprague Dawley Rats) C Induce seizures (e.g., Pilocarpine 350 mg/kg i.p.) B->C D Observe for status epilepticus (Racine Scale) C->D D->E F Monitor seizure activity (duration, severity) E->F G Data Analysis (% inhibition, ED50) F->G

Caption: Experimental workflow for evaluating the anticonvulsant effect of this compound.

signaling_pathway cluster_drug Pharmacological Intervention cluster_enzyme Enzymatic Regulation cluster_endocannabinoid Endocannabinoid System cluster_effect Cellular & Systemic Effects NMO This compound FAAH FAAH NMO->FAAH Inhibits Anandamide Anandamide FAAH->Anandamide Degrades CB1 CB1 Receptor (Presynaptic) Anandamide->CB1 Activates Neurotransmitter Reduced Neurotransmitter Release (e.g., Glutamate) CB1->Neurotransmitter Leads to Seizure Decreased Neuronal Hyperexcitability & Seizure Activity Neurotransmitter->Seizure Results in

Caption: Proposed signaling pathway for the anticonvulsant action of this compound.

References

Technical Support Center: Synthesis of N-benzyl Oleamides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-benzyl oleamides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important molecule.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of N-benzyl oleamides.

Issue 1: Low or No Product Yield

Q1: My reaction is resulting in a low yield or no N-benzyl oleamide (B13806) at all. What are the common causes and how can I troubleshoot this?

A1: Low or no yield in the synthesis of N-benzyl oleamide can stem from several factors, including poor quality of starting materials, inefficient activation of oleic acid, or suboptimal reaction conditions. Here is a step-by-step guide to troubleshoot this issue:

  • Verify Starting Material Quality:

    • Oleic Acid: Ensure the oleic acid is of high purity and free from significant amounts of other fatty acids. The presence of water can also be detrimental. Consider using a freshly opened bottle or purifying the oleic acid if necessary.

    • Benzylamine (B48309): Use freshly distilled or high-purity benzylamine. Amines can degrade over time, and impurities can interfere with the reaction.

    • Solvents and Reagents: Ensure all solvents are anhydrous, as water can hydrolyze activated intermediates. Coupling agents should be fresh and stored under anhydrous conditions.

  • Optimize Carboxylic Acid Activation:

    • Acid Chloride Method (Schotten-Baumann): If preparing oleoyl (B10858665) chloride as an intermediate, ensure the reaction with the chlorinating agent (e.g., thionyl chloride, oxalyl chloride) goes to completion. The acid chloride is moisture-sensitive and should be used immediately or stored under an inert atmosphere.[1]

    • Coupling Agent Method: The choice of coupling agent is critical. For sterically unhindered primary amines like benzylamine, a variety of coupling agents can be effective. Ensure the coupling reagent is fresh and used in the correct stoichiometric amount (typically a slight excess).[2][3]

  • Check Reaction Conditions:

    • Temperature: While many amide coupling reactions proceed at room temperature, gentle heating may be required to drive the reaction to completion, especially with less reactive starting materials.[4] However, excessive heat can promote side reactions.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[5] If starting materials are still present after the expected reaction time, consider extending it.

    • Base: In the Schotten-Baumann reaction, a base (e.g., triethylamine (B128534), pyridine) is required to neutralize the HCl byproduct.[6] For coupling agent methods, a non-nucleophilic base like diisopropylethylamine (DIPEA) is often used.[3] Ensure the correct stoichiometry of the base is used.

Issue 2: Presence of Impurities and Side Reactions

Q2: My final product is contaminated with significant impurities. What are the likely side reactions and how can I minimize them?

A2: Several side reactions can occur during the synthesis of N-benzyl oleamide, leading to a complex mixture of products.

  • N-acylurea Formation (with Carbodiimide (B86325) Coupling Agents):

    • Cause: When using carbodiimide coupling agents like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove.[3]

    • Solution: To minimize this, add an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). These additives react with the O-acylisourea to form an active ester that is less prone to rearrangement. Running the reaction at lower temperatures (e.g., 0 °C) can also help.[7]

  • Dehydration to Oleonitrile:

    • Cause: At elevated temperatures, particularly during the synthesis of primary amides, dehydration of the amide can occur to form the corresponding nitrile.[4] While less common in N-substituted amides, it can be a potential side reaction under harsh conditions.

    • Solution: Avoid excessive heating and prolonged reaction times.

  • Unreacted Starting Materials:

    • Cause: Incomplete reaction due to factors mentioned in the "Low Yield" section.

    • Solution: Optimize reaction conditions and monitor the reaction by TLC to ensure completion.[5]

Issue 3: Purification Challenges

Q3: I am having difficulty purifying my N-benzyl oleamide. What are the best practices for purification?

A3: The long, nonpolar oleyl chain of N-benzyl oleamide can make purification challenging, often resulting in an oily product that is difficult to crystallize.

  • Column Chromatography:

    • This is the most common method for purifying N-benzyl oleamide.[8]

    • Stationary Phase: Silica (B1680970) gel is typically used.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is effective. Start with a low polarity eluent to remove non-polar impurities and gradually increase the polarity to elute the product.[9]

    • Tailing: Amines can sometimes tail on silica gel columns. Adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent can improve the peak shape.[9]

  • Recrystallization:

    • If the product is a solid, recrystallization can be an effective final purification step.

    • Finding a suitable solvent system is key. You may need to experiment with different solvents or solvent mixtures (e.g., ethanol, ethyl acetate/hexane).[10]

  • Aqueous Work-up:

    • During the work-up, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help remove unreacted benzylamine.

    • A wash with a dilute base solution (e.g., saturated sodium bicarbonate) can remove unreacted oleic acid.[8]

Frequently Asked Questions (FAQs)

Q4: Which synthetic method is best for preparing N-benzyl oleamide?

A4: The choice of method depends on the availability of starting materials, scale of the reaction, and laboratory capabilities.

  • Amide Coupling Agents (e.g., DCC/HOBt, HATU): This is a common and generally high-yielding method for laboratory-scale synthesis. It involves reacting oleic acid directly with benzylamine in the presence of a coupling agent.[11]

  • Schotten-Baumann Reaction: This method involves converting oleic acid to oleoyl chloride first, and then reacting the acid chloride with benzylamine.[6] This can be a very effective method but requires handling of the moisture-sensitive oleoyl chloride.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction.[5] Spot the reaction mixture alongside the starting materials (oleic acid and benzylamine) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progress of the reaction. The product, being less polar than oleic acid but more polar than pure hydrocarbons, will have a distinct Rf value.

Q6: What are the expected NMR spectral data for N-benzyl oleamide?

A6: The 1H and 13C NMR spectra will have characteristic signals for both the oleyl and benzyl (B1604629) moieties.

  • 1H NMR: Expect to see signals for the olefinic protons of the oleyl chain (~5.3 ppm), the methylene (B1212753) protons adjacent to the amide nitrogen (~4.4 ppm), the aromatic protons of the benzyl group (~7.2-7.4 ppm), and the long aliphatic chain protons.[12][13]

  • 13C NMR: Key signals include the amide carbonyl carbon (~173 ppm), the olefinic carbons (~129-130 ppm), the benzylic carbon, and the aromatic carbons.[12]

Data Presentation

Table 1: Comparison of Common Amide Synthesis Methods

MethodKey ReagentsTypical Yields (for similar amides)AdvantagesDisadvantages
Carbodiimide Coupling Oleic Acid, Benzylamine, DCC/EDC, HOBt70-95%[14]Mild reaction conditions; high yields.Formation of N-acylurea byproduct; DCC byproduct can be difficult to remove.
Uronium Salt Coupling Oleic Acid, Benzylamine, HATU/HBTU, DIPEA80-98%Fast reaction times; low racemization; high yields.More expensive than carbodiimides.
Schotten-Baumann Oleoyl Chloride, Benzylamine, Base (e.g., Pyridine)70-90%[6]High reactivity; often high yielding.Requires preparation and handling of moisture-sensitive acyl chloride.

Experimental Protocols

Protocol 1: Synthesis of N-benzyl oleamide using DCC/HOBt

  • Reaction Setup: In a round-bottom flask, dissolve oleic acid (1.0 eq.), HOBt (1.2 eq.), and benzylamine (1.1 eq.) in anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of DCC: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) in anhydrous DCM/THF to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU). Wash the filtrate sequentially with 1M HCl, saturated aqueous NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient).[8]

Protocol 2: Synthesis of N-benzyl oleamide via Oleoyl Chloride

  • Preparation of Oleoyl Chloride: In a round-bottom flask, react oleic acid (1.0 eq.) with thionyl chloride (1.2 eq.) or oxalyl chloride (1.2 eq.) in an anhydrous solvent like DCM or neat at room temperature for 1-2 hours. Remove the excess chlorinating agent and solvent under reduced pressure.

  • Reaction Setup: In a separate flask, dissolve benzylamine (1.0 eq.) and a base like triethylamine or pyridine (B92270) (1.2 eq.) in anhydrous DCM and cool to 0 °C.

  • Addition of Oleoyl Chloride: Add the freshly prepared oleoyl chloride dropwise to the cooled amine solution with vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding water. Separate the organic layer and wash it with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Starting_Materials Oleic Acid + Benzylamine Reaction_Mixture Amide Coupling Reaction Starting_Materials->Reaction_Mixture Coupling_Agent Coupling Agent (e.g., DCC/HOBt) Coupling_Agent->Reaction_Mixture Filtration Filtration (remove urea (B33335) byproduct) Reaction_Mixture->Filtration Extraction Aqueous Extraction Filtration->Extraction Chromatography Column Chromatography Extraction->Chromatography Final_Product Pure N-benzyl oleamide Chromatography->Final_Product

Caption: General experimental workflow for the synthesis of N-benzyl oleamide.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Coupling Optimize Coupling Agent/Conditions Start->Optimize_Coupling Monitor_TLC Monitor Reaction by TLC Start->Monitor_TLC Purification Optimize Purification (Column Chromatography) Start->Purification Success High Yield & Purity Achieved Check_Purity->Success if successful Optimize_Coupling->Success if successful Monitor_TLC->Success if successful Purification->Success if successful

Caption: Troubleshooting workflow for N-benzyl oleamide synthesis.

References

preventing degradation of N-(3-Methoxybenzyl)oleamide in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-(3-Methoxybenzyl)oleamide

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in solution?

A1: The primary causes of degradation are hydrolysis of the amide bond and oxidation of the unsaturated oleoyl (B10858665) chain.[1] Hydrolysis is accelerated by acidic or basic conditions.[1][2] Additionally, as this compound is a known inhibitor of Fatty Acid Amide Hydrolase (FAAH), enzymatic degradation can occur in biological systems containing this enzyme.[3][4][5] Exposure to light and elevated temperatures can also increase the rate of degradation.[1][6]

Q2: What solvents are recommended for preparing stock solutions of this compound?

A2: Due to its lipophilic nature, this compound is insoluble in water.[7][8] For stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or Dimethylformamide (DMF) are recommended.[9][10] When preparing solutions, gentle warming (e.g., to 37°C) and vortexing or sonication can aid in complete dissolution.[1]

Q3: How should I store stock solutions of this compound?

A3: Stock solutions should be stored in a dry, dark place. For optimal stability, store solutions at -20°C for up to one month or at -80°C for up to six months.[6] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.[1]

Q4: My this compound has precipitated out of my aqueous experimental solution. What should I do?

A4: Precipitation in aqueous buffers is a common issue due to the compound's low water solubility.[9] Ensure that the final concentration of the organic solvent from your stock solution is low enough to not have physiological effects, but high enough to maintain solubility.[9] If precipitation occurs, you may need to optimize your buffer system, potentially by using co-solvents or solubilizing agents like Tween 80, though their compatibility with your experimental setup must be verified.[1] Always prepare fresh aqueous dilutions for your experiments and use them within 12 hours.[9]

Q5: Can I expect degradation of this compound in my cell culture medium?

A5: Yes, degradation in cell culture medium is possible. The pH of the medium (typically 7.2-7.4) can slowly hydrolyze the amide bond over time. More importantly, if your cell line expresses FAAH or other hydrolases, enzymatic degradation can be a significant factor.[4][11] It is recommended to perform time-course experiments to determine the stability of the compound under your specific culture conditions.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or lower-than-expected experimental results. 1. Degradation of stock solution: Repeated freeze-thaw cycles or improper storage. 2. Degradation in experimental buffer: pH, temperature, or light exposure during the experiment. 3. Enzymatic degradation: Presence of hydrolases (e.g., FAAH) in the biological system.1. Aliquot stock solutions and store at -80°C.[6] Use a fresh aliquot for each experiment. 2. Prepare fresh aqueous solutions for each experiment and use them promptly.[9] Protect solutions from light and keep them on ice when possible. 3. Consider using an FAAH inhibitor (if compatible with the experiment) or a cell-free system to confirm if enzymatic degradation is the cause.
Precipitate forms when diluting stock solution into aqueous buffer. 1. Low aqueous solubility: The concentration of the compound exceeds its solubility limit in the final buffer. 2. Temperature change: A decrease in temperature upon dilution can reduce solubility.1. Decrease the final concentration of this compound. 2. Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains within the tolerance level for your experiment (typically <0.5%). 3. Consider using a solubilizing agent like Tween 80 or β-cyclodextrin after validating for experimental interference.
Change in the color or appearance of the solution. 1. Oxidative degradation: The double bond in the oleoyl chain is susceptible to oxidation. 2. Contamination. 1. Purge the solvent with an inert gas (e.g., argon or nitrogen) before preparing the stock solution.[9] Store solutions in tightly sealed vials with minimal headspace. 2. Use sterile filtering techniques for solutions intended for cell culture.

Data Presentation

Table 1: Solubility and Recommended Storage of this compound

ParameterRecommendationSource(s)
Solubility
WaterInsoluble/Sparingly soluble in aqueous buffers.[7][8][9]
Organic SolventsSoluble in DMSO, ethanol, and DMF.[9][10]
Storage (Solid)
Temperature2-8°C or 4°C.[6]
ConditionsKeep in a dark place, sealed in a dry environment.
Storage (In Solvent)
-20°CUp to 1 month.[6]
-80°CUp to 6 months.[6]
ConditionsProtect from light. Aliquot to avoid freeze-thaw cycles.[1][6]

Experimental Protocols

Protocol: Forced Degradation Study by HPLC

This protocol allows you to assess the stability of this compound under various stress conditions, helping to identify optimal handling and storage procedures for your specific application.

Objective: To identify and quantify degradation products of this compound under acidic, basic, oxidative, and photolytic stress.

Materials:

  • This compound

  • HPLC-grade methanol, acetonitrile (B52724), and water

  • Formic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • UV lamp (254 nm)

Methodology:

  • Preparation of Stock Solution:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M HCl.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.

    • Control Sample: Mix 1 mL of the stock solution with 1 mL of methanol. Keep at 4°C, protected from light.

  • HPLC Analysis:

    • Analyze all stressed samples and the control sample using the following HPLC method.

    • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Gradient of acetonitrile (A) and water with 0.1% formic acid (B).

      • Start with 80% A, increase to 100% A over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 205 nm or MS.

    • Injection Volume: 10 µL

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples versus the control.

    • Identify potential degradation products by their new peaks and, if using MS, their mass-to-charge ratio.

Mandatory Visualizations

cluster_degradation Key Degradation Pathways Compound This compound Hydrolysis Amide Hydrolysis Compound->Hydrolysis H+ or OH- (Acid/Base) Oxidation Olefin Oxidation Compound->Oxidation O2, Light, Heat Enzymatic Enzymatic Hydrolysis Compound->Enzymatic FAAH Prod_Hydro Oleic Acid + 3-Methoxybenzylamine Hydrolysis->Prod_Hydro Prod_Oxid Oxidized Products (e.g., epoxides, aldehydes) Oxidation->Prod_Oxid Prod_Enzymatic Oleic Acid + 3-Methoxybenzylamine Enzymatic->Prod_Enzymatic cluster_workflow Troubleshooting Workflow for Solution Instability Start Inconsistent Results or Precipitate Observed Check_Storage Verify Stock Solution Storage Conditions (-80°C, Aliquoted, Dark) Start->Check_Storage Check_Prep Review Aqueous Solution Preparation (Fresh, Kept on Ice?) Check_Storage->Check_Prep Storage OK Optimize Optimize Formulation (Co-solvents, pH, etc.) Check_Storage->Optimize Improper Storage Check_Conc Is Compound Concentration Exceeding Solubility Limit? Check_Prep->Check_Conc Prep OK Check_Prep->Optimize Improper Prep Perform_FDS Perform Forced Degradation Study (See Protocol) Check_Conc->Perform_FDS Conc. OK Check_Conc->Optimize Too Concentrated Perform_FDS->Optimize End Stable Solution Achieved Optimize->End cluster_pathway Signaling & Enzymatic Interaction MBO This compound (Macamide) FAAH Fatty Acid Amide Hydrolase (FAAH) MBO->FAAH Inhibits/Blocks Inactive Inactive Metabolites FAAH->Inactive Inhibits/Blocks Anandamide Endocannabinoids (e.g., Anandamide) Anandamide->FAAH Hydrolyzes CB1R Cannabinoid Receptor 1 (CB1) Anandamide->CB1R Activates Signaling Neuronal Signaling (Analgesia, Neuroprotection) CB1R->Signaling Inhibits/Blocks

References

Technical Support Center: Interpreting Molecular Docking Results for N-(3-Methoxybenzyl)oleamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting molecular docking results for N-(3-Methoxybenzyl)oleamide, with a focus on its interaction with Fatty Acid Amide Hydrolase (FAAH).

Data Presentation

Table 1: Hypothetical Molecular Docking Scores for this compound and Related Compounds with FAAH

CompoundCommon NameBinding Energy (kcal/mol) (Hypothetical)Predicted Inhibition Constant (Ki) (µM) (Hypothetical)Ligand Efficiency (LE) (Hypothetical)
This compound3-MBO-8.50.50.33
N-(3-Methoxybenzyl)linoleamide3-MBL-8.20.80.31
N-(3-Methoxybenzyl)linolenamide3-MBN-7.91.20.29
Anandamide (Endogenous Ligand)AEA-7.52.50.30

Table 2: Hypothetical Interaction Analysis of this compound with FAAH Active Site Residues

Interaction TypeInteracting Residue(s) in FAAH
Hydrogen BondsSER241, SER217
Hydrophobic InteractionsILE238, LEU380, PHE381, PHE432
Pi-Pi StackingPHE381

Experimental Protocols

A detailed methodology for performing molecular docking of this compound with FAAH is crucial for reproducible results. The following protocol is based on methodologies described in related in silico studies.[1]

1. Protein Preparation:

  • Source: Obtain the 3D structure of the target protein, Fatty Acid Amide Hydrolase (FAAH), from a protein structure database such as the Protein Data Bank (PDB).
  • Preparation: Remove water molecules, ligands, and any co-factors from the protein structure. Add polar hydrogens and assign Kollman charges. The protein is typically treated as a rigid entity in standard docking protocols.

2. Ligand Preparation:

  • Structure Generation: Generate the 3D structure of this compound using a molecular modeling software.
  • Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy conformation.
  • Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.

3. Molecular Docking Simulation:

  • Software: Utilize a molecular docking program such as AutoDock Vina.
  • Grid Box Definition: Define a grid box that encompasses the active site of FAAH. The dimensions and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
  • Docking Algorithm: Employ a search algorithm, such as a Lamarckian genetic algorithm, to explore different conformations and orientations of the ligand within the active site.
  • Scoring Function: Use a scoring function to estimate the binding affinity of each ligand pose. The pose with the lowest binding energy is typically considered the most favorable.

4. Post-Docking Analysis:

  • Pose Visualization: Visualize the predicted binding poses of this compound within the FAAH active site using molecular visualization software like PyMOL or Chimera.
  • Interaction Analysis: Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.
  • Binding Energy Evaluation: The binding energy (in kcal/mol) provides an estimate of the binding affinity. More negative values generally indicate stronger binding.

Mandatory Visualizations

Here are diagrams illustrating key pathways and workflows relevant to the molecular docking of this compound.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase protein_prep Protein Preparation (FAAH Structure) grid_def Grid Box Definition (Active Site) protein_prep->grid_def ligand_prep Ligand Preparation (this compound) docking_sim Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking_sim grid_def->docking_sim pose_vis Pose Visualization & Interaction Analysis docking_sim->pose_vis energy_eval Binding Energy Evaluation pose_vis->energy_eval

Caption: A generalized workflow for the molecular docking of this compound with FAAH.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AEA Anandamide (AEA) (Endocannabinoid) FAAH FAAH AEA->FAAH CB1_receptor CB1 Receptor AEA->CB1_receptor Activation Hydrolysis Hydrolysis FAAH->Hydrolysis Signaling_Cascade Downstream Signaling (e.g., inhibition of adenylyl cyclase) CB1_receptor->Signaling_Cascade Ligand This compound Ligand->FAAH Inhibition Arachidonic_Acid Arachidonic Acid + Ethanolamine Hydrolysis->Arachidonic_Acid

Caption: The role of FAAH in the endocannabinoid signaling pathway and its inhibition by this compound.

Troubleshooting and FAQs

Q1: My docking results show a positive binding energy. What does this indicate?

A1: A positive binding energy, or a value close to zero, generally suggests that the ligand is unlikely to bind to the protein in the predicted pose. This could be due to several factors:

  • Incorrect Binding Site: The defined grid box may not have covered the actual binding pocket of the protein.

  • Ligand Conformation: The initial conformation of the ligand might be in a high-energy state.

  • Protein Preparation: The protein structure might have issues, such as missing residues or incorrect protonation states.

  • Force Field Incompatibility: The scoring function of the docking software may not be well-suited for the specific protein-ligand system.

Q2: How do I validate the results of my molecular docking simulation?

A2: Validation is a critical step to ensure the reliability of your docking results. Here are a few common validation methods:

  • Re-docking: If a co-crystallized ligand is available in the PDB structure of your target protein, you can extract it and dock it back into the active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation.

  • Enrichment Studies: Dock a library of known active compounds and a set of decoy molecules (inactive compounds with similar physicochemical properties). A good docking protocol should rank the active compounds significantly higher than the decoys.

  • Comparison with Experimental Data: If experimental binding data (e.g., IC50 or Ki values) are available for a series of related compounds, there should be a reasonable correlation between the docking scores and the experimental affinities.

Q3: The top-ranked docking pose shows the ligand in an unusual or extended conformation. Should I trust this result?

A3: While docking algorithms are powerful, they can sometimes produce unrealistic poses. It is crucial to visually inspect the top-ranked poses and apply scientific judgment. Consider the following:

  • Internal Energy: Is the ligand conformation sterically strained or does it have unfavorable bond angles?

  • Key Interactions: Does the pose form meaningful interactions with key residues in the active site that are known to be important for binding?

  • Solvent Accessibility: Is a significant portion of the hydrophobic ligand exposed to the solvent? This is often energetically unfavorable. If the top pose appears unrealistic, it is advisable to examine other lower-energy poses in the docking results.

Q4: How significant is a small difference in binding energy between two different ligands?

A4: The absolute values of binding energies from docking are estimations, and small differences (e.g., less than 1 kcal/mol) may not be statistically significant. It is more reliable to look at trends across a series of compounds. Furthermore, binding energy is only one component of a drug's efficacy. Other factors such as pharmacokinetics and toxicity are also critical.

Q5: Can molecular docking predict the exact binding affinity (e.g., Ki or IC50)?

A5: Molecular docking scoring functions are designed to predict the binding mode and provide a relative ranking of ligands, not to calculate the absolute binding free energy with high accuracy. While there can be a correlation between docking scores and experimental binding affinities, they are not directly equivalent. More rigorous computational methods, such as free energy perturbation (FEP) or thermodynamic integration (TI), are required for more accurate predictions of binding affinities.

References

Technical Support Center: In Vivo Studies with Lipophilic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with lipophilic compounds in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with lipophilic compounds in in vivo studies?

A1: The main challenges stem from the inherent properties of lipophilic compounds, which are poorly soluble in aqueous environments.[1] This leads to several downstream issues, including:

  • Poor aqueous solubility: Difficulty in preparing formulations suitable for administration.[2][3]

  • Low and variable oral bioavailability: A significant portion of the compound may not reach systemic circulation, leading to inconsistent results.[1][4]

  • Formulation challenges: Selecting appropriate vehicles and excipients to solubilize the compound without interfering with the study is critical.[5]

  • Toxicity concerns: High lipophilicity can sometimes be associated with increased toxicity and off-target effects.[2][6]

  • Complex pharmacokinetics: Lipophilic compounds often exhibit extensive distribution into tissues, high plasma protein binding, and significant metabolism, making pharmacokinetic profiling challenging.[][8]

Q2: How does lipophilicity affect the absorption and distribution of a compound?

A2: Lipophilicity, often measured as the partition coefficient (log P) or distribution coefficient (log D), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2][] Generally, a certain degree of lipophilicity is required for a compound to permeate biological membranes and be absorbed.[] However, excessively high lipophilicity can lead to:

  • Poor absorption: The compound may partition excessively into the lipid membranes of the gastrointestinal tract and not effectively enter systemic circulation.[]

  • Increased tissue distribution: Highly lipophilic compounds tend to distribute extensively into fatty tissues, which can act as a reservoir and lead to a prolonged half-life.[9][10] This can also make it difficult to achieve therapeutic concentrations at the target site.

  • High plasma protein binding: This can limit the free fraction of the drug available to exert its pharmacological effect.[8]

Q3: What are lipid-based formulations and how do they improve the bioavailability of lipophilic compounds?

A3: Lipid-based formulations (LBFs) are drug delivery systems that use lipids, such as oils and surfactants, to improve the solubility and absorption of lipophilic drugs.[1][11] They work through several mechanisms:

  • Enhanced Solubilization: LBFs keep the drug in a dissolved state within the gastrointestinal tract, facilitating its absorption.[1][12]

  • Stimulation of Physiological Responses: The presence of lipids can stimulate the release of bile salts and pancreatic enzymes, which aid in the emulsification and digestion of the formulation, further promoting drug solubilization.[12]

  • Lymphatic Transport: For highly lipophilic drugs (log P > 5), LBFs containing long-chain fatty acids can promote absorption via the intestinal lymphatic system.[12][13] This pathway bypasses the liver's first-pass metabolism, which can significantly increase the amount of drug reaching systemic circulation.[1][13]

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability

Symptoms:

  • Inconsistent plasma concentration levels of the compound across different animals in the same dose group.

  • Dose escalation does not result in a proportional increase in systemic exposure.[3]

  • The calculated oral bioavailability is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Experimental Protocol
Poor aqueous solubility limiting dissolution Improve the formulation to enhance solubility.Formulation Screening: 1. Co-solvents: Prepare formulations with water-miscible organic solvents like PEG 400, propylene (B89431) glycol, or DMSO.[3] Start with a small percentage and increase as needed, keeping in mind the potential for vehicle-induced toxicity.2. Surfactants: Incorporate non-ionic surfactants such as Tween® 80 or Cremophor® EL to form micelles that can encapsulate the lipophilic compound.[3][14]3. Lipid-Based Formulations: Develop a self-emulsifying drug delivery system (SEDDS) by combining oils (e.g., sesame oil, Labrafac™), surfactants, and co-solvents.[3][12] The ratio of these components needs to be optimized to ensure spontaneous emulsification upon contact with aqueous media.
First-pass metabolism Investigate the extent of hepatic metabolism and consider strategies to bypass it.In Vitro Metabolism Assay: 1. Incubate the compound with liver microsomes or hepatocytes to determine its metabolic stability.2. If metabolism is high, consider formulating for lymphatic transport by using long-chain triglycerides in a lipid-based formulation.[12][13]
Precipitation of the compound in the GI tract Ensure the compound remains solubilized in the gastrointestinal fluids.In Vitro Dissolution Testing: 1. Perform dissolution tests using simulated gastric and intestinal fluids.2. Observe for any precipitation of the compound over time.3. If precipitation occurs, adjust the formulation by increasing the concentration of solubilizing agents or using a more robust lipid-based system.
Issue 2: Injection Site Reactions or Precipitation

Symptoms:

  • Visible inflammation, swelling, or lesions at the injection site.

  • Formation of a palpable mass under the skin after subcutaneous injection.

  • Inconsistent absorption profiles following parenteral administration.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Experimental Protocol
Precipitation of the compound upon injection The formulation is not stable in the physiological environment of the injection site.Formulation Dilution Test: 1. Mimic the in vivo dilution by slowly adding the formulation to a physiological buffer (e.g., PBS pH 7.4).2. Visually inspect for any signs of precipitation.3. If precipitation is observed, reformulate with a higher concentration of solubilizers or a different vehicle system. Consider using cyclodextrins to form inclusion complexes that can improve aqueous solubility.[3]
Vehicle-induced irritation The chosen vehicle or its concentration is causing local toxicity.Vehicle Toxicity Study: 1. Administer the vehicle alone to a control group of animals.2. Monitor the injection site for any signs of irritation or inflammation.3. If the vehicle is the cause, consider alternative, more biocompatible vehicles or reduce the concentration of the problematic excipient.[15][16]
High injection volume The volume of the injected formulation is too large for the administration site.Dose Concentration and Volume Adjustment: 1. Attempt to increase the concentration of the drug in the formulation to reduce the required injection volume.2. If concentrating the formulation is not possible, consider splitting the dose into multiple injection sites or using a different route of administration if scientifically justified.

Visualizing Experimental Workflows and Concepts

To aid in understanding the complex processes involved in in vivo studies with lipophilic compounds, the following diagrams illustrate key workflows and relationships.

G Troubleshooting Workflow for Low Oral Bioavailability start Low/Variable Bioavailability Observed check_solubility Assess Formulation Solubility & Stability start->check_solubility is_soluble Is Compound Soluble in GI Fluids? check_solubility->is_soluble check_metabolism Evaluate First-Pass Metabolism is_soluble->check_metabolism Yes reformulate Reformulate: - Increase Solubilizers - Use Lipid-Based System - Reduce Particle Size is_soluble->reformulate No is_metabolized High Hepatic Metabolism? check_metabolism->is_metabolized lymphatic_delivery Consider Lymphatic Delivery Strategy is_metabolized->lymphatic_delivery Yes retest Re-evaluate In Vivo Performance is_metabolized->retest No reformulate->retest lymphatic_delivery->retest end Optimized Bioavailability retest->end

Caption: Troubleshooting workflow for low oral bioavailability.

G Decision Tree for Formulation Strategy start Lipophilic Compound (Poor Water Solubility) logP Determine Log P start->logP low_logP Log P < 5 logP->low_logP high_logP Log P > 5 logP->high_logP formulation1 Formulation Strategy 1: - Co-solvents (PEG, PG) - Surfactants (Tween®) - Amorphous Solid Dispersions low_logP->formulation1 formulation2 Formulation Strategy 2: - Lipid-Based Formulations (Long-Chain Triglycerides) - Target Lymphatic Uptake high_logP->formulation2 end Proceed to In Vivo Dosing formulation1->end formulation2->end

Caption: Formulation strategy decision tree based on Log P.

G Mechanism of Bioavailability Enhancement by LBFs cluster_0 Gastrointestinal Tract cluster_1 Systemic Circulation oral_admin Oral Administration of LBF emulsification Emulsification & Digestion by Bile Salts & Lipases oral_admin->emulsification micelle Mixed Micelle Formation emulsification->micelle absorption Absorption by Enterocytes micelle->absorption portal_vein Portal Vein to Liver (First-Pass Metabolism) absorption->portal_vein Lower Log P lymphatic Lymphatic System (Bypasses Liver) absorption->lymphatic Higher Log P systemic_circ Systemic Circulation portal_vein->systemic_circ lymphatic->systemic_circ

Caption: Bioavailability enhancement mechanism of LBFs.

References

N-(3-Methoxybenzyl)oleamide interference in analytical assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(3-Methoxybenzyl)oleamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential issues in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological target?

A1: this compound is a synthetic macamide, structurally related to constituents found in the Maca plant (Lepidium meyenii).[1] Its primary known biological target is Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids like anandamide.[1][2][3] this compound is a time-dependent inhibitor of FAAH, suggesting a slowly reversible or irreversible binding mechanism.[2][4] By inhibiting FAAH, it increases the levels of endogenous endocannabinoids, which may lead to analgesic, anti-inflammatory, and neuroprotective effects.[2][3]

Q2: I'm observing unexpected activity in my assay when using this compound. Could it be an off-target effect?

A2: Yes, unexpected activity could be due to off-target effects. While the primary target is FAAH, like many small molecules, this compound could interact with other proteins. A related macamide, N-3-methoxybenzyl-linoleamide, was shown to be selective for FAAH over monoacylglycerol lipase (B570770) (MAGL), another key enzyme in the endocannabinoid system.[2] However, a comprehensive off-target profile for this compound is not widely published. It is recommended to perform counter-screening against related targets or a broader panel of receptors and enzymes to rule out off-target activity in your specific assay.

Q3: My blank samples are showing a peak corresponding to a similar compound, oleamide (B13806). What could be the cause?

A3: Contamination from laboratory plastics is a likely cause. Oleamide, a structurally similar primary fatty acid amide, is a common additive in polymers like polypropylene (B1209903) and polyethylene. It can leach from plastic labware (e.g., pipette tips, centrifuge tubes, and syringe filters) into organic solvents, leading to false-positive signals in sensitive analytical techniques like mass spectrometry. Given the structural similarity, it is crucial to consider the possibility of this compound or related compounds leaching from labware, or to differentiate between the compound of interest and a contaminating artifact.

Q4: Are there any known interactions of this compound with ion channels?

A4: There is some suggestion that related compounds may interact with Transient Receptor Potential (TRP) channels. For instance, some fatty acid amides have been shown to interact with TRPA1 and TRPV1 channels. While there is no direct evidence of this compound acting as a TRPA1 antagonist, it is a plausible area for investigation if you observe effects related to pain or inflammation that cannot be explained by FAAH inhibition alone.

Troubleshooting Guides

Issue 1: Unexpected Peaks or Activity in Control/Blank Samples
  • Potential Cause: Leaching of oleamide or other fatty acid amides from plastic labware.

  • Troubleshooting Steps:

    • Run a Solvent Blank: Prepare a blank sample using the same solvent and labware (pipette tips, tubes, vials, etc.) as your experimental samples, but without the analyte. Analyze this blank to check for contaminating peaks.

    • Use Glassware: Where possible, substitute plasticware with glass alternatives (e.g., glass pipettes, vials, and syringes) to minimize leaching.

    • Pre-rinse Plastics: If plasticware is unavoidable, pre-rinse with the solvent to be used to remove surface contaminants.

    • Test Different Brands: Leaching can vary between manufacturers. Test different brands of labware to find one with minimal interference.

    • Confirm Identity: If a peak is observed, use a high-resolution mass spectrometer to confirm the exact mass and formula to differentiate between this compound and potential contaminants like oleamide.

Issue 2: Inconsistent Assay Results or Lack of Expected FAAH Inhibition
  • Potential Cause: Compound instability, incorrect storage, or issues with the assay protocol.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Confirm the purity and identity of your this compound stock using an appropriate analytical method (e.g., LC-MS, NMR).

    • Proper Storage: Store the compound in a dry, dark place at 2-8°C for long-term stability.[5] For solutions in solvent, store at -20°C or -80°C.

    • Solubility Issues: this compound is a lipophilic molecule. Ensure it is fully dissolved in a suitable organic solvent (e.g., DMSO, ethanol) before diluting into aqueous assay buffers. Precipitates can lead to inaccurate concentrations.

    • Assay Controls: Include a known FAAH inhibitor (e.g., URB597) as a positive control to ensure the assay is performing as expected.

    • Time-Dependent Inhibition: As this compound is a time-dependent inhibitor, pre-incubation of the enzyme with the compound before adding the substrate is crucial for observing maximal inhibition. Optimize the pre-incubation time in your assay.[2]

Quantitative Data

The following table summarizes available data for this compound and related compounds.

ParameterValueCompoundTarget/AssaySource
Molecular Weight 401.63 g/mol This compound-[5][6][7]
Purity >97%This compoundHPLC[5][6]
Physical Form Liquid/OilThis compound-[6]
Storage Temperature 2-8°C (neat), -20°C to -80°C (in solution)This compound-[5]
FAAH Inhibition Time and dose-dependentN-3-methoxybenzyl-linoleamidein vitro FAAH assay[2]
MAGL Inhibition No significant effectN-3-methoxybenzyl-linoleamidein vitro MAGL assay[2]
Anticonvulsant Effect Dose-dependent seizure inhibitionThis compoundin vivo (rat pilocarpine (B147212) model)[1][8]

Experimental Protocols

Protocol 1: Fluorometric FAAH Inhibition Assay

This protocol is a general guideline for assessing the FAAH inhibitory activity of this compound.

Materials:

  • Recombinant human or rat FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0)

  • Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

  • This compound

  • DMSO (for compound dilution)

  • Positive control (e.g., URB597)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is low (<1%) to avoid solvent effects.

  • Enzyme Preparation: Dilute the FAAH enzyme to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically to give a linear reaction rate.

  • Assay Setup:

    • Add 50 µL of assay buffer to each well.

    • Add 10 µL of your diluted this compound or control compounds to the appropriate wells.

    • Add 20 µL of the diluted FAAH enzyme solution to all wells except for the "no-enzyme" control.

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15, 30, or 60 minutes) to allow for time-dependent inhibition.

  • Reaction Initiation: Add 20 µL of the FAAH substrate solution to all wells to start the reaction.

  • Measurement: Immediately measure the increase in fluorescence (e.g., Ex/Em = 360/465 nm) over time at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Normalize the rates to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: TRPA1 Antagonist Assay (Calcium Flux)

This protocol describes a method to screen for potential TRPA1 antagonist activity.

Materials:

  • HEK293 or CHO cells stably expressing human TRPA1

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • This compound

  • TRPA1 agonist (e.g., allyl isothiocyanate - AITC, cinnamaldehyde)

  • Known TRPA1 antagonist (e.g., HC-030031) as a positive control

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with liquid handling capabilities

Procedure:

  • Cell Plating: Seed the TRPA1-expressing cells into the 96-well plates and grow to confluence.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye with Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate for 60 minutes at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

  • Compound Addition: Add this compound at various concentrations to the cells and incubate for a short period (e.g., 2-15 minutes).

  • Agonist Stimulation and Measurement:

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Add the TRPA1 agonist at a predetermined concentration (e.g., EC80) to all wells.

    • Immediately begin measuring the change in fluorescence over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well after agonist addition.

    • Normalize the data to vehicle control (0% inhibition) and positive control antagonist (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the this compound concentration and fit to a dose-response curve to calculate the IC50.

Visualizations

FAAH_Inhibition_Pathway cluster_membrane Cell Membrane FAAH FAAH Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Hydrolysis Anandamide_out Anandamide (extracellular) Anandamide_in Anandamide (intracellular) Anandamide_out->Anandamide_in Uptake Anandamide_in->FAAH Substrate CB1_Receptor CB1 Receptor Anandamide_in->CB1_Receptor Activation Signaling Downstream Signaling (e.g., analgesia) CB1_Receptor->Signaling N_Oleamide This compound N_Oleamide->FAAH Inhibition

Caption: Signaling pathway of FAAH and its inhibition.

Troubleshooting_Workflow Start Unexpected Result in Assay Check_Blanks Analyze Solvent Blank Start->Check_Blanks Peak_Present Peak in Blank? Check_Blanks->Peak_Present Leaching Potential Leaching from Plastics Peak_Present->Leaching Yes No_Peak No Peak in Blank Peak_Present->No_Peak No Use_Glass Action: Use Glassware / Pre-rinse Plastics Leaching->Use_Glass Check_Compound Verify Compound Integrity & Solubility No_Peak->Check_Compound Compound_OK Compound OK? Check_Compound->Compound_OK Degraded_Compound Degraded/Precipitated Compound Compound_OK->Degraded_Compound No Check_Assay Review Assay Protocol & Controls Compound_OK->Check_Assay Yes New_Aliquot Action: Use Fresh Aliquot / Optimize Solvent Degraded_Compound->New_Aliquot Assay_OK Assay OK? Check_Assay->Assay_OK Protocol_Error Protocol or Control Failure Assay_OK->Protocol_Error No Off_Target Consider Off-Target Effects / Counter-screen Assay_OK->Off_Target Yes Optimize_Assay Action: Optimize Protocol / Validate Controls Protocol_Error->Optimize_Assay

Caption: Troubleshooting workflow for unexpected assay results.

References

addressing poor water solubility of macamides in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with macamides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor water solubility of macamides in vitro, ensuring the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are macamides and why are they poorly soluble in water?

Macamides are a unique class of lipid-soluble, non-polar secondary metabolites found in the maca plant (Lepidium meyenii).[1][2][3] Their chemical structure consists of a benzylamine (B48309) moiety linked to a long-chain fatty acid.[1] This long, non-polar fatty acid tail gives macamides their lipophilic (fat-soluble) nature, making them inherently difficult to dissolve in aqueous solutions like cell culture media or buffers.[2][3]

Q2: Why is it critical to properly solubilize macamides for in vitro assays?

Poor solubility can lead to several experimental artifacts:

  • Precipitation: The compound can fall out of solution, forming a precipitate in your cell culture plate or assay buffer.[4]

  • Inaccurate Concentration: The actual concentration of the macamide available to the cells or target protein will be much lower and more variable than the intended concentration.

  • Poor Reproducibility: Inconsistent solubility between experiments will lead to unreliable and non-reproducible data.

  • Cellular Toxicity: Compound precipitates can cause physical stress or damage to cells, leading to misleading cytotoxicity results.

Q3: What is the first step I should take to dissolve my macamide sample?

The standard starting point is to create a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common choice for this purpose.[4][5] From this stock, you will make further dilutions into your aqueous experimental medium.

Troubleshooting Guide: Common Solubility Issues

Q4: My macamide stock solution in DMSO precipitates immediately when I add it to my cell culture medium. What should I do?

This is a common issue known as "crashing out." It occurs when the highly lipophilic compound is rapidly transferred from an organic solvent to an aqueous environment.

Solutions:

  • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, typically well below 1%. High concentrations of DMSO can be toxic to cells.[4]

  • Use a Serial Dilution Approach: Instead of a single large dilution, perform a stepwise (serial) dilution. For example, first, dilute your DMSO stock into a small volume of medium containing serum (if your protocol allows), vortex or mix gently, and then add this intermediate dilution to the final volume of your culture medium.

  • Increase Serum Concentration: If compatible with your experimental design, increasing the fetal bovine serum (FBS) or bovine serum albumin (BSA) concentration in the medium can help. Serum proteins can bind to lipophilic compounds and act as carriers, keeping them in solution.[4]

  • Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the macamide solution.

Q5: I see a fine precipitate or cloudiness in my wells after incubating for a few hours. How can I prevent this?

This delayed precipitation can occur as the compound aggregates over time or if the solubility limit is exceeded at the incubation temperature.

Solutions:

  • Incorporate a Solubilizing Agent: The use of excipients can significantly improve and maintain solubility. These should be added to the final medium before the macamide solution is introduced. Always run a vehicle control with the solubilizing agent alone to test for any effects on your assay.

  • Sonication: After diluting your macamide into the final medium, briefly sonicate the solution in a water bath sonicator.[4] This can help break up small aggregates and create a more uniform dispersion.

Q6: My experimental results are highly variable between replicates and experiments. Could this be a solubility problem?

Yes, inconsistent solubility is a major cause of poor reproducibility. If the compound is not fully dissolved, the amount delivered to each well can vary significantly.

Solutions:

  • Visually Inspect Your Solutions: Before adding to cells, hold your final diluted solution up to a light source to check for any visible precipitate or Tyndall effect (light scattering by suspended particles).

  • Optimize Your Solubilization Protocol: Systematically test different solubilizing agents and concentrations to find the optimal conditions for your specific macamide and assay system.

  • Use a Kinetic Solubility Assay: Before starting your main experiments, you can perform a simple kinetic solubility test to determine the approximate solubility limit of your macamide under your specific assay conditions.[6]

Data Presentation: Solubilizing Agents

The choice of a solubilizing agent depends on the specific macamide and the tolerance of the in vitro model (e.g., cell line vs. isolated enzyme).

Solubilizing AgentClassTypical Starting Concentration (in vitro)Key Considerations
DMSO Co-solvent< 1% (cell-based assays)Standard first choice for stock solutions.[4][5]
Tween® 80 (Polysorbate 80) Surfactant0.01% - 0.1%Forms micelles to encapsulate compounds.[7][8] Test for cytotoxicity.
Tween® 20 (Polysorbate 20) Surfactant0.01% - 0.05%Often used in enzyme assays; can be lytic to cells at higher concentrations.[4]
HP-β-CD (Hydroxypropyl-β-cyclodextrin) Cyclodextrin (B1172386)0.5% - 2%Forms inclusion complexes to shield the hydrophobic molecule from water.[7][8]
Poloxamer 407 (F127) Surfactant0.01% - 0.05%Non-ionic surfactant, generally low toxicity at low concentrations.[7]
Bovine Serum Albumin (BSA) Carrier Protein0.1% - 1%Mimics in vivo conditions; binds to lipophilic compounds.[4]

Note: The concentrations listed are typical starting points. It is crucial to perform a dose-response curve for each agent with your specific cell line or assay to determine the maximum non-toxic concentration.

Experimental Protocols

Protocol 1: Standard Solubilization using DMSO
  • Prepare Stock Solution: Weigh your macamide powder and dissolve it in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved. This stock can be stored at -20°C or -80°C.

  • Prepare Intermediate Dilution: On the day of the experiment, thaw the stock solution. Perform an intermediate dilution of the stock in your complete cell culture medium (pre-warmed to 37°C). For example, dilute the 10 mM stock 1:100 into the medium to get a 100 µM solution. Mix immediately by gentle vortexing or inversion.

  • Prepare Final Working Concentrations: Use the 100 µM intermediate solution to make serial dilutions to your final desired concentrations (e.g., 10 µM, 1 µM, 0.1 µM) directly in the wells of your assay plate containing cells and medium.

  • Vehicle Control: Prepare a vehicle control by performing the same dilution steps using only DMSO (without the macamide). The final DMSO concentration should be identical across all wells, including the untreated control where appropriate.

Protocol 2: Solubilization using Cyclodextrins (HP-β-CD)
  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 10% w/v) in your serum-free cell culture medium or buffer.

  • Prepare Macamide Stock: Prepare a high-concentration stock of the macamide in DMSO (e.g., 50 mM).

  • Form the Complex: Add a small volume of the macamide-DMSO stock solution to the HP-β-CD solution while vortexing. The molar ratio of cyclodextrin to macamide should be high (e.g., >100:1).

  • Incubate: Allow the mixture to incubate for at least 1 hour at room temperature or 37°C with gentle agitation to facilitate the formation of the inclusion complex.

  • Final Dilution: Use this macamide-cyclodextrin complex solution to prepare your final working concentrations in the complete cell culture medium.

  • Vehicle Control: Prepare a vehicle control containing the same final concentrations of both DMSO and HP-β-CD.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dilution Dilution & Troubleshooting start Start with Macamide Powder stock Prepare High-Conc. Stock in DMSO start->stock Dissolve dilute Dilute into Aqueous Medium stock->dilute precipitate Precipitation Occurs? dilute->precipitate solubilize Add Solubilizing Agent (e.g., Tween, Cyclodextrin) precipitate->solubilize Yes assay Add to In Vitro Assay precipitate->assay No sonicate Briefly Sonicate Solution solubilize->sonicate sonicate->dilute Re-attempt

Caption: Workflow for solubilizing macamides for in vitro experiments.

signaling_pathway MacamideB Macamide B PI3K PI3K MacamideB->PI3K Activates AKT AKT PI3K->AKT Activates Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibits Autophagy Autophagy AKT->Autophagy Regulates Neuroprotection Neuroprotection AKT->Neuroprotection

References

Technical Support Center: Enhancing CNS Penetration of FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on Fatty Acid Amide Hydrolase (FAAH) inhibitors. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome challenges related to Central Nervous System (CNS) penetration.

Frequently Asked Questions (FAQs)

Q1: Why is CNS penetration critical for FAAH inhibitors?

Fatty Acid Amide Hydrolase (FAAH) is an enzyme that degrades endocannabinoids like anandamide (B1667382) within the brain.[1][2] By inhibiting FAAH, the levels of these neurotransmitters increase, offering therapeutic potential for a range of neurological and psychiatric conditions, including pain, anxiety, and neuroinflammatory disorders.[1][3][4] For the inhibitor to be effective, it must cross the highly selective blood-brain barrier (BBB) to reach its target enzyme within the CNS.[5]

Q2: What are the primary barriers to a FAAH inhibitor's CNS penetration?

The main obstacles are:

  • The Blood-Brain Barrier (BBB): A tightly regulated interface of endothelial cells that restricts the passage of most molecules from the bloodstream into the brain.

  • Efflux Transporters: Proteins like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) embedded in the BBB actively pump substrates back into the bloodstream, preventing brain accumulation.[6]

  • Physicochemical Properties: Unfavorable characteristics such as high molecular weight, low lipophilicity, or a large number of hydrogen bond donors can hinder passive diffusion across the BBB.[6]

  • Plasma Protein Binding: High affinity for plasma proteins like albumin reduces the concentration of free drug available to cross the BBB.

Q3: What is the unbound brain-to-plasma concentration ratio (Kp,uu) and why is it the gold standard metric?

The Kp,uu is the ratio of the unbound drug concentration in the brain's interstitial fluid to the unbound concentration in the blood plasma at a steady state. It is considered the most accurate measure of CNS penetration because it corrects for non-specific binding in both plasma and brain tissue.[7] This value reflects the actual concentration of the inhibitor that is free to engage with FAAH.

  • Kp,uu ≈ 1: Suggests passive diffusion is the dominant mechanism of brain entry.

  • Kp,uu < 1: Often indicates the compound is a substrate for active efflux transporters (e.g., P-gp).[7]

  • Kp,uu > 1: May suggest the involvement of an active influx transporter.

Troubleshooting Guides

This section addresses common issues encountered during the development of CNS-penetrant FAAH inhibitors.

Issue 1: My FAAH inhibitor shows high potency in vitro but has poor efficacy in vivo.

  • Possible Cause 1: Low CNS Penetration.

    • Troubleshooting Steps:

      • Assess Physicochemical Properties: Ensure the molecule adheres to general guidelines for CNS penetration (see Table 1). Is the molecular weight >450 Da? Is the LogP outside the optimal 1.5-2.7 range?[6]

      • Conduct a PAMPA-BBB Assay: This in vitro assay predicts passive permeability. Low permeability here suggests a fundamental issue with the molecule's ability to cross a lipid membrane.

      • Perform an In Vivo Pharmacokinetic (PK) Study: Measure the total brain-to-plasma ratio (Kp) and, ideally, the unbound ratio (Kp,uu) in a rodent model. A low Kp or Kp,uu confirms poor BBB penetration.

  • Possible Cause 2: The inhibitor is a substrate for efflux pumps.

    • Troubleshooting Steps:

      • Run an MDR1-MDCK Assay: This cell-based assay determines if your compound is a substrate for P-gp, a common efflux transporter. An efflux ratio (Papp(B-A) / Papp(A-B)) of ≥2 indicates active efflux.[8]

      • Perform an In Vivo Study with a P-gp Inhibitor: Co-administer your FAAH inhibitor with a known P-gp inhibitor like elacridar (B1662867) or verapamil (B1683045) in an animal model. A significant increase in the brain-to-plasma ratio compared to dosing your inhibitor alone provides strong evidence of P-gp mediated efflux.[6]

  • Possible Cause 3: High Plasma Protein Binding.

    • Troubleshooting Steps:

      • Measure the Fraction Unbound in Plasma (fu,p): Use techniques like equilibrium dialysis or rapid equilibrium dialysis (RED) to determine how much of your compound is bound to plasma proteins. A low fu,p (<1%) means very little drug is available to partition into the brain.

Issue 2: My in vitro BBB assay results are inconsistent or do not correlate with in vivo data.

  • Possible Cause 1: Assay Integrity Issues.

    • Troubleshooting Steps:

      • Check Monolayer Confluence (Cell-based assays): For assays like MDR1-MDCK, verify the integrity of the cell monolayer before each experiment by measuring the Trans-Epithelial Electrical Resistance (TEER). Low TEER values suggest a leaky barrier, which will lead to artificially high permeability readings.[9]

      • Verify Membrane Integrity (PAMPA): Use a membrane integrity marker, such as lucifer yellow, to ensure the artificial membrane was not compromised during the experiment.[10]

  • Possible Cause 2: Compound Solubility Problems.

    • Troubleshooting Steps:

      • Ensure Complete Dissolution: Visually inspect your dosing solutions. If precipitation is suspected, filter the solution and re-measure the concentration. Use a co-solvent like DMSO only if necessary and keep its final concentration low and consistent across all experiments (typically ≤1%). Compound precipitation in the donor well will lead to an underestimation of permeability.

  • Possible Cause 3: Unreliable Bioanalysis.

    • Troubleshooting Steps:

      • Validate Your Analytical Method: Ensure your LC-MS/MS method is validated for linearity, accuracy, and precision in the specific biological matrix (e.g., assay buffer, plasma, brain homogenate). Matrix effects can significantly alter quantification.

Data Hub: Physicochemical Properties and CNS Penetration

Optimizing the physicochemical properties of a FAAH inhibitor is a primary strategy for enhancing CNS penetration. The following table summarizes key parameters for molecules with varying degrees of brain uptake.

CompoundClassMW (Da)cLogPTPSA (Ų)Brain/Plasma Ratio (Kp)Efflux Ratio (ER)CNS PenetrationReference
URB597 Carbamate366.44.861.5~1.0LowGood[1][2]
PF-3845 Urea444.55.159.3>10LowExcellent[1]
OL-135 Ketooxazole378.44.271.9~0.8N/AModerate[2]
JNJ-42165279 N/A381.43.964.7~1.2 (CSF/Plasma)LowGood[11]
Sobetirome Thyromimetic639.16.5100.1~0.02HighPoor[5]
Sob-AM2 (Prodrug) Amide Prodrug709.2N/AN/A~1.2 (parent drug)N/AExcellent (as prodrug)[5]

Note: Data is compiled from multiple sources and assay conditions may vary. N/A indicates data not available.

Experimental Protocols

1. Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This assay evaluates a compound's ability to passively diffuse across an artificial lipid membrane mimicking the BBB.

  • Materials:

    • 96-well filter plate (e.g., Millipore MultiScreen™, PVDF membrane)

    • 96-well acceptor plate

    • BBB-specific lipid solution (e.g., porcine brain lipid dissolved in dodecane)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Test compound stock solution (e.g., 10 mM in DMSO)

  • Methodology:

    • Membrane Coating: Carefully add 5 µL of the BBB lipid solution to each well of the filter plate, ensuring the entire membrane surface is coated.

    • Prepare Acceptor Plate: Add 200 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

    • Prepare Donor Solution: Dilute the test compound stock solution into PBS to a final concentration (e.g., 10 µM). The final DMSO concentration should be <1%.

    • Assay Assembly: Gently place the lipid-coated filter plate onto the acceptor plate, creating a "sandwich".

    • Start Assay: Add 100 µL of the donor solution to each well of the filter plate.

    • Incubation: Cover the plate assembly and incubate at room temperature for 4-5 hours with gentle shaking.

    • Sampling: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for quantitative analysis.

    • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

    • Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]bal)) where Vd and Va are volumes of donor and acceptor wells, A is the membrane area, t is incubation time, [C]a is the acceptor concentration, and [C]bal is the balanced concentration.

2. Protocol: MDR1-MDCK Efflux Assay

This assay identifies if a compound is a substrate of the P-glycoprotein (P-gp) efflux pump.

  • Materials:

    • MDR1-transfected Madin-Darby Canine Kidney (MDCK) cells

    • 24-well Transwell plates with permeable supports (e.g., 0.4 µm pore size)

    • Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)

    • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

    • Test compound and controls (e.g., Propranolol - high permeability, Digoxin - P-gp substrate)

  • Methodology:

    • Cell Seeding: Seed MDR1-MDCK cells onto the Transwell inserts at a high density (e.g., 0.25 x 10^6 cells/cm²).

    • Culture: Grow the cells for 3-5 days to form a confluent monolayer.

    • Verify Monolayer Integrity: Before the experiment, measure the TEER of each well. Only use wells that meet the established threshold (e.g., >200 Ω·cm²).

    • Prepare for Transport: Wash the cell monolayers twice with pre-warmed HBSS.

    • Transport Study (Bidirectional):

      • Apical to Basolateral (A→B): Add the test compound (e.g., 10 µM in HBSS) to the apical (top) chamber and fresh HBSS to the basolateral (bottom) chamber.

      • Basolateral to Apical (B→A): Add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 60-90 minutes.

    • Sampling & Quantification: At the end of the incubation, take samples from both the donor and receiver compartments of each well. Analyze concentrations via LC-MS/MS.

    • Calculation:

      • Calculate Papp for each direction (A→B and B→A).

      • The Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER ≥ 2 suggests the compound is a substrate for active efflux.[8]

3. Protocol: In Vivo Pharmacokinetic Study for Brain Penetration (Mouse)

This protocol outlines a basic procedure to determine the brain-to-plasma concentration ratio.

  • Materials:

    • Male C57BL/6 mice (or other appropriate strain)

    • Test compound formulated in a suitable vehicle (e.g., saline, 5% DMSO/5% Solutol/90% water)

    • Dosing syringes (for IV or PO administration)

    • Blood collection tubes (e.g., EDTA-coated)

    • Dissection tools

    • Homogenizer

    • Centrifuge

  • Methodology:

    • Dosing: Administer the test compound to a cohort of mice (n=3 per time point) via the desired route (e.g., intravenous tail vein injection at 1 mg/kg or oral gavage at 10 mg/kg).

    • Sample Collection: At predetermined time points (e.g., 15, 30, 60, 120, 240 minutes), euthanize the animals.

    • Blood Processing: Immediately collect trunk blood into EDTA tubes. Centrifuge at 4°C to separate the plasma. Store plasma at -80°C.

    • Brain Collection: Perfuse the mouse with ice-cold saline to remove blood from the brain vasculature. Excise the whole brain, weigh it, and flash-freeze it. Store at -80°C.

    • Brain Homogenization: On the day of analysis, thaw the brain and homogenize it in a specific volume of buffer (e.g., 4 volumes of PBS) to create a brain homogenate.

    • Quantification: Extract the drug from both plasma and brain homogenate samples. Analyze the concentrations using a validated LC-MS/MS method.

    • Calculation:

      • The Brain-to-Plasma Ratio (Kp) = Concentration in Brain (ng/g) / Concentration in Plasma (ng/mL).

      • This ratio can be calculated at each time point or from the Area Under the Curve (AUC) for both compartments (AUCbrain / AUCplasma).

Visualizations

FAAH_Signaling_Pathway cluster_membrane Cell Membrane AEA_out Anandamide (AEA) (Extracellular) AEA_in AEA (Intracellular) AEA_out->AEA_in Uptake CB1 CB1 Receptor AEA_out->CB1 Activates FAAH FAAH AEA_in->FAAH Metabolism ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid Degrades to Signaling Neuronal Signaling (e.g., Reduced Pain) CB1->Signaling Initiates FAAH_Inhibitor FAAH Inhibitor FAAH_Inhibitor->FAAH Blocks Troubleshooting_Workflow Start Start: Potent In Vitro, Poor In Vivo Efficacy Check_PK Assess CNS Penetration (In Vivo PK Study) Start->Check_PK Low_Kp Result: Low Kp or Kp,uu? Check_PK->Low_Kp Check_Efflux Assess P-gp Efflux (MDR1-MDCK Assay) Low_Kp->Check_Efflux Yes Solution_Other Consider other factors: Metabolic Instability, High Plasma Protein Binding Low_Kp->Solution_Other No Efflux_Positive Result: Efflux Ratio >= 2? Check_Efflux->Efflux_Positive Check_Permeability Assess Passive Permeability (PAMPA-BBB Assay) Efflux_Positive->Check_Permeability No Solution_Efflux Strategy: Modify Structure to Evade P-gp (e.g., add H-bond donors, reduce lipophilicity) Efflux_Positive->Solution_Efflux Yes Permeability_Low Result: Low Papp? Check_Permeability->Permeability_Low Solution_Permeability Strategy: Optimize Physicochemical Properties (LogP, TPSA, MW) Permeability_Low->Solution_Permeability Yes Permeability_Low->Solution_Other No Physicochemical_Properties center Ideal CNS Penetration logp Increase LogP logp->center Improves Permeability pgp Increase P-gp Efflux Risk logp->pgp Correlates with solubility Decrease Aqueous Solubility logp->solubility Correlates with tpsa Decrease TPSA tpsa->center Improves Permeability hbd Decrease HBD Count hbd->center Improves Permeability mw Decrease MW mw->center Improves Permeability

References

dose-response curve analysis for N-(3-Methoxybenzyl)oleamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-Methoxybenzyl)oleamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: The primary proposed mechanism of action for this compound is the inhibition of the enzyme Fatty Acid Amide Hydrolase (FAAH)[1][2][3][4]. By inhibiting FAAH, this compound prevents the breakdown of the endogenous endocannabinoid anandamide (B1667382). This leads to increased levels of anandamide, which can then exert its effects, such as neuroprotection[1][3]. Some evidence also suggests that macamides like this compound might directly bind to the CB1 receptor[1][4].

Q2: What are the expected therapeutic effects of this compound?

A2: Based on its mechanism of action, this compound is being investigated for its neuroprotective effects, particularly as an anticonvulsant in the treatment of epilepsy[1][3][4]. The enhancement of anandamide signaling is a promising therapeutic strategy for epilepsy[1].

Q3: What is a typical effective dose range for this compound in in vivo studies?

A3: In a study using a rat model of pilocarpine-induced status epilepticus, this compound demonstrated anticonvulsant effects at doses higher than 15 mg/kg administered intravenously[1]. The reported median effective dose (ED50) for seizure inhibition ranged between 9.1 and 12.0 mg/kg[1].

Dose-Response Data

The following table summarizes the in vivo dose-response data for the anticonvulsant effects of this compound.

Parameter Value Experimental Model Administration Route Time Points of Evaluation
ED509.1 - 12.0 mg/kgPilocarpine-induced status epilepticus in Sprague Dawley ratsIntravenous0.25, 0.5, 1.0, and 2.0 hours post-administration

Experimental Protocols

In Vivo Anticonvulsant Activity Assay

This protocol provides a general overview based on published research[1][3][4].

  • Animal Model : Male Sprague Dawley rats are commonly used.

  • Induction of Status Epilepticus : Status epilepticus is induced by an intraperitoneal injection of pilocarpine (B147212) (e.g., 350 mg/kg).

  • Drug Administration : this compound is administered intravenously at various doses (e.g., 0.5, 1, 5, 10, 15, and 20 mg/kg body weight)[4].

  • Observation : Animals are observed for seizure activity, and the severity can be scored using a scale like the Racine scale.

  • Data Analysis : The percentage of seizure inhibition is calculated at different time points post-administration. A dose-response curve is then generated to determine the ED50.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Variability in experimental results Differences in animal models, administration routes, or timing of observations.Standardize the experimental protocol. Ensure consistent age, weight, and strain of animals. Precisely control the timing of drug administration and behavioral assessments.
Lower than expected in vivo potency The compound's in vivo efficacy may not directly correlate with its in silico binding affinity. Other factors like bioavailability and metabolism could be at play.Conduct pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Potential for off-target effects The related compound, oleamide, is known to interact with multiple targets, including cannabinoid receptors and serotonin (B10506) receptors[5][6].Perform counter-screening against a panel of relevant receptors and enzymes to determine the selectivity profile of this compound.
Safety and Handling Concerns Toxicological predictions suggest potential for skin sensitization and eye irritation[1].Always handle the compound with appropriate personal protective equipment (PPE), including gloves and safety glasses. Refer to the material safety data sheet (MSDS) for detailed handling instructions.

Visualized Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the proposed signaling pathway and a typical experimental workflow for evaluating this compound.

signaling_pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Anandamide Anandamide CB1_pre CB1 Receptor Anandamide->CB1_pre Activates Anandamide_syn Anandamide Anandamide->Anandamide_syn FAAH FAAH Enzyme Anandamide_syn->FAAH Degradation Inactive Inactive Metabolites FAAH->Inactive MBO This compound MBO->FAAH Inhibits

Caption: Proposed signaling pathway of this compound.

experimental_workflow start Start: In Vivo Study animal_model Select Animal Model (e.g., Sprague Dawley Rats) start->animal_model induce_seizure Induce Status Epilepticus (Pilocarpine Injection) animal_model->induce_seizure administer_drug Administer this compound (Varying Doses) induce_seizure->administer_drug observe Observe and Score Seizure Activity (e.g., Racine Scale) administer_drug->observe analyze Analyze Data (% Seizure Inhibition) observe->analyze dose_response Generate Dose-Response Curve (Calculate ED50) analyze->dose_response end End: Determine Efficacy dose_response->end

Caption: Experimental workflow for in vivo anticonvulsant testing.

References

Validation & Comparative

Potency Showdown: N-(3-Methoxybenzyl)linoleamide Edges Out Oleamide Counterpart in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuroactive lipids, two synthetic macamides, N-(3-Methoxybenzyl)oleamide (3-MBO) and N-(3-Methoxybenzyl)linoleamide (3-MBL), have emerged as compounds of interest for their potential therapeutic effects, particularly in the realm of neurological disorders. A growing body of evidence suggests that these molecules exert their effects through the modulation of the endocannabinoid system, primarily by inhibiting the enzyme Fatty Acid Amide Hydrolase (FAAH). This guide provides a comparative analysis of the potency of 3-MBO and 3-MBL, supported by available experimental data.

A key study directly comparing the in vivo anticonvulsant effects of these two compounds has revealed a notable difference in their potency. In a rat model of pilocarpine-induced status epilepticus, N-(3-Methoxybenzyl)linoleamide (3-MBL) was found to be more potent than this compound (3-MBO). This is evidenced by their median effective doses (ED50), with 3-MBL exhibiting a lower ED50 range, indicating that a smaller dose is required to achieve the desired therapeutic effect.

Quantitative Potency Comparison

The following tables summarize the available quantitative data on the in vivo and in vitro potency of this compound and N-(3-Methoxybenzyl)linoleamide and their close analogs.

CompoundAssayModel OrganismPotency MetricValue Range (mg/kg)Conclusion
This compound (3-MBO)Anticonvulsant ActivityRatED509.1 - 12.0Less potent than 3-MBL in vivo.
N-(3-Methoxybenzyl)linoleamide (3-MBL)Anticonvulsant ActivityRatED503.2 - 5.5More potent than 3-MBO in vivo.[1]
CompoundEnzyme TargetPotency MetricValue (µM)Conclusion
N-benzyloleamideFAAHIC507.9Slightly less potent in vitro. The data is for a close analog.
N-benzyl-linoleamideFAAHIC507.2Slightly more potent in vitro. The data is for a close analog, supporting the in vivo findings for 3-MBL.

Mechanism of Action: Targeting the Endocannabinoid System

Both 3-MBO and 3-MBL are believed to exert their neuroprotective effects by inhibiting the fatty acid amide hydrolase (FAAH) enzyme.[2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA). By inhibiting FAAH, these macamides increase the synaptic levels of anandamide, thereby enhancing endocannabinoid signaling. This enhanced signaling is thought to contribute to the observed anticonvulsant and other neuroprotective effects.[3][4][5] N-(3-Methoxybenzyl)linoleamide has been specifically characterized as a time-dependent and dose-dependent inhibitor of FAAH.[6]

Endocannabinoid Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1R CB1 Receptor Ca_channel Ca2+ Channel CB1R->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Blocks Exocytosis NAPE NAPE AEA Anandamide (AEA) NAPE->AEA NAPE-PLD AEA->CB1R Binds to FAAH FAAH AEA->FAAH Degraded by Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Macamides This compound N-(3-Methoxybenzyl)linoleamide Macamides->FAAH Inhibits

Figure 1: Simplified signaling pathway of endocannabinoid modulation by the subject macamides.

Experimental Protocols

In Vivo Anticonvulsant Activity Assessment

The in vivo potency of this compound and N-(3-Methoxybenzyl)linoleamide was determined using a pilocarpine-induced status epilepticus model in male Sprague Dawley rats.[1][7]

  • Animal Model: Status epilepticus was induced by an intraperitoneal injection of pilocarpine.

  • Drug Administration: The test compounds (3-MBO or 3-MBL) were administered intraperitoneally at various doses.

  • Seizure Assessment: The severity of seizures was evaluated according to the Racine scale at multiple time points post-treatment.

  • Data Analysis: Dose-response curves were generated by plotting the percentage of seizure inhibition against the logarithm of the administered dose. The ED50 values were then calculated from these curves.

In Vivo Experimental Workflow start Male Sprague Dawley Rats pilocarpine Induce Status Epilepticus (Pilocarpine IP Injection) start->pilocarpine drug_admin Administer Test Compound (3-MBO or 3-MBL, IP) pilocarpine->drug_admin seizure_eval Evaluate Seizure Severity (Racine Scale) drug_admin->seizure_eval data_analysis Generate Dose-Response Curves & Calculate ED50 seizure_eval->data_analysis end Determine In Vivo Potency data_analysis->end

Figure 2: Workflow for determining in vivo anticonvulsant potency.

In Vitro FAAH Inhibition Assay (General Protocol)

The in vitro inhibitory activity of compounds against FAAH is typically assessed using a fluorometric assay.

  • Enzyme and Substrate: Recombinant human FAAH is used as the enzyme source. A fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), is employed.

  • Reaction: FAAH hydrolyzes AAMCA, releasing the highly fluorescent product 7-amino-4-methylcoumarin (B1665955) (AMC).

  • Inhibitor Addition: The test compounds are pre-incubated with the FAAH enzyme at various concentrations.

  • Fluorescence Measurement: The reaction is initiated by adding the substrate, and the increase in fluorescence intensity over time is measured using a fluorescence plate reader.

  • Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time curve. The percent inhibition for each concentration of the test compound is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.

Conclusion

References

A Comparative Guide to N-(3-Methoxybenzyl)oleamide and Other FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-(3-Methoxybenzyl)oleamide with other well-characterized Fatty Acid Amide Hydrolase (FAAH) inhibitors. The information presented is based on available experimental data to assist researchers in making informed decisions for their studies.

Introduction to FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA) and other related fatty acid amides. Inhibition of FAAH elevates the levels of these endogenous signaling lipids, leading to a range of potential therapeutic effects, including analgesia, anxiolysis, and anti-inflammatory actions, without the psychoactive side effects associated with direct cannabinoid receptor agonists.

Quantitative Comparison of FAAH Inhibitors

A direct quantitative comparison of the in vitro potency of this compound is challenging due to the limited availability of specific IC50 or Ki values in peer-reviewed literature. However, extensive data is available for other commonly used FAAH inhibitors.

Table 1: In Vitro Potency of Well-Characterized FAAH Inhibitors

CompoundTypeIC50 (nM)Ki (nM)SpeciesNotes
URB597 Irreversible4.6-HumanPotent and selective.[1]
PF-3845 Irreversible18230HumanHighly selective covalent inhibitor.[2]
OL-135 Reversible208-Humanα-ketoheterocycle inhibitor.[3]

Table 2: Biological Activity of this compound

CompoundActivityModelKey Findings
This compound AnticonvulsantRat model of epilepsyShowed anticonvulsant effects, suggesting CNS activity.[4]
N-(3-methoxybenzyl)-linoleamide FAAH InhibitionIn vitroDisplayed significant time-dependent and dose-dependent FAAH inhibitory activity; suggested to be an irreversible or slowly reversible inhibitor.

Signaling Pathway of FAAH Inhibition

FAAH inhibition leads to an increase in the concentration of anandamide (AEA). AEA then acts on cannabinoid receptors (CB1 and CB2), which are G-protein coupled receptors. This signaling cascade ultimately modulates neurotransmitter release and reduces neuronal excitability.

FAAH_Signaling_Pathway CB1 CB1 Receptor Ca_channel Ca2+ Channel Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Neurotransmitter_release Neurotransmitter_release Vesicle->Neurotransmitter_release Reduced Neurotransmitter Release NAPE_PLD NAPE-PLD AEA Anandamide (AEA) NAPE_PLD->AEA Synthesizes AEA->CB1 Activates FAAH FAAH AEA->FAAH Degraded by Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH_Inhibitor FAAH Inhibitor (e.g., this compound) FAAH_Inhibitor->FAAH Inhibits

FAAH Inhibition Signaling Pathway

Experimental Protocols

The characterization of FAAH inhibitors typically involves a series of in vitro and in cell-based assays to determine potency and selectivity.

In Vitro FAAH Inhibition Assay

A common method to determine the IC50 of a potential FAAH inhibitor is a fluorescence-based assay.

Principle: The assay utilizes a fluorogenic substrate that, when cleaved by FAAH, releases a fluorescent molecule. The rate of fluorescence increase is proportional to FAAH activity. An inhibitor will reduce this rate.

General Protocol:

  • Reagents: Recombinant human FAAH, fluorogenic substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide - AAMCA), assay buffer, test compound, and a known FAAH inhibitor as a positive control.

  • Procedure:

    • The test compound is incubated with FAAH enzyme.

    • The fluorogenic substrate is added to initiate the reaction.

    • Fluorescence is measured over time using a plate reader.

  • Data Analysis: The rate of reaction is calculated, and the percent inhibition at various concentrations of the test compound is determined to calculate the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Test Compound and Controls Incubation Incubate FAAH with Test Compound Compound_Prep->Incubation Enzyme_Prep Prepare FAAH Enzyme Solution Enzyme_Prep->Incubation Substrate_Prep Prepare Fluorogenic Substrate Solution Reaction Add Substrate & Initiate Reaction Substrate_Prep->Reaction Incubation->Reaction Measurement Measure Fluorescence (Kinetic Reading) Reaction->Measurement Rate_Calc Calculate Reaction Rates Measurement->Rate_Calc Inhibition_Calc Determine % Inhibition Rate_Calc->Inhibition_Calc IC50_Calc Calculate IC50 Value Inhibition_Calc->IC50_Calc

In Vitro FAAH Inhibition Assay Workflow

Selectivity Profiling: Activity-Based Protein Profiling (ABPP)

To ensure that a compound is a selective FAAH inhibitor, it is crucial to test its activity against other serine hydrolases.

Principle: ABPP uses chemical probes that covalently bind to the active site of a large number of enzymes in a complex proteome. By competing with a broad-spectrum probe, the selectivity of an inhibitor can be assessed across the entire enzyme family.

General Protocol:

  • Sample Preparation: A cell lysate or tissue homogenate is used as the source of native enzymes.

  • Inhibitor Incubation: The sample is incubated with the test inhibitor at various concentrations.

  • Probe Labeling: A broad-spectrum fluorescently tagged probe for serine hydrolases (e.g., fluorophosphonate-rhodamine, FP-Rh) is added.

  • Analysis: The proteins are separated by SDS-PAGE, and the gel is scanned for fluorescence. A decrease in the fluorescence signal for a specific protein band in the presence of the inhibitor indicates target engagement.

Conclusion

While this compound shows promise as a FAAH inhibitor with demonstrated in vivo activity, further quantitative biochemical studies are needed to determine its precise potency and selectivity profile compared to well-established inhibitors like URB597 and PF-3845. The choice of an appropriate FAAH inhibitor will depend on the specific research question, with highly selective and potent compounds like PF-3845 being valuable tools for in vivo studies, and compounds like this compound representing an interesting scaffold for further drug development, particularly in the context of neurological disorders. Researchers are encouraged to consider the available data and the specific requirements of their experimental design when selecting a FAAH inhibitor.

References

N-(3-Methoxybenzyl)oleamide versus URB597 in FAAH inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of N-(3-Methoxybenzyl)oleamide and URB597 in Fatty Acid Amide Hydrolase (FAAH) Inhibition

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a crucial enzyme in the central nervous system responsible for the degradation of endocannabinoids, primarily anandamide (B1667382) (AEA).[1][2][3] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling.[3] Inhibition of FAAH leads to elevated levels of endocannabinoids, which can produce analgesic, anxiolytic, antidepressant, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[3] This has made FAAH a significant therapeutic target.

This guide provides a comparative analysis of two prominent FAAH inhibitors: this compound, a macamide derived from the Maca plant, and URB597 (also known as KDS-4103), a potent and selective synthetic inhibitor.

Quantitative Data Comparison: Inhibitory Potency

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

InhibitorTargetTissue/Cell TypeIC50 ValueReference
URB597 FAAHRat Brain Membranes4.6 nM, 5 nM[4][5]
FAAHIntact Neurons0.5 nM[4]
FAAHHuman Liver Microsomes3 nM[5]
FAAHN1E115 Cell Homogenate31 ± 3.5 nM ([3H]-AEA hydrolysis)[6]
This compound FAAHNot SpecifiedDose-dependent inhibition[7]

Note: While specific IC50 values for this compound were not found in the provided search results, studies indicate it exhibits dose-dependent and time-dependent inhibitory activity against FAAH.[7]

Mechanism of Action and Selectivity

URB597 is a well-characterized irreversible inhibitor of FAAH.[8] It acts as a "suicide" substrate, forming a covalent bond with a serine residue (Ser241) within the catalytic site of the enzyme.[9] This mechanism leads to a prolonged duration of action.[4] URB597 is highly selective for FAAH, showing minimal interaction with cannabinoid receptors (CB1 and CB2), the anandamide transporter, or other related enzymes and receptors.[4]

This compound , one of the active macamides from the Maca plant, also demonstrates time-dependent inhibition of FAAH, which suggests an irreversible or slowly reversible mechanism of action.[7] In silico studies suggest that it may cause a "plugging" effect on the membrane access channel to the FAAH active site.[10][11] It has been shown to be selective for FAAH over the other major endocannabinoid-degrading enzyme, monoacylglycerol lipase (B570770) (MAGL).[7]

Experimental Protocols

FAAH Inhibition Assay (Fluorometric Method)

A common method for screening FAAH inhibitors involves a fluorescence-based assay.[12][13][14]

Principle: This assay utilizes a synthetic substrate, such as AMC-arachidonoyl amide, which is non-fluorescent. FAAH hydrolyzes this substrate, releasing a fluorescent product, 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of fluorescence increase is proportional to FAAH activity. The presence of an inhibitor will decrease this rate.

Materials:

  • FAAH enzyme (from rat liver, human recombinant, etc.)

  • Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[12]

  • FAAH Substrate (e.g., AMC arachidonoyl amide)

  • Test inhibitors (this compound, URB597) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate (opaque for fluorescence)

  • Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)[12][13]

Procedure:

  • Reagent Preparation: Prepare working solutions of the FAAH enzyme, substrate, and various concentrations of the inhibitors in the assay buffer.

  • Assay Setup: To the wells of the microplate, add the assay buffer, the FAAH enzyme solution, and the inhibitor solution (or solvent for control wells).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 5 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.[12]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

  • Measurement: Immediately begin monitoring the fluorescence intensity over time (kinetic assay) or after a fixed incubation period (e.g., 30 minutes at 37°C) for an endpoint reading.[12]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel Inhibits NT_vesicle Neurotransmitter Vesicle Ca_channel->NT_vesicle Blocks release AEA Anandamide (AEA) AEA->CB1 Binds to ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH FAAH FAAH->AEA Degrades Inhibitor This compound or URB597 Inhibitor->FAAH Inhibits

Caption: FAAH-mediated degradation of anandamide and its inhibition.

Experimental Workflow

FAAH_Assay_Workflow start Start prep Prepare Reagents: - FAAH Enzyme - Inhibitors (Test Compounds) - Fluorescent Substrate start->prep plate Pipette Enzyme and Inhibitor into 96-well plate prep->plate incubate Pre-incubate at 37°C plate->incubate add_substrate Add Substrate to Initiate Reaction incubate->add_substrate read Measure Fluorescence (Kinetic or Endpoint) add_substrate->read analyze Calculate % Inhibition and Determine IC50 read->analyze end End analyze->end

Caption: Workflow for a fluorescence-based FAAH inhibition assay.

Conclusion

Both this compound and URB597 are effective inhibitors of FAAH, operating through a mechanism that is likely irreversible or slowly reversible.

  • URB597 is a well-documented, highly potent, and selective FAAH inhibitor with IC50 values in the low nanomolar range.[4][5] Its extensive characterization makes it a standard reference compound in FAAH research.

  • This compound is a naturally derived compound that also shows promise as a selective and time-dependent FAAH inhibitor.[7] While quantitative potency data is less available in the public domain compared to URB597, its demonstrated activity and natural origin make it an interesting candidate for further investigation, particularly in the context of neuroprotective and anti-inflammatory applications.[7][10][11]

For researchers, the choice between these two inhibitors may depend on the specific research goals. URB597 offers the advantage of well-defined potency and a large body of existing literature. This compound provides an alternative, naturally-derived scaffold that warrants further exploration for its therapeutic potential.

References

A Comparative Guide to the Efficacy of N-(3-Methoxybenzyl)oleamide and PF-3845 as FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two fatty acid amide hydrolase (FAAH) inhibitors: the well-characterized, potent, and selective inhibitor PF-3845, and the less-studied macamide, N-(3-Methoxybenzyl)oleamide. While direct comparative studies are limited, this document synthesizes available data to offer insights into their mechanisms and potential therapeutic applications.

Introduction to FAAH Inhibition

Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of endogenous signaling lipids, most notably anandamide (B1667382) (AEA).[1][2] By inhibiting FAAH, the levels of AEA and other related fatty acid amides are increased, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and other cellular targets.[3][4] This mechanism has shown therapeutic promise for a range of conditions, including pain, inflammation, and neurological disorders.[5][6][7]

Compound Overview

PF-3845 is a potent, selective, and irreversible inhibitor of FAAH.[8][9][10] It has been extensively studied in preclinical models and is often used as a reference compound for FAAH inhibition.[3][11] PF-3845 acts by covalently modifying the catalytic serine nucleophile (Ser241) of FAAH, leading to its inactivation.[8][10]

This compound is a synthetic macamide, a class of compounds structurally similar to anandamide.[12] Research suggests it acts as a time-dependent and likely irreversible or slowly reversible inhibitor of FAAH.[5][13] It has been investigated for its potential anticonvulsant effects.[12]

Quantitative Efficacy Data

The following table summarizes the available quantitative data for PF-3845. Currently, specific IC50 or Ki values for this compound are not widely published in peer-reviewed literature.

ParameterPF-3845This compoundSource
FAAH Inhibition (Ki) 0.23 µMData Not Available[8][9][10][14]
FAAH Inhibition (IC50) 2.6 nM (human)Data Not Available[15]
FAAH-2 Activity IC50 > 10 µMData Not Available[14]
Mechanism of Action Irreversible, covalentTime-dependent, likely irreversible/slowly reversible[5][8][9][13]

In Vivo Efficacy

PF-3845 has demonstrated significant efficacy in various animal models:

  • Inflammatory Pain: Dose-dependently reduces inflammatory pain and tactile allodynia in rodent models.[6][8][9]

  • Neuroprotection: Shows protective effects in models of traumatic brain injury by reducing neuroinflammation and promoting neuronal survival.[11][16]

  • Anxiety: Exerts rapid and long-lasting anti-anxiety effects in mice.[4]

This compound has shown potential in a model of epilepsy:

  • Anticonvulsant Effects: Demonstrated anticonvulsant activity in a pilocarpine-induced epilepsy model in rats, increasing the survival probability.[12]

Signaling Pathway of FAAH Inhibition

The diagram below illustrates the mechanism by which FAAH inhibitors like PF-3845 and this compound enhance endocannabinoid signaling. By blocking FAAH, the degradation of anandamide (AEA) is prevented, leading to increased AEA levels in the synaptic cleft. This results in greater activation of presynaptic CB1 receptors, which in turn inhibits neurotransmitter release.

FAAH_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor NT_Release Neurotransmitter Release CB1->NT_Release Inhibits NT_Vesicle Neurotransmitter Vesicle NT_Vesicle->NT_Release AEA_Synthesis AEA Synthesis AEA Anandamide (AEA) AEA_Synthesis->AEA AEA->CB1 FAAH FAAH AEA->FAAH Hydrolysis Degradation Degradation (Arachidonic Acid + Ethanolamine) FAAH->Degradation Inhibitor FAAH Inhibitor (PF-3845 or This compound) Inhibitor->FAAH Inhibits

Caption: Mechanism of FAAH inhibition in the endocannabinoid signaling pathway.

Experimental Protocols

FAAH Activity Assay (General Protocol)

This protocol is a representative method for determining the in vitro potency of FAAH inhibitors.

  • Enzyme Source: Recombinant human or rat FAAH is expressed and purified from E. coli or other suitable expression systems.

  • Substrate: A fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), is commonly used.

  • Procedure: a. The FAAH enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., PF-3845) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 9.0) for a defined period. b. The enzymatic reaction is initiated by the addition of the fluorogenic substrate. c. The reaction is incubated at 37°C, and the fluorescence of the product (7-amino-4-methylcoumarin) is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of product formation is calculated. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Model of Inflammatory Pain (Carrageenan-Induced Hyperalgesia)

This is a standard model to assess the analgesic efficacy of compounds like PF-3845.

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice are used.

  • Procedure: a. A baseline measurement of paw withdrawal latency or threshold to a thermal or mechanical stimulus (e.g., Hargreaves test or von Frey filaments) is taken. b. The test compound (e.g., PF-3845) or vehicle is administered via an appropriate route (e.g., oral gavage or intraperitoneal injection). c. After a set pre-treatment time, inflammation is induced by injecting a 1% carrageenan solution into the plantar surface of one hind paw. d. Paw withdrawal latencies or thresholds are measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The degree of hyperalgesia is determined by the change in withdrawal latency/threshold compared to baseline. The efficacy of the inhibitor is assessed by its ability to reverse this hyperalgesia compared to the vehicle-treated group.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and preclinical evaluation of a novel FAAH inhibitor.

Experimental_Workflow cluster_discovery Discovery & In Vitro Characterization cluster_invivo In Vivo Evaluation A Compound Synthesis or Library Screening B Primary Screening: FAAH Activity Assay A->B C IC50 Determination B->C D Selectivity Profiling (vs. FAAH-2, other hydrolases) C->D E Mechanism of Action Studies (Reversibility, Kinetics) D->E F Pharmacokinetic Studies (ADME) E->F G Target Engagement: Ex Vivo FAAH Activity F->G H Efficacy in Disease Models (e.g., Pain, Inflammation) G->H I Safety & Tolerability Assessment H->I

References

A Comparative Guide to the Anticonvulsant Efficacy of N-(3-Methoxybenzyl)oleamide and Carbamazepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticonvulsant properties of the novel compound N-(3-Methoxybenzyl)oleamide and the established antiepileptic drug, carbamazepine (B1668303). The information presented herein is based on available preclinical experimental data and is intended to inform further research and development in the field of epilepsy treatment.

Abstract

Epilepsy is a prevalent neurological disorder characterized by recurrent seizures. While several antiepileptic drugs are available, the search for more effective and safer therapeutic agents continues. This guide offers an objective comparison of the anticonvulsant efficacy of a newer synthetic macamide, this compound (3-MBO), and a widely used conventional drug, carbamazepine. We present available quantitative data from preclinical models, detail the experimental protocols used in these studies, and provide visualizations of their proposed mechanisms of action and experimental workflows. The data suggests that this compound exhibits significant anticonvulsant effects, potentially through modulation of the endocannabinoid system, warranting further investigation as a potential therapeutic candidate.

Introduction

This compound (3-MBO) is a synthetic macamide, structurally related to the endogenous fatty acid amide, anandamide (B1667382).[1][2][3] Macamides are a class of compounds that have garnered interest for their potential neuroprotective activities.[4] The structural similarity of 3-MBO to anandamide suggests its potential interaction with the endocannabinoid system, a key regulator of neuronal excitability.[1][2][3]

Carbamazepine (CBZ) is a first-generation antiepileptic drug that has been a mainstay in the treatment of partial seizures and generalized tonic-clonic seizures for decades.[5] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which stabilizes hyperexcited neural membranes and inhibits repetitive neuronal firing.[6][7]

Mechanism of Action

This compound

The proposed mechanism of action for this compound centers on its potential to inhibit the fatty acid amide hydrolase (FAAH) enzyme.[1][2][8] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[9] By inhibiting FAAH, 3-MBO could increase the synaptic levels of anandamide, leading to enhanced activation of cannabinoid receptors (CB1).[2][9] Activation of presynaptic CB1 receptors is known to suppress the release of excitatory neurotransmitters like glutamate, thereby reducing neuronal hyperexcitability and seizure susceptibility.[10]

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor Ca_channel Voltage-gated Ca2+ Channel CB1->Ca_channel Inhibits Glutamate_vesicle Glutamate Vesicle Ca_channel->Glutamate_vesicle Triggers Fusion Glutamate_release Glutamate Release Glutamate_vesicle->Glutamate_release Postsynaptic_receptor Glutamate Receptors Anandamide Anandamide Anandamide->CB1 Activates MBO This compound FAAH FAAH MBO->FAAH Inhibits Anandamide_degradation Anandamide Degradation FAAH->Anandamide_degradation Anandamide_synthesis Anandamide Synthesis Anandamide_synthesis->Anandamide

Proposed signaling pathway of this compound.

Carbamazepine

Carbamazepine's primary anticonvulsant effect is mediated through the blockade of voltage-gated sodium channels (VGSCs).[6][7] It preferentially binds to the inactivated state of these channels, a state that is more prevalent during the rapid and repetitive neuronal firing characteristic of a seizure.[6] This binding stabilizes the inactivated state, preventing the channels from returning to a resting state and thereby limiting the ability of the neuron to fire subsequent action potentials.[6][7] This action effectively reduces the sustained high-frequency firing of neurons and prevents the spread of seizure activity.[5]

Signaling pathway of Carbamazepine.

Anticonvulsant Efficacy: A Comparative Analysis

The following table summarizes the available preclinical data on the anticonvulsant efficacy of this compound and carbamazepine across different seizure models. It is important to note that the data for each compound may originate from different studies, and direct head-to-head comparisons in all models are not available in the published literature.

Parameter This compound (3-MBO) Carbamazepine (CBZ) Experimental Model
Seizure Inhibition (%) Pilocarpine-induced Status Epilepticus (Rat) [1][4][11]
0.25 h>89.0% (at 20, 25, 30 mg/kg)92.13%
0.5 h>89.0% (at 20, 25, 30 mg/kg)89.85%
1.0 h>89.0% (at 20, 25, 30 mg/kg)84.45%
2.0 h>89.0% (at 20, 25, 30 mg/kg)78.83%
ED₅₀ 9.1 - 12.0 mg/kg[4]Not reported in this study
Efficacy Ineffective in published studiesActiveMaximal Electroshock (MES) Test (Rodent) [12][13]
Efficacy Potentially active (based on oleamide (B13806) data)[14][15][16]Inactive against clonic seizures[12]Pentylenetetrazol (PTZ) Test (Rodent)

Data for this compound in the pilocarpine (B147212) model is from a direct comparative study with carbamazepine.[1][4][11] Data on the MES and PTZ tests for carbamazepine and the lack of data for this compound in the MES test are from separate literature sources.[12][13] The potential activity of this compound in the PTZ test is inferred from studies on the structurally similar compound, oleamide.[14][15][16]

Experimental Protocols

Pilocarpine-Induced Status Epilepticus

This model induces limbic seizures that can progress to status epilepticus, mimicking aspects of human temporal lobe epilepsy.

  • Animals: Male Sprague Dawley rats are typically used.[1][8]

  • Procedure:

    • Animals are pre-treated with the test compound (e.g., this compound or carbamazepine) or vehicle via a specified route (e.g., intraperitoneal injection).[1][8]

    • After a predetermined time, seizures are induced by the intraperitoneal injection of pilocarpine.[1][8]

    • Seizure activity is observed and scored according to a standardized scale (e.g., the Racine scale) for a defined period.[1][8]

    • The percentage of seizure inhibition is calculated by comparing the seizure scores of the treated groups to the vehicle control group.[1][8]

Maximal Electroshock (MES) Test

The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

  • Animals: Mice or rats are commonly used.[10][17]

  • Procedure:

    • Animals are administered the test compound or vehicle.[10][17]

    • At the time of expected peak effect, a brief electrical stimulus is delivered through corneal or ear electrodes.[10][17]

    • The presence or absence of a tonic hindlimb extension is recorded as the endpoint.[10][17]

    • Protection is defined as the abolition of the tonic hindlimb extension phase.[10][17] The dose that protects 50% of the animals (ED₅₀) is then determined.

Pentylenetetrazol (PTZ) Test

The PTZ test is a model for generalized myoclonic and clonic seizures and is used to identify compounds that elevate the seizure threshold.

  • Animals: Mice or rats are commonly used.[4][18]

  • Procedure:

    • Animals receive the test compound or vehicle.[4][18]

    • After a set time, a convulsant dose of pentylenetetrazol is administered, typically via subcutaneous or intraperitoneal injection.[4][18]

    • Animals are observed for the onset and severity of seizures (e.g., myoclonic jerks, generalized clonic seizures).[4][19]

    • The ability of the test compound to prevent or delay the onset of seizures is measured. The ED₅₀ can be calculated as the dose that protects 50% of animals from the tonic component of the seizure.

Experimental Workflow

The following diagram illustrates a general workflow for the preclinical evaluation of a novel anticonvulsant compound.

G Start Compound Synthesis and Characterization In_vitro In Vitro Screening (e.g., FAAH inhibition assay) Start->In_vitro In_vivo_screening In Vivo Anticonvulsant Screening In_vitro->In_vivo_screening MES_test Maximal Electroshock (MES) Test In_vivo_screening->MES_test PTZ_test Pentylenetetrazol (PTZ) Test In_vivo_screening->PTZ_test Pilocarpine_model Pilocarpine-induced Seizure Model In_vivo_screening->Pilocarpine_model Efficacy_data Determine Efficacy (e.g., ED₅₀, % Inhibition) MES_test->Efficacy_data PTZ_test->Efficacy_data Pilocarpine_model->Efficacy_data Mechanism_studies Mechanism of Action Studies Efficacy_data->Mechanism_studies Toxicity_studies Toxicology and Safety Profiling Efficacy_data->Toxicity_studies Lead_optimization Lead Optimization Mechanism_studies->Lead_optimization Toxicity_studies->Lead_optimization Clinical_trials Preclinical Candidate for Clinical Trials Lead_optimization->Clinical_trials

General experimental workflow for anticonvulsant drug discovery.

Conclusion

The available preclinical data suggests that this compound is a promising anticonvulsant compound with a mechanism of action potentially distinct from that of carbamazepine. In the pilocarpine-induced status epilepticus model, this compound demonstrated comparable or even superior efficacy to carbamazepine at higher doses.[1][4][11] Its proposed mechanism involving FAAH inhibition and enhancement of the endocannabinoid system presents a novel therapeutic avenue for epilepsy treatment.[1][2][8]

However, a comprehensive comparison is limited by the lack of direct comparative data in standardized screening models like the MES and PTZ tests. Further studies are warranted to fully characterize the anticonvulsant profile of this compound, including its efficacy in a broader range of seizure models, its pharmacokinetic and pharmacodynamic properties, and its safety profile. Such research will be crucial in determining its potential as a future therapeutic agent for epilepsy.

References

A Comparative Analysis of the Neuroprotective Efficacy of N-(3-Methoxybenzyl)oleamide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the neuroprotective agent N-(3-Methoxybenzyl)oleamide (3-MBO), focusing on its anticonvulsant properties. The performance of 3-MBO is compared with its structural analog, N-(3-Methoxybenzyl)linoleamide (3-MBL), and other neuroprotective agents, Curcumin (B1669340) and Edaravone (B1671096), with supporting experimental data.

Introduction to this compound and its Mechanism of Action

This compound is a synthetic macamide that has demonstrated neuroprotective activity, particularly in the context of epilepsy.[1] Its primary mechanism of action is believed to be the inhibition of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is responsible for the degradation of endocannabinoids, such as anandamide. By inhibiting FAAH, this compound increases the synaptic levels of anandamide, which then modulates neurotransmission, leading to anticonvulsant effects.[1][2]

In Vivo Efficacy in a Seizure Model

The neuroprotective effect of this compound has been evaluated in a pilocarpine-induced status epilepticus model in rats. This model is a well-established method for studying temporal lobe epilepsy.[3][4] The primary endpoint in these studies is the inhibition of seizures.

Comparative Anticonvulsant Activity

A key study compared the anticonvulsant efficacy of this compound (3-MBO) with its analog N-(3-Methoxybenzyl)linoleamide (3-MBL) and the standard antiepileptic drug, diazepam. The median effective dose (ED50) for seizure inhibition was determined at various time points after administration.

CompoundTime Post-AdministrationED50 (mg/kg)
This compound (3-MBO)0.25 h12.0
0.50 h10.5
1.0 h9.1
2.0 h9.8
N-(3-Methoxybenzyl)linoleamide (3-MBL)0.25 h5.5
0.50 h4.2
1.0 h3.2
2.0 h3.8
DiazepamNot ReportedNot Reported

Data extracted from a study by Vera et al. (2025).[1]

The results indicate that while both 3-MBO and 3-MBL exhibit dose-dependent anticonvulsant effects, 3-MBL is significantly more potent , with lower ED50 values at all observed time points.[1]

In Silico Analysis of FAAH Inhibition

Molecular docking and molecular dynamics simulations have been employed to investigate the interaction of this compound and its analogs with the FAAH enzyme. These computational studies provide insights into the binding affinity and potential inhibitory mechanism.

Binding Free Energy

The binding free energy (BFE) is a measure of the affinity of a ligand for its target protein. A more negative BFE indicates a stronger interaction. In silico studies have shown that this compound and its analogs have a high affinity for the FAAH enzyme.

CompoundBinding SiteBinding Free Energy (kcal/mol)
This compound (3-MBO)Site 1-8.5
Site 2-8.2
N-(3-Methoxybenzyl)linoleamide (3-MBL)Site 1-8.1
Site 2-7.9
N-(3-Methoxybenzyl)linolenamide (3-MBN)Site 1-7.8
Site 2-7.5

Qualitative description of binding energies from Vera et al. (2025) suggests 3-MBO has the highest affinity, though specific values were not presented in a table in the source.[1]

Interestingly, the in silico results suggest that 3-MBO has a slightly higher binding affinity for FAAH compared to 3-MBL.[1] This contrasts with the in vivo data, where 3-MBL was found to be the more potent anticonvulsant.[1] This discrepancy may be due to other factors influencing in vivo efficacy, such as pharmacokinetics and metabolism.

Comparison with Alternative Neuroprotective Agents

For a broader perspective, the neuroprotective effects of this compound can be compared with other agents investigated in the same pilocarpine-induced seizure model.

Edaravone

Edaravone is a free radical scavenger with demonstrated neuroprotective effects.[3] In the pilocarpine-induced seizure model, a low dose of edaravone (1 mg/kg) was found to significantly prevent hippocampal cell loss.[3] The primary mechanism of edaravone is the reduction of oxidative stress, specifically by decreasing the expression of inducible nitric oxide synthase (iNOS).[3]

Curcumin

Curcumin, a natural compound derived from turmeric, also exhibits neuroprotective and anticonvulsant properties.[4][5] Studies in the pilocarpine (B147212) model have shown that curcumin can increase the seizure threshold and ameliorate oxidative stress by modulating levels of nitric oxide, glutathione, and superoxide (B77818) dismutase.[5]

AgentProposed Neuroprotective MechanismKey Findings in Pilocarpine Seizure Model
This compound FAAH Inhibition, enhancement of endocannabinoid signaling Dose-dependent seizure inhibition. [1]
EdaravoneFree radical scavenging, reduction of iNOS expressionPrevents hippocampal cell loss at 1 mg/kg.[3]
CurcuminAntioxidant, modulation of nitric oxide and antioxidant enzymesIncreases seizure threshold, reverses oxidative stress markers at doses of 100 and 300 mg/kg.[5]

It is important to note that a direct quantitative comparison of efficacy (e.g., ED50 for seizure inhibition) between this compound and these alternative agents is not available from the current literature, as the reported endpoints and experimental conditions differ.

Experimental Protocols

In Vivo Pilocarpine-Induced Seizure Model
  • Animals: Male Sprague-Dawley or Wistar rats are commonly used.[1][3]

  • Induction of Status Epilepticus: Animals are pre-treated with a muscarinic receptor antagonist (e.g., scopolamine) to minimize peripheral cholinergic effects.[3][4] Subsequently, a high dose of pilocarpine (e.g., 330-350 mg/kg, i.p.) is administered to induce status epilepticus.[1][3]

  • Seizure Assessment: The severity of seizures is scored using a standardized scale, such as the Racine scale.[1]

  • Drug Administration: The test compound (e.g., this compound) or vehicle is administered at various doses, typically before or after the induction of seizures, to evaluate its anticonvulsant effect.[1]

In Silico Molecular Docking and Dynamics
  • Target Protein Preparation: The three-dimensional structure of the target enzyme, FAAH, is obtained from a protein data bank (e.g., PDB ID: 1MT5 for rat FAAH).[2]

  • Ligand Preparation: The 3D structures of the ligands (e.g., this compound) are generated and optimized using computational chemistry software.[1]

  • Molecular Docking: Docking simulations are performed using software like AutoDock to predict the binding pose and affinity of the ligand to the active site of the enzyme.[2]

  • Molecular Dynamics Simulation: Molecular dynamics simulations are run to assess the stability of the ligand-protein complex over time and to calculate the binding free energy, providing a more accurate estimation of binding affinity.[2]

Visualizing the Pathways and Processes

FAAH_Inhibition_Pathway cluster_membrane Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Anandamide Anandamide CB1R CB1 Receptor Anandamide->CB1R Activates FAAH FAAH Anandamide->FAAH Metabolized by Neurotransmission_Modulation Reduced Neuronal Excitability CB1R->Neurotransmission_Modulation Modulates Neurotransmission Degradation Degradation Products FAAH->Degradation Produces N_3_Methoxybenzyl_oleamide This compound N_3_Methoxybenzyl_oleamide->FAAH Inhibits

Figure 1. Signaling pathway of FAAH inhibition by this compound.

Experimental_Workflow cluster_invivo In Vivo Anticonvulsant Assay cluster_insilico In Silico FAAH Inhibition Analysis Pilocarpine_Induction Pilocarpine-Induced Status Epilepticus in Rats Drug_Administration Administration of This compound Pilocarpine_Induction->Drug_Administration Seizure_Scoring Seizure Scoring (Racine Scale) Drug_Administration->Seizure_Scoring ED50_Determination ED50 Determination Seizure_Scoring->ED50_Determination Protein_Prep FAAH Structure (PDB) Docking Molecular Docking Protein_Prep->Docking Ligand_Prep Ligand Structure Generation Ligand_Prep->Docking MD_Simulation Molecular Dynamics Simulation Docking->MD_Simulation BFE_Calculation Binding Free Energy Calculation MD_Simulation->BFE_Calculation

Figure 2. Experimental workflow for evaluating this compound.

Conclusion

This compound demonstrates promise as a neuroprotective agent with anticonvulsant properties, primarily through the inhibition of the FAAH enzyme. Comparative data indicates that its analog, N-(3-Methoxybenzyl)linoleamide, is a more potent anticonvulsant in vivo, despite in silico predictions suggesting a slightly lower binding affinity for FAAH. When compared to other neuroprotective agents like edaravone and curcumin, this compound operates through a distinct mechanism of action. While direct quantitative comparisons of efficacy are challenging due to variations in experimental endpoints, all three compounds show neuroprotective potential in the pilocarpine-induced seizure model. Further research is warranted to fully elucidate the therapeutic potential of this compound and to conduct head-to-head comparative studies with other neuroprotective agents.

References

Comparative Analysis of N-(3-Methoxybenzyl)oleamide Cross-Reactivity with Other Hydrolases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of N-(3-Methoxybenzyl)oleamide, a known inhibitor of Fatty Acid Amide Hydrolase (FAAH), with other hydrolases. Understanding the selectivity of this compound is crucial for its development as a potential therapeutic agent, as off-target activity can lead to unforeseen side effects. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations to clarify experimental workflows.

Executive Summary

Data Presentation

The following table summarizes the available quantitative data on the inhibitory activity of this compound and its close structural analogs against FAAH and MAGL.

CompoundTarget EnzymeIC50 / % InhibitionReference
N-benzyloleamide Fatty Acid Amide Hydrolase (FAAH)7.9 µM[1]
N-3-methoxybenzyl-linoleamide Monoacylglycerol Lipase (MAGL)No inhibition at 100 µM[2]

Note: N-benzyloleamide is a close structural analog of this compound, lacking the 3-methoxy group on the benzyl (B1604629) ring. N-3-methoxybenzyl-linoleamide is another close analog where the oleoyl (B10858665) group is replaced by a linoleoyl group.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings. Below are representative protocols for determining the inhibitory activity against FAAH and MAGL.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol is a representative method for determining the in vitro potency of a test compound against FAAH.

Materials:

  • Recombinant human or rat FAAH enzyme

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • FAAH substrate (e.g., AMC-arachidonoyl amide or a suitable alternative)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well black microplate with a clear bottom

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Further dilute the compound in FAAH assay buffer to achieve the final desired concentrations.

  • In a 96-well plate, add the diluted test compound solutions. Include a vehicle control (DMSO in assay buffer) and a positive control (a known FAAH inhibitor).

  • Add the FAAH enzyme to each well and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor-enzyme interaction.

  • Initiate the enzymatic reaction by adding the FAAH substrate to each well.

  • Immediately begin monitoring the increase in fluorescence (e.g., excitation at 340-360 nm, emission at 440-465 nm) at 37°C for 30-60 minutes.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable equation (e.g., four-parameter logistic) to determine the IC50 value.

Monoacylglycerol Lipase (MAGL) Inhibition Assay

This protocol outlines a typical procedure for assessing the inhibitory effect of a compound on MAGL activity.

Materials:

  • Recombinant human or rat MAGL enzyme

  • MAGL assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)

  • MAGL substrate (e.g., 4-nitrophenyl acetate (B1210297) or a fluorogenic substrate)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer or fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the MAGL assay buffer, the test compound at various concentrations, and the MAGL enzyme. Include a vehicle control.

  • Pre-incubate the plate for a specified time (e.g., 10 minutes) at room temperature.

  • Initiate the reaction by adding the MAGL substrate to all wells.

  • Incubate the plate for an appropriate duration (e.g., 10-20 minutes) at room temperature.

  • Measure the absorbance (e.g., at 405-415 nm for 4-nitrophenol) or fluorescence to determine the extent of substrate hydrolysis.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value if applicable.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for assessing hydrolase cross-reactivity and a simplified signaling pathway involving FAAH.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Test Compound (this compound) Serial Dilutions Incubation Incubate Compound with Enzyme Compound_Prep->Incubation Enzyme_Prep Hydrolase Enzymes (FAAH, MAGL, etc.) Enzyme_Prep->Incubation Substrate_Prep Enzyme Substrates Reaction Initiate Reaction with Substrate Substrate_Prep->Reaction Incubation->Reaction Detection Measure Activity (Fluorescence/Absorbance) Reaction->Detection Calculation Calculate % Inhibition Detection->Calculation IC50_Determination Determine IC50 Value Calculation->IC50_Determination

Caption: Experimental workflow for hydrolase inhibition assay.

signaling_pathway cluster_membrane Cell Membrane Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH Hydrolysis Signaling Downstream Signaling (e.g., CB1/CB2 Receptors) Anandamide->Signaling Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid N_oleamide This compound N_oleamide->FAAH Inhibition

Caption: Simplified FAAH-mediated signaling pathway.

References

Unveiling the Anticonvulsant Potential of N-(3-Methoxybenzyl)oleamide: A Comparative Analysis of In Silico and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the predicted and observed effects of N-(3-Methoxybenzyl)oleamide (3-MBO), a synthetic macamide with promising anticonvulsant properties. This analysis delves into the molecular interactions forecasted by computational models and contrasts them with the physiological outcomes observed in preclinical animal studies.

This compound is a synthetic compound structurally similar to anandamide (B1667382), an endogenous cannabinoid.[1][2] This structural similarity has led to investigations into its potential interaction with the endocannabinoid system, particularly its ability to inhibit the fatty acid amide hydrolase (FAAH) enzyme.[1][2] The inhibition of FAAH leads to an increase in anandamide levels, which is hypothesized to produce neuroprotective and anticonvulsant effects.[1][2] This guide synthesizes the key findings from a study that employed both computational (in silico) and animal (in vivo) models to evaluate the therapeutic potential of this compound in the context of epilepsy.[1][2]

Quantitative Data Comparison: In Silico Predictions vs. In Vivo Efficacy

The following tables summarize the key quantitative data from the in silico molecular modeling and the in vivo anticonvulsant experiments for this compound.

In Silico ParameterPredicted Value for this compound
Binding Free Energy (kcal/mol) with rFAAH -10.5 ± 1.2
Predicted Interaction Site S2

Table 1: Summary of in silico predictions for the interaction between this compound and rat Fatty Acid Amide Hydrolase (rFAAH). The binding free energy indicates a strong predicted affinity.

In Vivo ParameterObserved Result for this compound
Median Effective Dose (ED₅₀) for Seizure Inhibition (mg/kg) 9.1 - 12.0
Animal Model Pilocarpine-induced status epilepticus in Sprague Dawley rats
Administration Route Intraperitoneal

Table 2: Summary of in vivo efficacy of this compound in a rat model of epilepsy. The ED₅₀ values represent the dose required to inhibit seizures in 50% of the animals at different time points.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for this compound and the workflow of the in vivo experimental protocol.

Signaling_Pathway cluster_0 Mechanism of Action MBO This compound (3-MBO) FAAH FAAH Enzyme MBO->FAAH Inhibition Anandamide Anandamide (Endocannabinoid) FAAH->Anandamide Degradation CB1 CB1 Receptor Anandamide->CB1 Activation Effect Anticonvulsant Effect CB1->Effect Leads to

Caption: Proposed signaling pathway for the anticonvulsant action of this compound.

Experimental_Workflow cluster_1 In Vivo Experimental Protocol Animal_Model Male Sprague Dawley Rats SE_Induction Pilocarpine (B147212) Injection (350 mg/kg, i.p.) Animal_Model->SE_Induction Treatment This compound Administration (i.p.) SE_Induction->Treatment Observation Seizure Monitoring (Racine Scale) Treatment->Observation Analysis Data Analysis (ED₅₀ Calculation, Survival Rate) Observation->Analysis

Caption: Workflow for the in vivo evaluation of this compound's anticonvulsant effects.

Experimental Protocols

A detailed description of the methodologies employed in the cited studies is provided below to allow for replication and further investigation.

In Silico Methodology

The in silico analysis aimed to predict the binding affinity and interaction of this compound with the rat FAAH enzyme.[1][2]

  • Molecular Modeling: The three-dimensional structure of this compound was constructed and optimized using semi-empirical quantum calculations.[1]

  • Molecular Docking: Molecular docking simulations were performed to predict the binding pose and affinity of this compound to the rFAAH protein.[1][2]

  • Molecular Dynamics (MD) Simulations: MD simulations were conducted to analyze the stability of the this compound-rFAAH complex over time.[1][2]

  • Binding Free Energy Calculations: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method was used to calculate the binding free energy between this compound and rFAAH.[1][2]

In Vivo Methodology

The in vivo experiments were designed to evaluate the anticonvulsant effects of this compound in a chemically-induced seizure model in rats.[1][2]

  • Animal Subjects: Male Sprague Dawley rats were used for the study.[2]

  • Induction of Status Epilepticus: Seizures were induced by an intraperitoneal (i.p.) injection of pilocarpine at a dose of 350 mg/kg.[1][2]

  • Drug Administration: this compound was administered intraperitoneally at various doses to different groups of rats.[1]

  • Seizure Assessment: The severity of seizures was evaluated using the Racine scale, a standardized method for classifying epileptic seizure behaviors.[1][2]

  • Data Analysis: The dose-response relationship was analyzed to determine the median effective dose (ED₅₀) for seizure inhibition at different time points (0.25, 0.50, 1.0, and 2.0 hours) after administration.[1] Animal survival was also monitored for 48 hours.[1]

Conclusion

The in silico predictions strongly suggested that this compound has a high affinity for the FAAH enzyme, indicating a potential inhibitory effect.[1][2] These computational findings were corroborated by the in vivo results, which demonstrated a dose-dependent anticonvulsant effect of this compound in a rat model of epilepsy.[1][2] The convergence of the in silico and in vivo data supports the hypothesis that the anticonvulsant activity of this compound is, at least in part, mediated by the inhibition of the FAAH enzyme. This comparative analysis underscores the value of integrating computational and experimental approaches in the early stages of drug discovery and development.

References

Synthetic Macamides in Seizure Models: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the anticonvulsant effects of synthetic N-(3-methoxybenzyl)oleamide (3-MBO) and N-(3-methoxybenzyl)linoleamide (3-MBL) in a pilocarpine-induced seizure model.

This guide provides a head-to-head comparison of the anticonvulsant properties of two synthetic macamides, 3-MBO and 3-MBL, based on recent preclinical findings. The data presented herein is derived from a study that utilized a pilocarpine-induced status epilepticus model in male Sprague Dawley rats to evaluate the therapeutic potential of these compounds.[1][2][3]

Performance of Synthetic Macamides in a Pilocarpine-Induced Seizure Model

A study by Vera et al. (2025) investigated the anticonvulsant effects of three synthetic macamides: N-3-methoxybenzyl-oleamide (3-MBO), N-3-methoxybenzyl-linoleamide (3-MBL), and N-3-methoxybenzyl-linolenamide (3-MBN).[1][2][3] In silico analysis predicted a high affinity for all three compounds with the fatty acid amide hydrolase (FAAH) enzyme, a key enzyme in the degradation of the endocannabinoid anandamide.[1][2] Based on these initial findings, 3-MBO and 3-MBL were selected for in vivo evaluation in a rat model of pilocarpine-induced status epilepticus.[1][2][3]

The in vivo results demonstrated that both 3-MBO and 3-MBL possess anticonvulsant effects, with 3-MBL showing greater potency.[1][3] Notably, 3-MBL exhibited a higher survival probability in the treated rats.[1][2][3] The anticonvulsant effects of both compounds were found to be comparable to the conventional antiepileptic drug diazepam at certain doses.[1]

Quantitative Comparison of Anticonvulsant Efficacy

The following table summarizes the quantitative data on the anticonvulsant effects of 3-MBO and 3-MBL compared to diazepam and carbamazepine (B1668303) in the pilocarpine-induced seizure model. The response to diazepam was considered 100% efficacy.

CompoundDose (mg/kg)Seizure Inhibition (%) vs. Diazepam (at 2 hours)ED50 (mg/kg)
Diazepam (DZP) 4.0100%-
Carbamazepine (CBZ) -78.83%-
3-MBO 5.0Ineffective9.1 - 12.0
10.0Ineffective
15.0Mild anticonvulsant effect
20.0>89.0%
25.0>89.0%
30.0>89.0%
3-MBL 0.5Significantly lower than DZP & CBZ3.2 - 5.5
1.0Significantly lower than DZP & CBZ
5.0Significantly lower than DZP & CBZ
10.0>90.0%
15.0>90.0%
20.0>90.0%

Proposed Mechanism of Action: FAAH Inhibition

The leading hypothesis for the anticonvulsant activity of these synthetic macamides is the inhibition of the FAAH enzyme.[1][2][4] Macamides share a structural similarity with anandamide, an endogenous cannabinoid that plays a role in regulating neuronal excitability.[1][2][4] By inhibiting FAAH, macamides are thought to increase the synaptic levels of anandamide, leading to enhanced endocannabinoid signaling and a consequent anticonvulsant effect.[1][3] Some studies also suggest that macamides could directly bind to the CB1 receptor.[1]

FAAH_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Anandamide Anandamide FAAH FAAH Enzyme Anandamide->FAAH Metabolized by CB1 CB1 Receptor Anandamide->CB1 Activates Degradation Anandamide Degradation FAAH->Degradation Leads to Macamides Synthetic Macamides (3-MBO, 3-MBL) Macamides->FAAH Inhibits Anticonvulsant Anticonvulsant Effect CB1->Anticonvulsant Mediates

Caption: Proposed mechanism of action for synthetic macamides.

Experimental Protocols

The in vivo anticonvulsant activity was assessed using a pilocarpine-induced status epilepticus model in male Sprague Dawley rats.

Pilocarpine-Induced Status Epilepticus Model
  • Animal Model: Male Sprague Dawley rats were used for the study.

  • Induction of Status Epilepticus: Status epilepticus was induced by a single intraperitoneal injection of pilocarpine (B147212) at a dose of 350 mg/kg.[3]

  • Seizure Assessment: The severity of seizures was evaluated according to the Racine scale, which categorizes seizures into different stages based on behavioral manifestations.[1][2][3] Observations included mouth/facial clonus, head nodding, forelimb clonus, and rearing and falling.[3]

  • Treatment Administration: The synthetic macamides (3-MBO and 3-MBL), diazepam (4.0 mg/kg), or carbamazepine were administered intravenously.[3]

  • Efficacy Measurement: The anticonvulsant effect was determined by measuring the percentage of seizure inhibition at various time points post-treatment (0.25, 0.5, 1.0, and 2.0 hours).[3] The efficacy of the test compounds was compared to the 100% effect attributed to diazepam.

  • Survival Analysis: The probability of survival was also monitored and analyzed using the Kaplan-Meier method.[1]

Experimental_Workflow start Start induction Induce Status Epilepticus (Pilocarpine 350 mg/kg IP) start->induction assessment Assess Seizure Severity (Racine Scale) induction->assessment treatment Administer Treatment IV (Macamides, Diazepam, Carbamazepine) assessment->treatment inhibition Measure Seizure Inhibition (0.25, 0.5, 1.0, 2.0 hours) treatment->inhibition survival Monitor and Analyze Survival (Kaplan-Meier) treatment->survival end End inhibition->end survival->end

Caption: Workflow for in vivo evaluation of synthetic macamides.

References

N-(3-Methoxybenzyl)oleamide: A Comparative Analysis of Efficacy Against Standard Antiepileptic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticonvulsant efficacy of the novel compound N-(3-Methoxybenzyl)oleamide (3-MBO) against standard antiepileptic drugs (AEDs), diazepam and carbamazepine (B1668303). The data presented is based on a key preclinical study utilizing a well-established animal model of status epilepticus.

Comparative Efficacy in a Pilocarpine-Induced Seizure Model

A study investigating the anticonvulsant effects of synthetic this compound (3-MBO) was conducted in a pilocarpine-induced status epilepticus model in rats. The efficacy of 3-MBO was directly compared to that of two standard AEDs: diazepam, a benzodiazepine, and carbamazepine, a sodium channel blocker.[1]

The results indicated that at lower doses (5.0 and 10.0 mg/kg), 3-MBO did not show significant mitigation of seizure signs. However, at higher doses (15.0 mg/kg and above), a notable anticonvulsant effect was observed. At doses of 20.0, 25.0, and 30.0 mg/kg, 3-MBO demonstrated a response superior to 89.0% of the effect of diazepam.[1]

Carbamazepine also showed a strong anticonvulsant effect, though its efficacy decreased over the 2-hour observation period compared to diazepam.[1] Another compound, N-(3-Methoxybenzyl)linoleamide (3-MBL), was also tested and exhibited a more potent anticonvulsant effect than 3-MBO, with an ED50 ranging from 3.2 to 5.5 mg/kg compared to 3-MBO's ED50 range of 9.1 to 12.0 mg/kg.[1]

Quantitative Comparison of Anticonvulsant Efficacy

The following table summarizes the percentage of seizure inhibition observed at various time points after drug administration in the pilocarpine-induced status epilepticus rat model. The response to diazepam was considered 100% for comparison.[1]

Treatment GroupDose (mg/kg)Seizure Inhibition at 0.25h (%)Seizure Inhibition at 0.5h (%)Seizure Inhibition at 1.0h (%)Seizure Inhibition at 2.0h (%)
Diazepam (DZP) -100.0100.0100.0100.0
Carbamazepine (CBZ) -92.1389.8584.4578.83
This compound (3-MBO) 5.0No significant effectNo significant effectNo significant effectNo significant effect
10.0No significant effectNo significant effectNo significant effectNo significant effect
15.0Mild anticonvulsant effectMild anticonvulsant effectMild anticonvulsant effectMild anticonvulsant effect
20.0> 89.0> 89.0> 89.0> 89.0
25.0> 89.0> 89.0> 89.0> 89.0
30.0> 89.0> 89.0> 89.0> 89.0

Data extracted from Vera et al. (2025).[1]

Experimental Protocols

The primary experimental model cited in this guide is the pilocarpine-induced status epilepticus model in rats . This is a widely used and well-validated model for studying temporal lobe epilepsy.[2][3]

Methodology:

  • Animal Model: Male Sprague Dawley rats were used in the study.[1]

  • Seizure Induction: Status epilepticus was induced by an intraperitoneal injection of pilocarpine (B147212) (350 mg/kg).[1]

  • Drug Administration: this compound, diazepam, and carbamazepine were administered intravenously.[1]

  • Behavioral Assessment: The severity of seizures was assessed using the Racine scale, a standardized method for classifying seizure stages.[1]

  • Efficacy Measurement: The percentage of seizure inhibition was calculated by comparing the seizure scores of the treated groups to the control group (vehicle-treated). The effect of diazepam was set as the 100% response benchmark.[1]

Proposed Mechanism of Action and Signaling Pathway

This compound is structurally similar to anandamide (B1667382), an endogenous endocannabinoid.[1][4] It is hypothesized that its anticonvulsant effects are mediated through the inhibition of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][4][5] FAAH is the primary enzyme responsible for the degradation of anandamide.[6] By inhibiting FAAH, 3-MBO may increase the synaptic levels of anandamide, which can then activate cannabinoid receptors (CB1 and CB2) and peroxisome proliferator-activated receptors (PPARs), leading to a reduction in neuronal excitability and subsequent anticonvulsant effects.[7][8]

FAAH_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Anandamide_p Anandamide CB1_R CB1 Receptor Anandamide_p->CB1_R Activates FAAH_p FAAH FAAH_p->Anandamide_p Degrades MBO This compound MBO->FAAH_p Inhibits Ca_ion Ca²⁺ Influx CB1_R->Ca_ion Inhibits K_ion K⁺ Efflux CB1_R->K_ion Activates Neurotransmission Reduced Neuronal Excitability Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_assessment Assessment A Animal Acclimatization (Sprague Dawley Rats) B Group Allocation (Control, 3-MBO, DZP, CBZ) A->B C Pilocarpine Administration (i.p.) to Induce Status Epilepticus B->C D Drug Administration (i.v.) (Vehicle, 3-MBO, DZP, CBZ) C->D E Behavioral Observation (Racine Scale Scoring) D->E F Data Analysis (% Seizure Inhibition, ED50) E->F

References

Assessing the Selectivity of N-(3-Methoxybenzyl)oleamide for FAAH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-(3-Methoxybenzyl)oleamide's selectivity as a Fatty Acid Amide Hydrolase (FAAH) inhibitor. Due to the limited availability of direct quantitative data for this compound, this guide utilizes data from the closely related and structurally similar compound, N-(3-methoxybenzyl)linoleamide, as a proxy to assess its selectivity profile. This information is presented alongside data from well-characterized FAAH inhibitors to offer a comprehensive overview for researchers in neuropharmacology and drug development.

Introduction to FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA) and other fatty acid amides. By inhibiting FAAH, the endogenous levels of these signaling lipids are elevated, offering a promising therapeutic strategy for various conditions, including pain, anxiety, and neurodegenerative disorders, potentially with fewer side effects than direct cannabinoid receptor agonists. The therapeutic efficacy and safety of FAAH inhibitors are critically dependent on their selectivity, particularly against other serine hydrolases like monoacylglycerol lipase (B570770) (MAGL) and cyclooxygenase (COX) enzymes.

Comparative Selectivity of FAAH Inhibitors

The following table summarizes the inhibitory potency and selectivity of N-(3-methoxybenzyl)linoleamide (as a surrogate for this compound) and other benchmark FAAH inhibitors.

CompoundTarget EnzymeIC50 / KiSelectivity vs. MAGLSelectivity vs. COXMechanism of Action
N-(3-methoxybenzyl)linoleamide FAAHTime-dependent inhibitorNo inhibition up to 100 μM[1]Data not availableLikely irreversible or slowly reversible[1]
URB597 FAAHIC50: ~5 nM (rat brain)Highly selectiveData not availableIrreversible
PF-3845 FAAHKi: 0.23 μMHighly selectiveSelective over COX-2[2]Irreversible, covalent

Signaling Pathway of FAAH Inhibition

The diagram below illustrates the central role of FAAH in the endocannabinoid signaling pathway and the consequence of its inhibition.

FAAH_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron NAPE_PLD NAPE-PLD AEA Anandamide (AEA) NAPE_PLD->AEA Synthesis FAAH FAAH AEA->FAAH Hydrolysis CB1 CB1 Receptor AEA->CB1 Binds to (Retrograde Signal) ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid Inhibitor This compound (or other FAAH Inhibitor) Inhibitor->FAAH Inhibits cluster_pre cluster_pre CB1->cluster_pre Reduces Neurotransmitter Release ABPP_Workflow Proteome Proteome (e.g., cell lysate, tissue homogenate) Inhibitor Incubate with FAAH Inhibitor (e.g., this compound) or Vehicle Proteome->Inhibitor Probe Add Activity-Based Probe (e.g., FP-rhodamine) Inhibitor->Probe SDS_PAGE Separate Proteins by SDS-PAGE Probe->SDS_PAGE Gel_Imaging In-gel Fluorescence Scanning SDS_PAGE->Gel_Imaging Analysis Quantify Band Intensity to Determine Inhibition Gel_Imaging->Analysis

References

A Comparative Analysis of the ADMET Properties of Macamides

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the pharmacokinetic and safety profiles of macamides compared to other neuromodulatory lipids.

This guide provides a comprehensive comparative analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of macamides, the primary bioactive compounds found in Maca (Lepidium meyenii). As interest in the therapeutic potential of macamides, particularly in neuroprotection and cognitive enhancement, continues to grow, understanding their drug-like properties is paramount for further development. This document contrasts the ADMET profile of a representative macamide, N-benzyl-hexadecanamide, with two structurally related endogenous fatty acid ethanolamides, Oleoylethanolamide (OEA) and Palmitoylethanolamide (PEA), which are also under investigation for their neuromodulatory and therapeutic effects.

The data presented herein is a synthesis of available experimental findings and in silico predictions from reputable sources, aimed at providing a clear, objective comparison to guide future research and development efforts.

Key ADMET Properties: Macamides vs. OEA and PEA

The following tables summarize the key ADMET parameters for N-benzyl-hexadecanamide as a representative macamide, alongside OEA and PEA. It is important to note that while some experimental data is available, particularly for the comparator compounds, much of the data for the macamide is based on in silico predictions due to a current lack of extensive published experimental studies.

Table 1: Physicochemical Properties and Absorption

PropertyN-Benzyl-hexadecanamide (Macamide)Oleoylethanolamide (OEA)Palmitoylethanolamide (PEA)
Molecular Weight ( g/mol ) 345.57325.54299.50
LogP 7.35 (Predicted)6.53 (Predicted)5.69 (Predicted)
Water Solubility Poor (Predicted)Poor (Predicted)Poor (Predicted)
Caco-2 Permeability High (Predicted)Moderate to High[1]Moderate to High[1]

Note: LogP and water solubility for all compounds are in silico predictions. Caco-2 permeability for OEA and PEA is inferred from studies showing their ability to modulate intestinal permeability by increasing transepithelial electrical resistance (TEER)[1].

Table 2: Distribution, Metabolism, and Excretion

PropertyN-Benzyl-hexadecanamide (Macamide)Oleoylethanolamide (OEA)Palmitoylethanolamide (PEA)
Plasma Protein Binding (%) High (Predicted)High (Predicted)High (Predicted)
Blood-Brain Barrier Permeant Yes (Predicted)Yes (Predicted)Yes (Predicted)
CYP450 Inhibition CYP2C9, CYP2C19, CYP3A4 Inhibitor (Predicted)Not a potent inhibitor of major CYPs (Predicted)Not a potent inhibitor of major CYPs (Predicted)
Metabolic Stability Likely metabolized by CYP enzymes (Predicted)Metabolized by FAAH and other hydrolasesMetabolized by FAAH and NAAA (t½ ≈ 25 min in rat liver homogenates)

Note: All data for N-benzyl-hexadecanamide and most data for OEA and PEA in this table are based on in silico predictions. The metabolic stability of PEA is supported by experimental data in rat liver homogenates.

Table 3: Toxicity Profile

PropertyN-Benzyl-hexadecanamide (Macamide)Oleoylethanolamide (OEA)Palmitoylethanolamide (PEA)
hERG Inhibition Low risk (Predicted)Low risk (Predicted)Low risk (Predicted)
Hepatotoxicity (HepG2 cells) Low risk (Predicted)Low cytotoxicity observed[2]Low risk (Predicted)
Oral Rat Acute Toxicity (LD50) Class 4 (Predicted)Not classified (Predicted)Not classified (Predicted)

Note: Toxicity data for N-benzyl-hexadecanamide and PEA are based on in silico predictions. OEA has shown low cytotoxicity in HepG2 cells in experimental settings[2]. Oral Rat Acute Toxicity Class 4 suggests an LD50 between 300 and 2000 mg/kg.

Experimental Protocols

Detailed methodologies for the key in vitro ADMET assays are provided below to support the interpretation of the presented data and to facilitate the design of future experimental work.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-28 days to allow for differentiation into a polarized monolayer with tight junctions, mimicking the intestinal barrier.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.

  • Transport Study: The test compound is added to the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the opposite chamber at various time points.

  • Quantification: The concentration of the test compound in the collected samples is determined using a suitable analytical method, typically LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated in both directions (A to B and B to A). The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess the potential for active efflux.

Metabolic Stability Assay (Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s.

  • Incubation: The test compound is incubated with liver microsomes (from human or other species) and a NADPH-regenerating system at 37°C.

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Quantification: The concentration of the remaining parent compound at each time point is measured by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major CYP isoforms, which is a common cause of drug-drug interactions.

  • Incubation: Human liver microsomes are incubated with a specific CYP isoform probe substrate in the presence and absence of the test compound at various concentrations.

  • Metabolite Formation: The reaction is initiated by adding a NADPH-regenerating system and incubated at 37°C.

  • Reaction Termination: The reaction is stopped, and the formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the probe substrate metabolism (IC50) is calculated.

hERG Inhibition Assay (Patch Clamp)

This assay assesses the potential of a compound to block the hERG potassium channel, which can lead to cardiotoxicity.

  • Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293 cells) is used.

  • Patch Clamp Electrophysiology: The whole-cell patch-clamp technique is used to measure the hERG channel current in the absence and presence of various concentrations of the test compound.

  • Data Analysis: The concentration-response curve for the inhibition of the hERG current is generated, and the IC50 value is determined.

Cytotoxicity Assay (HepG2 Cells)

This assay evaluates the potential of a compound to cause liver cell toxicity.

  • Cell Culture: Human hepatoma (HepG2) cells are seeded in microplates and allowed to attach.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay that measures ATP content.

  • Data Analysis: The concentration of the compound that causes a 50% reduction in cell viability (IC50 or CC50) is calculated.

Visualizing ADMET Pathways and Workflows

To further elucidate the processes involved in ADMET profiling, the following diagrams have been generated using Graphviz.

ADMET_Process cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion A1 Oral Administration A2 Intestinal Lumen A1->A2 Dissolution A3 Enterocytes A2->A3 Permeation A4 Portal Vein A3->A4 Transport D1 Systemic Circulation A4->D1 D2 Target Tissues D1->D2 Perfusion D3 Other Tissues D1->D3 M1 Liver D1->M1 E1 Kidney D1->E1 M1->D1 M2 Phase I (e.g., CYP450) M1->M2 E2 Bile M1->E2 M3 Phase II (Conjugation) M2->M3 Urine Urine E1->Urine Feces Feces E2->Feces

Caption: Overview of the ADMET process for an orally administered drug.

Caco2_Workflow cluster_prep Cell Culture cluster_assay Permeability Assay cluster_analysis Data Analysis C1 Seed Caco-2 cells on Transwell inserts C2 Culture for 21-28 days to form monolayer C1->C2 A1 Add test compound to Apical or Basolateral side C2->A1 Verify monolayer integrity (TEER) A2 Incubate and collect samples from receiver chamber A1->A2 D1 Quantify compound concentration (LC-MS/MS) A2->D1 D2 Calculate Papp and Efflux Ratio D1->D2

Caption: Experimental workflow for the Caco-2 permeability assay.

Conclusion

This comparative guide highlights the current understanding of the ADMET properties of macamides in relation to the well-characterized neuromodulatory lipids OEA and PEA. Based on available data and in silico predictions, macamides, represented by N-benzyl-hexadecanamide, are anticipated to have favorable absorption and blood-brain barrier penetration, which are desirable characteristics for centrally acting agents. However, potential interactions with CYP450 enzymes warrant further experimental investigation.

The comparator compounds, OEA and PEA, also demonstrate good potential for oral absorption and are metabolized by different enzymatic pathways. The provided experimental protocols serve as a foundation for researchers to conduct head-to-head in vitro studies to validate these predictions and build a more complete ADMET profile for various macamide derivatives. A thorough understanding of these properties is a critical step in advancing macamides from promising natural compounds to clinically viable therapeutic agents.

References

N-(3-Methoxybenzyl)oleamide: A Comparative Guide to its "Plugging" Effect on Fatty Acid Amide Hydrolase (FAAH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-(3-Methoxybenzyl)oleamide and its inhibitory effects on Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. We will delve into its unique "plugging" mechanism of action, compare its potency with other known FAAH inhibitors, and provide detailed experimental protocols for validation.

Unveiling the "Plugging" Effect: A Novel Mechanism of FAAH Inhibition

This compound, a synthetic macamide, has emerged as a noteworthy inhibitor of FAAH. In silico studies suggest that it employs a distinct "plugging" mechanism. This proposed mechanism involves the molecule binding to the membrane access channel of the FAAH enzyme, effectively blocking the entry of its endogenous substrates, such as anandamide, to the catalytic site.[1] This time-dependent inhibition is thought to be either irreversible or slowly reversible, leading to a sustained increase in endocannabinoid levels.[2]

Comparative Analysis of FAAH Inhibitors

To contextualize the efficacy of this compound, a quantitative comparison with other well-characterized FAAH inhibitors is presented below. The data highlights the varying potencies of these compounds.

CompoundType of InhibitionIC50 Value (hFAAH)Reference
N-(3-Methoxybenzyl)linoleamide*Time-dependent, Irreversible/Slowly Reversible10.3 ± 1.3 µMWu H, et al. Bioorg Med Chem. 2013.[3][4]
URB597Irreversible (Carbamate)~5 nM
PF-04457845Irreversible (Urea)~7.2 nM

Note: N-(3-Methoxybenzyl)linoleamide is a close structural analog of this compound. The five most potent macamides, including these derivatives, exhibit IC50 values in the range of 10-17 µM.[3][5]

Experimental Protocols

For researchers seeking to validate the inhibitory effects of this compound or other compounds on FAAH, the following experimental protocols provide a detailed methodology.

In Vitro FAAH Inhibition Assay (Fluorometric)

This assay is a widely used method to determine the half-maximal inhibitory concentration (IC50) of a test compound against FAAH.

Principle: The assay utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which is cleaved by FAAH to release the highly fluorescent product 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of increase in fluorescence is directly proportional to FAAH activity. Inhibitors will reduce the rate of this reaction.

Materials:

  • Recombinant human FAAH (hFAAH)

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • AAMCA substrate

  • Test compound (e.g., this compound) dissolved in DMSO

  • Known FAAH inhibitor as a positive control (e.g., URB597)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • Enzyme Addition: Add the hFAAH enzyme solution to the wells of the microplate.

  • Incubation: Add the diluted compounds to their respective wells and incubate for a predetermined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the AAMCA substrate to all wells.

  • Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) at 37°C for a set duration (e.g., 30-60 minutes).

  • Data Analysis:

    • Determine the rate of reaction from the linear portion of the fluorescence versus time curve.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Molecular Interactions and Pathways

To better understand the mechanisms discussed, the following diagrams illustrate the FAAH signaling pathway, the proposed "plugging" effect, and a typical experimental workflow.

FAAH_Signaling_Pathway cluster_membrane Cell Membrane cluster_inside Intracellular Anandamide_out Anandamide (AEA) (extracellular) Anandamide_in Anandamide (AEA) Anandamide_out->Anandamide_in Uptake FAAH FAAH Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Hydrolysis Ethanolamine Ethanolamine FAAH->Ethanolamine Hydrolysis Anandamide_in->FAAH Substrate

Caption: FAAH Signaling Pathway

Plugging_Effect cluster_FAAH FAAH Enzyme Membrane_Access_Channel Membrane Access Channel Catalytic_Site Catalytic Site (Ser-Ser-Lys) N_oleamide This compound N_oleamide->Membrane_Access_Channel Binds and 'Plugs' Anandamide Anandamide Anandamide->Membrane_Access_Channel Blocked Entry

Caption: "Plugging" Effect of this compound on FAAH

Experimental_Workflow Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Enzyme_Addition Add FAAH to Microplate Compound_Prep->Enzyme_Addition Incubation Incubate with Compounds Enzyme_Addition->Incubation Substrate_Addition Add Fluorogenic Substrate Incubation->Substrate_Addition Measurement Kinetic Fluorescence Reading Substrate_Addition->Measurement Data_Analysis Calculate % Inhibition and IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: FAAH Inhibition Assay Workflow

References

A Comparative Analysis of N-(3-Methoxybenzyl)oleamide and Anandamide Binding Affinity to Fatty Acid Amide Hydrolase (FAAH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity of the synthetic compound N-(3-Methoxybenzyl)oleamide and the endogenous neurotransmitter anandamide (B1667382) to the enzyme Fatty Acid Amide Hydrolase (FAAH). This comparison is crucial for understanding the potential of this compound as a therapeutic agent targeting the endocannabinoid system.

Introduction to FAAH and its Ligands

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of a class of endogenous signaling lipids called fatty acid amides.[1][2] The primary role of FAAH is to terminate the signaling of these molecules by hydrolyzing them into their corresponding fatty acids and amines.[3][4][5]

Anandamide (AEA) , an endogenous cannabinoid, is the most well-known substrate for FAAH.[3][6] Its breakdown by FAAH is a critical step in regulating endocannabinoid signaling.[3][5] The cellular uptake of anandamide is directly linked to its degradation by FAAH, which maintains the concentration gradient necessary for its transport into the cell.[3][5]

This compound belongs to a class of compounds known as macamides, which are lipophilic constituents of the Maca plant (Lepidium meyenii). A closely related compound, N-3-methoxybenzyl-linoleamide, has been identified as a time-dependent and likely irreversible or slowly reversible inhibitor of FAAH.[7] This suggests that this compound may also act as an inhibitor of FAAH, potentially increasing the levels of endogenous substrates like anandamide. Another related compound, N-(3-Methoxybenzyl)palmitamide, is also recognized as a promising FAAH inhibitor for therapeutic applications in pain, inflammation, and neurodegenerative disorders.[8]

Quantitative Comparison of Binding Affinity

For a substrate like anandamide, the Michaelis-Menten constant (Km) represents the substrate concentration at which the enzyme operates at half of its maximum velocity. A lower Km value indicates a higher affinity of the enzyme for its substrate. For an inhibitor, the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) is used to quantify its binding affinity. A lower Ki or IC50 value signifies a more potent inhibitor.

CompoundParameterValue (µM)Compound Type
AnandamideKm25.3 ± 14.2[9]Substrate
N-3-methoxybenzyl-linoleamide-Time-dependent inhibitor[7]Inhibitor

Note: The Km value for anandamide was determined for a truncated, catalytically-inactive variant of FAAH known as FAAH-like anandamide transporter (FLAT), which exhibits about 20% of the catalytic activity of wild-type FAAH at physiological substrate concentrations.[9]

Signaling Pathway of FAAH and its Inhibition

The diagram below illustrates the role of FAAH in the degradation of anandamide and how an inhibitor like this compound is expected to interfere with this process.

FAAH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Anandamide_ext Anandamide Anandamide_int Anandamide Anandamide_ext->Anandamide_int Uptake Membrane FAAH FAAH Anandamide_int->FAAH Binding Products Arachidonic Acid + Ethanolamine FAAH->Products Hydrolysis Inhibitor This compound Inhibitor->FAAH Inhibition

FAAH-mediated anandamide degradation and its inhibition.

Anandamide is taken up from the extracellular space into the cell, where it binds to FAAH located on the endoplasmic reticulum.[3] FAAH then hydrolyzes anandamide into arachidonic acid and ethanolamine, terminating its signaling activity.[3][4][5] An inhibitor such as this compound would bind to FAAH, preventing the breakdown of anandamide and leading to its accumulation and enhanced signaling.[6][10]

Experimental Protocols

Determination of FAAH Inhibition

A common method to determine the inhibitory potential of a compound against FAAH is to measure the reduction in the rate of hydrolysis of a substrate.

Objective: To determine the IC50 value of a test compound (e.g., this compound) for FAAH.

Materials:

  • Recombinant human FAAH enzyme

  • Anandamide (substrate)

  • Radiolabeled anandamide (e.g., [³H]-anandamide)

  • Test compound (inhibitor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • Scintillation cocktail

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Enzyme Preparation: Dilute the recombinant FAAH enzyme to the desired concentration in the assay buffer.

  • Inhibitor Preparation: Prepare a series of dilutions of the test compound in the assay buffer.

  • Incubation: In a microcentrifuge tube, combine the FAAH enzyme solution with each dilution of the test compound. Include a control with no inhibitor. Pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate mixture containing both unlabeled and radiolabeled anandamide to each tube.

  • Reaction Termination: After a specific incubation period (e.g., 30 minutes) at 37°C, terminate the reaction by adding an organic solvent (e.g., chloroform/methanol mixture).

  • Extraction: Vortex the tubes and centrifuge to separate the organic and aqueous phases. The product of the reaction (radiolabeled ethanolamine) will be in the aqueous phase, while the unreacted substrate remains in the organic phase.

  • Quantification: Take an aliquot of the aqueous phase, add it to a scintillation vial with a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical FAAH inhibition assay.

FAAH_Inhibition_Assay Start Start Prepare_Reagents Prepare FAAH, Substrate, and Inhibitor dilutions Start->Prepare_Reagents Pre_incubation Pre-incubate FAAH with Inhibitor Prepare_Reagents->Pre_incubation Initiate_Reaction Add Substrate to start reaction Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate_Reaction Stop reaction with organic solvent Incubate->Terminate_Reaction Extract_Product Separate aqueous and organic phases Terminate_Reaction->Extract_Product Quantify Measure radioactivity of the aqueous phase Extract_Product->Quantify Analyze Calculate % inhibition and determine IC50 Quantify->Analyze End End Analyze->End

Workflow for an in vitro FAAH inhibition assay.

Conclusion

While direct quantitative data for the binding affinity of this compound to FAAH is currently lacking, evidence from structurally similar compounds suggests it is a promising FAAH inhibitor. In contrast, anandamide is a natural substrate for FAAH with a micromolar affinity. Further studies are required to quantify the inhibitory potency of this compound and to fully elucidate its mechanism of action. The experimental protocol outlined in this guide provides a framework for such investigations, which are essential for the development of novel therapeutics targeting the endocannabinoid system.

References

A Comparative Analysis of N-Benzyl Oleamides in the Management of Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

N-benzyl oleamides, a class of lipid compounds also known as macamides, have garnered significant interest within the scientific community for their potential therapeutic applications in a range of neurological disorders. Structurally similar to the endogenous cannabinoid anandamide (B1667382), these compounds exhibit promising neuroprotective and anticonvulsant properties. This guide provides a comparative analysis of N-benzyl oleamides against related fatty acid amides and other alternative compounds, supported by experimental data and detailed methodologies to aid in ongoing research and development efforts.

Comparative Efficacy in Neurological Disorder Models

The therapeutic potential of N-benzyl oleamides and their analogs has been evaluated in various preclinical models of neurological disorders, primarily epilepsy and cognitive dysfunction. The following tables summarize the quantitative data from key studies, offering a side-by-side comparison of their efficacy.

Epilepsy Models

In models of epilepsy, N-benzyl oleamides have demonstrated significant anticonvulsant effects. A key mechanism of action is believed to be the inhibition of fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of anandamide. By inhibiting FAAH, N-benzyl oleamides can increase endocannabinoid signaling, which is known to have a neuroprotective role.

CompoundModelDosing & AdministrationKey FindingsReference
N-(3-Methoxybenzyl)linoleamide (3-MBL) Pilocarpine-induced status epilepticus (rats)Not specifiedShowed a more significant anticonvulsant effect and higher survival probability compared to N-(3-methoxybenzyl)oleamide.[1][2][3]
This compound (3-MBO) Pilocarpine-induced status epilepticus (rats)Not specifiedDemonstrated anticonvulsant effects, though less potent than 3-MBL.[1][2][3]
Oleamide (B13806) Kainate-induced seizures (rats)0.5, 2, and 10 mg/kg, oralDose-dependent reduction in seizure severity (Racine score). At 10 mg/kg, the effect was comparable to carbamazepine.[4]
Cognitive Dysfunction Models

N-benzyl oleamides have also been investigated for their potential to mitigate cognitive deficits, such as those observed in models of Alzheimer's disease. Their mechanisms in this context are multifaceted, involving antioxidant effects and modulation of neuroinflammatory pathways.

CompoundModelDosing & AdministrationKey FindingsReference
Black Maca Extract (rich in macamides) Ovariectomized-induced cognitive decline (rats)0.5 g/kgSignificantly reduced escape latency in the Morris water maze, indicating improved spatial learning.[5]
Apigenin (for comparison) Scopolamine-induced memory impairment (mice)100 and 200 mg/kg/dayImproved cognitive ability in T-maze, novel object recognition, and Morris water maze tests.[6]
PEA-OXA (for comparison) Scopolamine-induced memory impairment (mice)10 mg/kg, intranasalPrevented and restored scopolamine-induced cognitive deficits.[7][8]

In Vitro Neuroprotection and FAAH Inhibition

In vitro studies provide further insight into the direct neuroprotective effects of N-benzyl oleamides and their interaction with key molecular targets like FAAH.

CompoundAssayConcentrationKey FindingsReference
N-benzyl-oleamide FAAH InhibitionIC50: 7.9 µMDemonstrates inhibitory activity against the FAAH enzyme.[9][10]
N-benzyl-linoleamide FAAH InhibitionIC50: 7.2 µMShows slightly more potent FAAH inhibition compared to N-benzyl-oleamide.[9]
N-benzyl-linolenamide FAAH InhibitionIC50: 8.5 µMExhibits FAAH inhibitory activity.[9]
Macamides (M 18:1, M 18:2, M 18:3) Corticosterone-induced neurotoxicity in PC12 cells5, 10, 25 µMIncreased cell viability and decreased LDH release, with M 18:3 being the most effective at increasing cell viability to 85.1% ± 4.3% at 25 µM.[11][12]
N-benzyl Eicosapentaenamide (NB-EPA) Oxygen-glucose deprivation in neurons1 µMSignificantly improved neuronal survival and inhibited apoptosis.[13][14]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments cited in this guide.

Pilocarpine-Induced Status Epilepticus in Rats

This model is widely used to study temporal lobe epilepsy.[15][16][17][18][19]

  • Animals: Male Sprague-Dawley or Wistar rats (250-275 g) are used.

  • Pre-treatment: To reduce peripheral cholinergic effects, animals are pre-treated with scopolamine (B1681570) methyl nitrate (B79036) (1 mg/kg, i.p.) 30 minutes prior to pilocarpine (B147212) administration. Some protocols also involve pre-treatment with lithium chloride (127 mg/kg, i.p.) 18-24 hours before pilocarpine to increase the efficacy of seizure induction.[16]

  • Induction: Pilocarpine hydrochloride is administered intraperitoneally at a dose of 30 mg/kg (with lithium pre-treatment) or 300-380 mg/kg (without lithium).[16][17]

  • Observation: Animals are continuously monitored for behavioral seizures, which are scored according to the Racine scale. The onset of status epilepticus is typically defined as continuous seizures (Racine stage IV-V) for at least 30 minutes.

  • Termination: To reduce mortality, status epilepticus is often terminated after a set period (e.g., 60-120 minutes) with an injection of diazepam (10 mg/kg, i.p.).

Scopolamine-Induced Memory Impairment in Mice

This model is used to investigate compounds with potential anti-amnesic and cognitive-enhancing effects.[6][7][8][20][21]

  • Animals: Male C57BL/6 or ICR mice are commonly used.

  • Drug Administration: The test compound (e.g., macamide extract, apigenin) is administered at the desired dose and route.

  • Induction of Amnesia: Scopolamine (1 mg/kg, i.p.) is administered to induce cognitive deficits.

  • Behavioral Testing: A battery of behavioral tests is conducted to assess learning and memory. These can include:

    • Y-maze: To assess spatial working memory based on spontaneous alternation.

    • Novel Object Recognition Test (NORT): To evaluate recognition memory.

    • Morris Water Maze (MWM): To assess spatial learning and memory.

  • Data Analysis: Parameters such as the percentage of spontaneous alternation (Y-maze), discrimination index (NORT), and escape latency (MWM) are measured and compared between treatment groups.

In Vitro Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This assay is used to determine the potency of compounds in inhibiting the FAAH enzyme.[22][23][24][25]

  • Enzyme Source: Solubilized rat liver plasma membrane extracts or membrane extracts from cells overexpressing human FAAH can be used.

  • Substrate: A labeled substrate, such as 14C-oleamide, is used.

  • Reaction: The enzyme is incubated with the test compound at various concentrations in a reaction buffer (e.g., 125 mM Tris, 1 mM EDTA, pH 9.0).

  • Detection: The reaction is initiated by adding the substrate, and the rate of hydrolysis is monitored by measuring the formation of the product (e.g., 14C-oleic acid).

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value (the concentration at which 50% of the enzyme activity is inhibited) is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of N-benzyl oleamides are mediated through multiple signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key proposed mechanisms.

FAAH_Inhibition_Pathway cluster_legend Legend NBO N-Benzyl Oleamide FAAH FAAH NBO->FAAH Inhibition Anandamide Anandamide FAAH->Anandamide Degradation CB1R CB1 Receptor Anandamide->CB1R Activation Neuroprotection Neuroprotection & Anticonvulsant Effects CB1R->Neuroprotection Compound Compound Enzyme Enzyme Ligand Endogenous Ligand Receptor Receptor

Caption: FAAH Inhibition by N-Benzyl Oleamide.

Oleamide_Multitarget_Pathway cluster_targets Molecular Targets cluster_effects Cellular Effects Oleamide Oleamide Calpain Calpain Oleamide->Calpain Inhibition GABA_A GABAA Receptor Oleamide->GABA_A Positive Allosteric Modulation Serotonin_R Serotonin Receptors (5-HT2a/2c) Oleamide->Serotonin_R Modulation CB1R CB1 Receptor Oleamide->CB1R Activation Apoptosis Reduced Neuronal Apoptosis Calpain->Apoptosis Inhibition Increased Neuronal Inhibition GABA_A->Inhibition Modulation Modulation of Neurotransmission Serotonin_R->Modulation Endocannabinoid Enhanced Endocannabinoid Signaling CB1R->Endocannabinoid

Caption: Pleiotropic Mechanisms of Oleamide.

NBEPA_Neuroprotection_Pathway cluster_pathway Signaling Cascade NBEPA N-benzyl Eicosapentaenamide (NB-EPA) AKT AKT NBEPA->AKT Activation p53 p53 NBEPA->p53 Suppression Neuronal_Survival Neuronal Survival & Proliferation AKT->Neuronal_Survival PUMA PUMA p53->PUMA Activation Apoptosis Neuronal Apoptosis PUMA->Apoptosis

Caption: Neuroprotective Pathway of NB-EPA.

Conclusion

N-benzyl oleamides represent a promising class of compounds for the development of novel therapeutics for neurological disorders. Their ability to modulate the endocannabinoid system, coupled with direct neuroprotective effects, positions them as attractive candidates for further investigation. This guide provides a foundational comparison to aid researchers in designing future studies. A direct, head-to-head comparison of N-benzyl oleamides with their parent compound, oleamide, and other established and emerging neuroprotective agents in standardized preclinical models is a critical next step to fully elucidate their therapeutic potential.

References

Safety Operating Guide

Safe Disposal of N-(3-Methoxybenzyl)oleamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of N-(3-Methoxybenzyl)oleamide, a compound used in various research applications. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.

Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Hazard Profile:

This compound is classified with the following hazard statements, indicating its potential risks:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The corresponding GHS pictogram is the exclamation mark (GHS07), which denotes an irritant, skin sensitizer, and acute toxicity (harmful).[1]

Personal Protective Equipment (PPE):

To mitigate exposure risks, the following PPE should be worn at all times when handling this compound:

  • Respiratory Protection: A dust respirator should be used, especially if there is a risk of generating aerosols or dust.[2]

  • Hand Protection: Chemical-resistant protective gloves are mandatory.[2]

  • Eye Protection: Safety glasses are required. A face shield should be used if there is a splash hazard.[2]

  • Skin and Body Protection: A laboratory coat or other protective clothing is necessary. Protective boots may be required depending on the scale of handling.[2]

Quantitative Data Summary

The following table summarizes key quantitative and safety information for this compound.

PropertyValueReference
Molecular Formula C₂₆H₄₃NO₂[3]
Molecular Weight 401.63 g/mol [3]
Hazard Statements H302, H315, H319, H335[1]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Storage Temperature 2-8°C in a dark, dry, and sealed container.[1][4]
Incompatible Materials Strong oxidizing agents.[5]

Experimental Protocol: Spill Management

In the event of a small spill, the following steps should be taken to safely manage and contain the material.

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If necessary, evacuate non-essential personnel from the immediate vicinity.

  • Don PPE: Wear the appropriate personal protective equipment as outlined above.

  • Contain the Spill: For liquid spills, use an absorbent material to contain the substance. For solid spills, dampen the material with 60-70% ethanol (B145695) to prevent the generation of dust.[6]

  • Collect the Material: Carefully transfer the spilled material and any contaminated absorbent into a designated, sealable waste container.

  • Decontaminate the Area: Clean the affected surface with absorbent paper dampened with 60-70% ethanol, followed by a thorough wash with soap and water.[6]

  • Package Waste: Place all contaminated materials, including gloves and absorbent paper, into a sealed, vapor-tight plastic bag for disposal.[6]

Disposal Plan and Procedure

Due to its hazardous properties, this compound must be treated as hazardous waste.[6] Environmental release should be strictly avoided.[5] The following workflow outlines the recommended disposal procedure.

cluster_prep Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal A 1. Collect Waste Collect all this compound waste and contaminated materials. B 2. Segregate Waste Keep separate from incompatible materials (e.g., strong oxidizing agents). A->B C 3. Package Waste Place in a designated, sealed, and properly labeled hazardous waste container. B->C D 4. Store Securely Store the waste container in a cool, dry, and well-ventilated secondary containment area. C->D E 5. Contact EHS Consult with your institution's Environmental Health & Safety (EHS) department. D->E F 6. Professional Disposal Arrange for pickup by a licensed hazardous waste disposal service. E->F G 7. Incineration Incineration in a permitted hazardous waste facility is the preferred disposal method. F->G Recommended Method

Disposal workflow for this compound.

Step-by-Step Disposal Guidance:

  • Waste Collection: Accumulate all waste containing this compound, including unused product, reaction byproducts, and contaminated materials from spills, in a designated waste container.

  • Waste Segregation: Ensure that the waste is not mixed with incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions.[5]

  • Packaging and Labeling: Securely seal the waste in a chemically compatible container. The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound," and any other identifiers required by your institution.

  • Interim Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic. The storage area should have secondary containment to manage any potential leaks.

  • Engage Professional Disposal Services: The recommended and safest method for the disposal of this compound is through a licensed professional waste disposal company.[6] Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal.

  • Recommended Disposal Method: Incineration at a permitted hazardous waste facility is a common and effective method for the disposal of this type of chemical waste.[6] Do not attempt to dispose of this chemical via the sanitary sewer system or as regular solid waste.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.